molecular formula C30H35F7N4O2 B1241461 Casopitant CAS No. 414910-27-3

Casopitant

カタログ番号: B1241461
CAS番号: 414910-27-3
分子量: 616.6 g/mol
InChIキー: XGGTZCKQRWXCHW-WMTVXVAQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Casopitant (GW679769) is a potent, selective, non-peptide competitive antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the tachykinin substance P . This compound was under investigation for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) . Its mechanism of action involves penetrating the blood-brain barrier and occupying central NK1 receptors in the brainstem, a key region in the emetic reflex arc, thereby providing broad-spectrum antiemetic activity . Clinical phase III trials demonstrated that this compound, when added to a standard regimen of a 5-HT3 receptor antagonist and dexamethasone, significantly improved the complete response rate (no vomiting and no rescue therapy) in patients receiving both highly and moderately emetogenic chemotherapy . A 2022 systematic review also identified this compound as being under investigation as a potential novel agent for the treatment of major depressive disorder, with a phase 2 clinical trial reported as completed . Preclinical and clinical studies have characterized its pharmacokinetics, showing rapid absorption and a half-life of approximately 15.6 hours in humans . This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4 and acts as a moderate inhibitor and inducer of this enzyme, which is a consideration for drug interaction studies in a research setting . This product is provided for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGTZCKQRWXCHW-WMTVXVAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F7N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961762
Record name Casopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414910-27-3, 852393-14-7
Record name Casopitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414910-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Casopitant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW679769
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852393147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casopitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Casopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CASOPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B03KPM27L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Casopitant on the Neurokinin-1 (NK1) Receptor

Abstract

This compound (GW679769) is a potent, selective, and brain-penetrant non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] Developed initially by GlaxoSmithKline, it was primarily investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV) and later explored for major depressive disorder.[1][3][4] Although its development for CINV was discontinued, the study of this compound has provided significant insights into the pharmacology of NK1 receptor antagonism.[1][3] This guide provides a detailed technical examination of this compound's mechanism of action at the molecular and cellular levels, the experimental methodologies used to characterize its function, and its pharmacokinetic profile, which is critical to its central activity.

The Substance P/NK1 Receptor System: A Core Neuromodulatory Pathway

The neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[5][6] The SP/NK1R system is a key player in the interaction between the nervous and immune systems and is widely distributed throughout the central and peripheral nervous systems.[7][8][9] Its activation is implicated in a diverse range of physiological and pathophysiological processes, including:

  • Emesis: High concentrations of NK1 receptors are found in brainstem nuclei, such as the nucleus tractus solitarius (NTS) and the area postrema, which form the central emetic pathway.[8][10][11] SP is a critical neurotransmitter in this final common pathway for regulating the vomiting reflex.[8][12]

  • Pain, Mood, and Anxiety: The SP/NK1R system is also localized in brain regions integral to emotion and stress, such as the amygdala and hypothalamus.[5][8] This has made it a target for novel antidepressant and anxiolytic therapies.[7][13]

  • Neurogenic Inflammation: SP is a potent mediator of inflammation, and its blockade is a therapeutic strategy for various inflammatory conditions.[9]

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαq family.[6][10] This initiates a canonical downstream signaling cascade.

NK1 Receptor Signal Transduction

The activation of Gαq by the SP-bound NK1 receptor triggers the following intracellular events:

  • Phospholipase C (PLC) Activation: Gαq activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG co-activate Protein Kinase C (PKC), which in turn phosphorylates numerous downstream targets, leading to the activation of signaling pathways like the MAPK/ERK pathway and modulation of cellular responses.[10]

// Edges SP -> NK1R [label="Binds"]; NK1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> Ca_ER [label="Triggers Release"]; Ca_ER -> Ca_cyto; DAG -> PKC [label="Activates"]; Ca_cyto -> PKC [label="Co-activates"]; PKC -> Response [label="Phosphorylates\nDownstream Targets"]; this compound -> NK1R [label="Blocks SP Binding", style=bold, color="#EA4335", arrowhead=tee]; }

Figure 1: NK1 Receptor Signaling and this compound's Point of Interruption.

This compound: Molecular Profile and Binding Mechanism

This compound is a non-peptide, small molecule antagonist designed for high affinity and selectivity for the human NK1 receptor.

Binding Affinity and Selectivity

The primary mechanism of action for this compound is competitive antagonism at the NK1 receptor.[1] It binds reversibly to the same site as Substance P, but without activating the receptor, thereby preventing the endogenous ligand from initiating the signaling cascade.

Experimental determination of binding affinity is typically performed using competitive radioligand binding assays. These assays quantify the ability of an unlabeled drug (this compound) to displace a radiolabeled ligand with known affinity for the NK1 receptor. The resulting data are used to calculate the inhibition constant (Ki), a measure of the drug's binding affinity.

ParameterValueSource
Binding Affinity (pKi) 10.2 (human NK1 receptor)[1]
Binding Affinity (Ki) ~0.16 nmol/L (ferret NK1 receptor)[14]
Mechanism Selective, Competitive Antagonist[1]
Table 1: Binding Characteristics of this compound.

A pKi of 10.2 indicates an exceptionally high affinity in the sub-nanomolar range, a key attribute for a potent drug. Its selectivity for the NK1 receptor over other neurokinin receptors (NK2, NK3) and various other GPCRs minimizes off-target effects.[15]

Functional Antagonism

Beyond simple binding, it is crucial to demonstrate that this interaction translates into functional blockade of receptor signaling. This is assessed using in vitro functional assays. A common method measures the inhibition of SP-induced calcium mobilization in cells engineered to express the human NK1 receptor. In such an assay, this compound demonstrates a concentration-dependent, competitive inhibition of the calcium efflux induced by Substance P, confirming its role as a true antagonist.[14]

Experimental Protocols for Characterization

The elucidation of this compound's mechanism relies on a suite of established pharmacological assays.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of this compound for the NK1 receptor.

Objective: To quantify the affinity of this compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-Substance P) from human NK1 receptors.

Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing a high density of human NK1 receptors (e.g., CHO-hNK1R cells) in a buffered solution. Centrifuge to pellet the membranes and resuspend to a known protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound (from ~1 pM to 1 µM).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radiolabeled ligand.

Radioligand_Binding_Workflow A Prepare Cell Membranes (Expressing hNK1R) B Aliquot membranes into 96-well plate A->B C Add fixed concentration of Radiolabeled Ligand (e.g., [³H]-SP) B->C D Add serial dilutions of This compound (unlabeled competitor) C->D E Incubate to Equilibrium D->E F Rapid Filtration (Separates Bound from Free Ligand) E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis: Plot Competition Curve G->H I Calculate IC50 and Ki H->I

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Pharmacokinetics: The Key to Central Nervous System Efficacy

For an NK1 receptor antagonist to be effective against centrally-mediated conditions like CINV and depression, it must efficiently cross the blood-brain barrier (BBB) and achieve sufficient receptor occupancy in the brain.[12] this compound was specifically developed to have excellent brain penetration.

Preclinical studies in ferrets, a standard model for emesis research, demonstrated that after administration, this compound was rapidly absorbed, with plasma and brain concentrations being approximately equal within 2 hours. This near 1:1 ratio is indicative of high BBB penetration. Furthermore, human positron emission tomography (PET) studies with other NK1 antagonists have confirmed that high brain receptor occupancy is achievable and necessary for clinical efficacy.[16] The failure of some early NK1 antagonists in depression trials was potentially due to insufficient receptor occupancy.[5]

ParameterValue (in Humans)Source
Absorption Rapidly absorbed, Tmax ~1-2 hours[1]
Oral Bioavailability ~60%[1]
Plasma Protein Binding >99%[1]
Volume of Distribution 2-3 L/kg (large, indicating high tissue penetration)[1]
Metabolism Primarily via CYP3A4[1]
Elimination Predominantly fecal (~73% as metabolites)[1]
Oral Clearance ~17.4 L/h[1]
Table 2: Key Pharmacokinetic Properties of this compound.

This compound's role as a substrate and moderate inhibitor of CYP3A4 necessitates careful consideration of drug-drug interactions, particularly with other agents metabolized by this enzyme, such as dexamethasone.[1][17]

Clinical Application and Discontinuation

This compound advanced to Phase III clinical trials for the prevention of CINV, where it was evaluated in combination with a 5-HT3 antagonist (e.g., ondansetron) and a corticosteroid (dexamethasone).[2][18]

Trial FocusRegimenResult (Complete Response Rate) vs. ControlSource
Highly Emetogenic Chemo (HEC) Single oral dose this compound (150mg) + standard therapy86% vs. 66% (p<0.0001)[19]
Moderately Emetogenic Chemo (MEC) Single oral dose this compound (150mg) + standard therapy73% vs. 59% (p<0.0001)[20]
Table 3: Summary of Efficacy from Phase III CINV Trials (Cycle 1).

These trials demonstrated that adding this compound to standard therapy significantly improved protection against both acute and delayed CINV.[18][19][20] Despite this proven efficacy, GlaxoSmithKline withdrew its marketing applications in 2009, citing the need for further safety assessments, and development was discontinued.[1][3]

Conclusion

This compound exemplifies a rationally designed, high-affinity, selective, and competitive antagonist of the NK1 receptor. Its mechanism of action is a direct blockade of Substance P binding, which prevents the activation of the Gαq-PLC-IP3 signaling pathway and subsequent neuronal stimulation in key CNS pathways. Its excellent brain penetration allowed it to achieve high receptor occupancy, which translated to significant clinical efficacy in preventing CINV. While its development was halted, the extensive characterization of this compound's pharmacology provides a valuable framework for researchers and drug development professionals working on CNS-acting GPCR antagonists and continues to inform the development of new agents in this class.

References

  • Biological and Pharmacological Aspects of the NK1-Receptor - PMC - PubMed Central. (n.d.). PubMed Central.
  • This compound - Grokipedia. (2026, January 7). Grokipedia.
  • Substance P and the Neurokinin-1 Receptor: The New CRF. (2017, August 18). PubMed.
  • Neurobiology of substance P and the NK1 receptor. (n.d.). PubMed.
  • Impact of this compound, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone. (n.d.). PubMed Central.
  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. (n.d.). MDPI.
  • Phase 2 trial results with the novel neurokinin-1 receptor antagonist this compound in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy. (n.d.). PubMed.
  • Substance P - Wikipedia. (n.d.). Wikipedia.
  • The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. (2022, November 17). MDPI.
  • This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. (n.d.). PubMed Central.
  • Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. (n.d.). PubMed.
  • Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. (n.d.). PubMed.
  • Pharmacokinetics and Brain Penetration of this compound, a Potent and Selective Neurokinin-1 Receptor Antagonist, in the Ferret. (2016, January 7). ResearchGate.
  • This compound - Wikipedia. (n.d.). Wikipedia.
  • Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. (2016, May 18). Neurology Journal.
  • Antiemetic Neurokinin-1 Receptor Blockers. (2024, January 11). StatPearls - NCBI Bookshelf.
  • NK1 receptor antagonist - Wikipedia. (n.d.). Wikipedia.
  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. (n.d.). Annals of Palliative Medicine.
  • This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. (2025, August 4). ResearchGate.
  • Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder. (n.d.). PubMed.
  • Clinical Experience With Substance P Receptor (NK1) Antagonists in Depression. (n.d.). PubMed.
  • In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant. (2025, August 8). ResearchGate.

Sources

Discovery and development history of Casopitant

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Casopitant

Executive Summary

This compound (codenamed GW679769) is a potent, selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the endogenous receptor for the neuropeptide Substance P (SP). Developed by GlaxoSmithKline, it was primarily investigated as a next-generation antiemetic for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its development program also explored its potential as a therapeutic for major depressive disorder (MDD), leveraging the role of the SP/NK1 system in stress and emotional regulation. Despite demonstrating significant efficacy in Phase III clinical trials for CINV, GlaxoSmithKline abruptly withdrew all global regulatory filings for this compound in 2009. The withdrawal was attributed to feedback from regulatory agencies requiring substantial additional safety data, which the company deemed too time- and resource-intensive to pursue. This guide provides a comprehensive technical overview of the scientific journey of this compound, from its chemical synthesis and preclinical validation to its extensive clinical trial program and ultimate discontinuation.

Introduction: The Neurokinin-1 Receptor and the Quest for Novel Antiemetics

The emetic reflex is a complex neurophysiological process involving multiple neurotransmitter systems. For decades, the standard of care for CINV revolved around antagonists for the dopamine D2 and serotonin 5-hydroxytryptamine-3 (5-HT3) receptors. While 5-HT3 receptor antagonists were a significant breakthrough, particularly for controlling the acute phase of CINV (occurring within 24 hours of chemotherapy), they showed limited efficacy against the delayed phase (occurring 25-120 hours post-treatment).[1][2] This persistent clinical challenge spurred research into alternative pathways.

A pivotal discovery was the role of Substance P (SP), a tachykinin neuropeptide, in mediating emesis.[3][4] SP is heavily localized in the gastrointestinal vagal afferent nerves and key brainstem regions integral to the emetic circuitry, such as the nucleus tractus solitarius (NTS) and the area postrema.[5][6] When released in response to emetogenic stimuli like chemotherapy, SP binds to and activates the NK1 receptor, a G protein-coupled receptor, which is considered a final common pathway in triggering the vomiting reflex.[5][6] This understanding established the NK1 receptor as a prime therapeutic target. The development of non-peptide NK1 receptor antagonists, which could cross the blood-brain barrier, was a milestone, leading to the first-in-class drug, aprepitant, approved in 2003.[1][7] this compound was developed as a second-generation agent in this class, aiming for an improved pharmacological profile.

Discovery and Synthesis of this compound (GW679769)

This compound is a piperazine derivative with the chemical name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide.[1] Its discovery was the result of extensive structure-activity relationship (SAR) studies aimed at identifying potent and selective NK1 receptor antagonists with favorable pharmacokinetic properties for clinical development.

The synthesis of this compound involves several key chemical steps. One notable synthetic route focuses on the construction of the 2-arylpiperidin-4-one core. This is achieved through the nucleophilic addition of an aryl Grignard reagent to an N-acylpyridinium salt.[8] Subsequent steps involve substrate-controlled reductive amination to install the third stereogenic center, a critical step for ensuring the correct diastereoisomer with optimal biological activity.[8][9]

Preclinical Development & Mechanism of Action

The primary goal of preclinical development was to establish the biological activity and safety profile of this compound before human trials. These studies confirmed its high affinity and selectivity for the human NK1 receptor and its ability to penetrate the blood-brain barrier, a prerequisite for central antiemetic activity.[6][10]

Mechanism of Action

Chemotherapeutic agents induce the release of Substance P from sensory neurons in both the gut and the brainstem.[5] SP then binds to NK1 receptors located in the emetic control centers of the brain. This compound functions as a competitive antagonist at these receptors, physically blocking the binding of SP and thereby inhibiting the downstream signaling cascade that leads to the sensations of nausea and the physical act of vomiting.[5][11] This central mechanism of action is believed to be responsible for its broad-spectrum antiemetic activity, particularly in the delayed phase of CINV where 5-HT3 antagonists are less effective.[6]

G cluster_0 Emetic Stimulus (Chemotherapy) cluster_1 Neurotransmitter Release cluster_2 Receptor Binding & Signaling cluster_3 Physiological Response chemo Chemotherapy sp_release Substance P (SP) Release (Gut & Brainstem) chemo->sp_release nk1r NK1 Receptor sp_release->nk1r Binds to vomiting_center Activation of Emetic Centers (NTS, Area Postrema) nk1r->vomiting_center Activates This compound This compound block X This compound->block block->nk1r Blocks Binding emesis Nausea & Vomiting vomiting_center->emesis

Caption: this compound's Mechanism of Action in Blocking Emesis.
In Vivo Efficacy Models

The ferret is a standard and reliable animal model for emesis research as its emetic reflex closely mimics that of humans. In preclinical studies using a cisplatin-induced emesis model in ferrets, this compound demonstrated a dose-dependent inhibition of both retching and vomiting.[1] Importantly, these studies also showed a synergistic antiemetic effect when this compound was co-administered with the 5-HT3 antagonist ondansetron, providing a strong rationale for the combination therapy that would later be tested in clinical trials.[1]

Clinical Development Program

The clinical development of this compound was extensive, encompassing Phase I, II, and III trials for CINV, as well as Phase II trials for major depressive disorder.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory Phase preclin Discovery & Synthesis In Vitro/In Vivo Models (e.g., Ferret Emesis) phase1 Phase I (PK/PD, Safety) preclin->phase1 phase2_cinv Phase II (CINV) (Dose-Ranging) phase1->phase2_cinv phase2_mdd Phase II (MDD) (Efficacy Signal) phase1->phase2_mdd phase3 Phase III (CINV) (Pivotal Efficacy) phase2_cinv->phase3 submission Regulatory Submission (NDA/MAA) phase3->submission withdrawal Withdrawal of Filings submission->withdrawal Safety Concerns from Regulators

Caption: this compound's Clinical Development and Regulatory Pathway.
Phase I Trials

Phase I studies in healthy volunteers established the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of both oral and intravenous formulations of this compound. These trials confirmed that the drug was generally well-tolerated and identified appropriate dose ranges for subsequent efficacy studies. They also investigated potential drug-drug interactions, particularly with corticosteroids like dexamethasone, which are part of the standard antiemetic regimen. These studies indicated that the dexamethasone dose should be reduced when co-administered with this compound to account for metabolic interactions, likely via the CYP3A4 pathway.[1]

Phase II Clinical Trials

Chemotherapy-Induced Nausea and Vomiting (CINV) The primary goal of the Phase II CINV trials was to determine the optimal dose of this compound for Phase III studies. A large, randomized, double-blind, placebo-controlled trial evaluated this compound in patients receiving moderately emetogenic chemotherapy (MEC).[12]

Representative Phase II CINV Trial Protocol (MEC)

  • Patient Population: Chemotherapy-naïve cancer patients scheduled to receive MEC regimens.[12]

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[12]

  • Treatment Arms:

    • Control: Placebo + Ondansetron + Dexamethasone.

    • This compound 50 mg (Days 1-3) + Ondansetron + Dexamethasone.

    • This compound 100 mg (Days 1-3) + Ondansetron + Dexamethasone.

    • This compound 150 mg (Days 1-3) + Ondansetron + Dexamethasone.[12]

  • Primary Endpoint: Complete Response (CR), defined as no vomiting, retching, or use of rescue medication in the first 120 hours after chemotherapy.[12]

  • Secondary Endpoints: Incidence of significant nausea, vomiting rates, and safety.[12]

Treatment ArmNComplete Response (CR) Rate (120h)P-value vs. Control
Control (Placebo + Ond/Dex)~100+69.4%-
This compound 50 mg + Ond/Dex~100+80.8%< 0.05
This compound 100 mg + Ond/Dex~100+78.5%< 0.05
This compound 150 mg + Ond/Dex~100+84.2%< 0.0127
Data synthesized from the Phase II MEC trial results.[12]

The results clearly showed that all tested doses of this compound were statistically superior to the standard antiemetic regimen alone in preventing CINV.[12]

Major Depressive Disorder (MDD) The rationale for testing this compound in depression stemmed from the role of the SP/NK1 system in modulating stress and mood. Clinical trials for other NK1 antagonists in depression had yielded mixed results, with a prevailing hypothesis that nearly complete receptor occupancy was necessary for an antidepressant effect.[13][14] this compound, which achieves this high level of occupancy, was tested in two large Phase II trials.[13]

The results were inconsistent. One study (092) found that the 80 mg/day dose of this compound was statistically superior to placebo in reducing HAMD-17 scores, while the 30 mg/day dose was not.[13][15] However, a second study (096) failed to show a significant difference from placebo for either this compound (120 mg/day) or the active comparator, paroxetine.[13][15] While generally well-tolerated, these equivocal findings tempered enthusiasm for this compound as a standalone antidepressant.[13]

Phase III Clinical Trials (CINV)

Following the successful Phase II results, this compound advanced to a robust Phase III program for CINV, with separate trials for patients receiving highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).

HEC Trial: A pivotal multicenter, randomized, double-blind, placebo-controlled trial enrolled over 800 chemotherapy-naïve patients scheduled to receive cisplatin-based HEC.[16] The trial tested two this compound regimens against a standard therapy control arm (ondansetron and dexamethasone).

Treatment Arm (All with Ondansetron + Dexamethasone)NComplete Response (CR) Rate (120h, Cycle 1)P-value vs. Control
Control (Placebo)26566%-
Single-Dose Oral this compound (150 mg Day 1)26686%< 0.0001
3-Day IV/Oral this compound (90 mg IV Day 1, 50 mg PO Days 2-3)26980%0.0004
Data from the Phase III HEC trial.[16]

MEC Trial: Another large Phase III trial focused on patients receiving MEC, predominantly an anthracycline and cyclophosphamide-based regimen for breast cancer.[17] This study also demonstrated a clear and significant benefit for all tested this compound regimens.

Treatment Arm (All with Ondansetron + Dexamethasone)NComplete Response (CR) Rate (120h, Cycle 1)P-value vs. Control
Control (Placebo)~200+59%-
Single-Dose Oral this compound (150 mg Day 1)~200+73%< 0.0001
3-Day Oral this compound (150 mg PO Day 1, 50 mg PO Days 2-3)~200+73%< 0.0001
3-Day IV/Oral this compound (90 mg IV Day 1, 50 mg PO Days 2-3)~200+74%< 0.0001
Data from the Phase III MEC trial.[17]

Across both HEC and MEC settings, this compound regimens consistently and significantly improved the complete response rate compared to the standard of care.[16][17] The drug was also generally well-tolerated, with adverse event profiles similar to the control arms.[16][17] However, it is noteworthy that the studies did not demonstrate a significant reduction in the proportion of patients experiencing nausea.[17]

The Discontinuation of this compound

On the strength of the positive Phase III data, GlaxoSmithKline filed for regulatory approval for this compound (under the brand names Zunrisa/Rezonic) in the United States and Europe in 2008.[18][19] However, in a surprising development, the company announced in September 2009 that it was discontinuing all regulatory filings and withdrawing the applications worldwide.[20][21]

The decision was made following consultations with regulatory bodies. GSK stated that "significant further safety data would be required to support the registration of this compound on a worldwide basis, which would take a considerable time to produce."[20] This indicates that regulators, including the FDA which had issued a "complete response" letter, were not satisfied with the existing safety data package and had requested additional, likely extensive, clinical or preclinical studies to address unspecified concerns.[21] Faced with the prospect of significant delays and further investment with an uncertain outcome, GSK made the strategic decision to halt the program.

Conclusion and Future Perspectives

The story of this compound is a salient case study in pharmaceutical development, demonstrating that even compelling Phase III efficacy does not guarantee regulatory approval. The drug clearly met its primary endpoints in large, well-designed trials, validating the NK1 receptor as a critical target for CINV management. Its failure to reach the market was not due to a lack of efficacy but to safety concerns raised by regulators that were significant enough to warrant halting the entire program.

While the specific safety issues were never publicly detailed by GSK, the episode underscores the increasingly stringent standards required for drug approval. The development of this compound, however, was not in vain. It contributed valuable data to the understanding of the NK1 pathway and reinforced the clinical utility of this class of drugs. Following the discontinuation of this compound, other NK1 receptor antagonists, such as rolapitant and netupitant (in combination with palonosetron), have successfully navigated the regulatory process and are now established components of modern antiemetic therapy, fulfilling the promise that this compound showed in its clinical trials.[2][22][23]

References

  • Rühlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Expert Opinion on Investigational Drugs, 18(7), 1043-1052. [Link]

  • Ratti, E., et al. (2011). Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder. Journal of Clinical Psychopharmacology, 31(6), 727-733. [Link]

  • Drugs.com. (n.d.). Rezonic (this compound): What is it and is it FDA approved?. Drugs.com. [Link]

  • Dr.Oracle. (2025). How does Substance P (Substance Peptide) cause nausea?. Dr.Oracle. [Link]

  • Grunberg, S. M., et al. (2009). Phase 2 trial results with the novel neurokinin-1 receptor antagonist this compound in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy. Cancer, 115(16), 3790-3798. [Link]

  • Hesketh, P. J. (2004). Aprepitant (EMEND): the role of substance P in nausea and vomiting. Supportive Cancer Therapy, 1(3), 173-177. [Link]

  • Grunberg, S. M., et al. (2009). Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. The Lancet Oncology, 10(6), 549-558. [Link]

  • Herrstedt, J., et al. (2009). Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. Journal of Clinical Oncology, 27(32), 5499-5506. [Link]

  • CenterWatch. (2017). A Study Of IV this compound For The Prevention Of Chemotherapy Induced Nausea And Vomiting. CenterWatch. [Link]

  • Wikipedia. (n.d.). NK1 receptor antagonist. Wikipedia. [Link]

  • Lee, S. K., et al. (2010). Highly Enantioselective Formal Aza-Diels–Alder Reactions with Acylhydrazones and Danishefsky's Diene Promoted by a Silicon Lewis Acid. Tetrahedron, 66(26), 4769-4774. [Link]

  • Mayo Clinic. (n.d.). Aprepitant (EMEND): The role of substance P in nausea and vomiting. Mayo Clinic. [Link]

  • Li, Y., et al. (2022). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 13, 1004455. [Link]

  • Gesztesi, A., et al. (2000). Potential of substance P antagonists as antiemetics. Drugs, 60(5), 1019-1031. [Link]

  • ResearchGate. (n.d.). Results From 2 Randomized, Double-Blind, Placebo-Controlled Studies of the Novel NK1 Receptor Antagonist this compound in Patients With Major Depressive Disorder. ResearchGate. [Link]

  • GSK. (2009). GSK provides update on regulatory filings for Zunrisa/Rezonic. GSK. [Link]

  • Kishi, T., et al. (2022). Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry. Pharmacopsychiatry, 55(2), 77-85. [Link]

  • Citeline. (2009). GSK calls it quits on this compound. Citeline News & Insights. [Link]

  • Hargreaves, R. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 1(2), 121-131. [Link]

  • Le, T., & Tadi, P. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. [Link]

  • Aziz, F. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 1(2), 132-137. [Link]

  • Drug Discovery & Development. (2026). New study revives long-doubted target for depression drugs. Drug Discovery & Development. [Link]

  • ResearchGate. (n.d.). Potential of Substance P Antagonists as Antiemetics. ResearchGate. [Link]

  • Patsnap. (n.d.). This compound Mesylate. Patsnap Synapse. [Link]

  • Gleave, M. (2008). This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities. Current Opinion in Investigational Drugs, 9(7), 774-785. [Link]

  • ResearchGate. (n.d.). This compound: A novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis. [Link]

  • ClinicalTrials.gov. (n.d.). The Effects Of GW679769 (this compound) On The Pharmacokinetics Of Docetaxel In Subjects With Cancer. ClinicalTrials.gov. [Link]

  • CenterWatch. (2017). A Study of the Drug this compound for the Prevention of Nausea Caused By Cisplatin-Based Highly Emetogenic Chemotherapy. CenterWatch. [Link]

  • CancerNetwork. (2015). FDA Approves New Drug For Chemo-Related Nausea and Vomiting. CancerNetwork. [Link]

  • CancerNetwork. (2016). FDA Expands Approval of Nausea/Vomiting Agent. CancerNetwork. [Link]

  • MDEdge. (2014). FDA approves new antiemetic drug combo. MDEdge. [Link]

  • The Pharmaceutical Journal. (2015). FDA approves rolapitant to prevent chemotherapy-induced nausea. The Pharmaceutical Journal. [Link]

  • Frontiers. (2022). Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents. Frontiers in Psychiatry. [Link]

Sources

A Technical Guide to Casopitant: A High-Affinity, Selective Substance P Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Casopitant (GW679769), a potent and selective, non-peptide antagonist of the Substance P (SP) neurokinin-1 receptor (NK1R). We will delve into the foundational neurobiology of the SP/NK1R system, the mechanism of action of this compound, and the preclinical and clinical rationale for its development. This document details the essential in-vitro and in-vivo methodologies required to characterize such an antagonist, offering field-proven insights into experimental design and interpretation. While this compound’s development for chemotherapy-induced nausea and vomiting (CINV) was discontinued, the journey of this compound provides a valuable case study in NK1R-targeted drug development, highlighting critical aspects of pharmacology, efficacy, and safety assessment.

The Scientific Rationale: Targeting the Substance P / NK1 Receptor Pathway

The tachykinin family of neuropeptides, which includes Substance P (SP), plays a crucial role in a wide array of physiological and pathological processes.[1] SP, an undecapeptide, is the preferred endogenous ligand for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) densely expressed in brain regions associated with emesis, pain, and affective disorders, such as the nucleus tractus solitarius and the amygdala.[1][2][3]

The binding of SP to the NK1R initiates a conformational change in the receptor, leading to the activation of the Gαq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling cascade is fundamental to the transmission of signals related to nausea, vomiting, and pain.[5][6] Consequently, blocking this interaction with a high-affinity antagonist presents a compelling therapeutic strategy.[7] The development of non-peptide NK1R antagonists, which can cross the blood-brain barrier, was a significant breakthrough, allowing for the central blockade of SP's effects.[7][8]

The SP/NK1R Signaling Cascade and Point of Antagonism

The diagram below illustrates the intracellular signaling pathway triggered by Substance P and the mechanism by which this compound exerts its inhibitory effect.

SP_NK1R_Pathway cluster_membrane Plasma Membrane NK1R NK1 Receptor Gq Gαq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes SP Substance P (Agonist) SP->NK1R binds This compound This compound (Antagonist) This compound->NK1R blocks IP3 IP3 DAG DAG Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca_Store->Ca_Release releases Ca2+ Ca_Release->PKC co-activates Cell_Response Cellular Response (e.g., Emesis Signal) PKC->Cell_Response phosphorylates targets Workflow cluster_invitro In-Vitro Characterization cluster_invivo In-Vivo Evaluation cluster_clinical Clinical Development binding_assay Target Engagement: Radioligand Binding Assay (Determine Affinity - Ki) functional_assay Functional Blockade: Ca2+ Mobilization Assay (Determine Potency - IC50) binding_assay->functional_assay Confirm Mechanism pk_pd Pharmacokinetics (PK): Brain Penetration Studies (e.g., Ferret Model) functional_assay->pk_pd Proceed if Potent & Selective efficacy_model Pharmacodynamics (PD): Cisplatin-Induced Emesis Model (Demonstrate Efficacy) pk_pd->efficacy_model Establish Exposure-Response phase_trials Phase I-III Trials (Safety, Dosing & Efficacy in Humans) efficacy_model->phase_trials Proceed with Favorable Profile

Sources

Preclinical Rationale for the Investigation of Casopitant in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored for Drug Development Professionals, Researchers, and Scientists

Executive Summary

The exploration of novel, non-monoaminergic targets for major depressive disorder (MDD) has been a critical priority in psychiatric drug development. A compelling body of preclinical evidence identified the Substance P (SP) / neurokinin-1 (NK1) receptor system as a key mediator of stress and affective responses, positioning it as a promising therapeutic target. Casopitant (GW679769), a potent, selective, and brain-penetrant NK1 receptor antagonist, emerged from this research. This guide synthesizes the core preclinical rationale that supported the advancement of this compound into clinical depression studies. We will dissect the mechanism of action, the pharmacological profile of this compound, and the predictive power of the behavioral models used to establish its antidepressant-like activity. The causality behind experimental choices is emphasized to provide a clear line of sight from molecular target engagement to anticipated clinical effect, grounding the entire rationale in established scientific principles and rigorous preclinical validation.

The Substance P/NK1 Receptor System: A Validated Target for Affective Disorders

The foundational logic for investigating this compound in depression stems from the well-characterized role of the neuropeptide Substance P and its primary receptor, the neurokinin-1 (NK1) receptor, in the neurobiology of stress and emotion.[1][2]

1.1 Neuroanatomical and Functional Evidence

Substance P and the NK1 receptor are densely expressed in key limbic brain regions responsible for regulating stress, fear, and mood, including the amygdala, hippocampus, hypothalamus, and periaqueductal gray.[3] This anatomical distribution provides a strong neurobiological basis for its involvement in the pathophysiology of depression.[1] Functionally, the release of Substance P is induced by stressful stimuli, with the magnitude of release proportional to the intensity of the stimulus.[1][2] Preclinical studies have definitively shown that direct central injection of SP in animal models elicits a range of anxiety- and depression-like behaviors, such as defensive behaviors and vocalizations.[4][5] Crucially, these behaviors can be blocked by the administration of selective NK1 receptor antagonists, establishing a direct causal link between NK1 receptor activation and the expression of negative affective states.[4]

1.2 The SP/NK1 Signaling Cascade

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of Substance P, the receptor activates a Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in neuronal excitation. This compound acts by competitively binding to the NK1 receptor, preventing Substance P from initiating this signaling cascade, thereby blocking its downstream excitatory and stress-related effects.

SP_NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol NK1R NK1 Receptor (GPCR) Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SP Substance P (Stress Signal) SP->NK1R Binds & Activates This compound This compound (Antagonist) This compound->NK1R Binds & Blocks Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Excitation Neuronal Excitation (Anxiety/Depression-like states) Ca_ER->Excitation PKC->Excitation

Figure 1: this compound blocks the Substance P / NK1 receptor signaling pathway.

Pharmacological Profile of this compound (GW679769)

The suitability of this compound as a clinical candidate was predicated on a pharmacological profile optimized for central nervous system (CNS) targets. Key attributes included high potency, selectivity for the NK1 receptor, and the ability to cross the blood-brain barrier to achieve sufficient target engagement.

2.1 Potency and Selectivity

This compound is a nonpeptide small molecule antagonist of the human NK1 receptor.[6] In vitro receptor binding assays demonstrated that this compound possesses a high affinity for the NK1 receptor.[6] While specific Ki values from a comprehensive selectivity panel are not publicly available, compounds in this class are typically screened for off-target activity at a wide range of other GPCRs, ion channels, and transporters to ensure a clean pharmacological profile and minimize potential side effects. The clinical development of this compound implies it passed these rigorous preclinical screens.

Table 1: Key Pharmacological Properties of this compound

Property Description Significance Reference
Target Neurokinin-1 (NK1) Receptor The primary receptor for the pro-stress neuropeptide Substance P. [6]
Mechanism Competitive Antagonist Directly blocks the binding of Substance P, preventing downstream signaling. [1]
Potency High Affinity Ensures effective receptor blockade at clinically achievable concentrations. [6]
CNS Penetration Crosses Blood-Brain Barrier Essential for targeting NK1 receptors in brain circuits mediating depression. [7][8]

| Metabolism | Substrate and inhibitor of CYP3A4 | Important consideration for potential drug-drug interactions in clinical use. |[8] |

2.2 Central Nervous System Bioavailability

A critical prerequisite for any CNS drug is the ability to achieve and maintain therapeutic concentrations at the site of action. Preclinical pharmacokinetic studies were essential to validate this for this compound. In a ferret model, radioactively labeled this compound was shown to be rapidly absorbed and to readily penetrate the brain, with plasma and brain concentrations being approximately equal two hours after administration.[7] Critically, the parent compound, this compound itself, was the predominant species found in the brain, accounting for ~76% of the radioactivity, confirming that the active drug engages the central target.[7]

Preclinical Efficacy in Validated Models of Depression

With the target validated and the drug candidate demonstrating appropriate pharmacological properties, the next logical step was to assess its efficacy in animal models with predictive validity for antidepressant action. The Forced Swim Test (FST) is a primary screening tool, while the Chronic Unpredictable Mild Stress (CUMS) model provides a more etiologically relevant simulation of depression.

3.1 The Forced Swim Test (FST): A Model of Behavioral Despair

The FST is a widely used behavioral assay to screen for potential antidepressant drugs.[9][10] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape attempts and adopt an immobile posture, which is interpreted as a state of "behavioral despair."[10][11] This immobility is reliably and selectively reduced by a wide range of clinically effective antidepressants.[10][12] Therefore, a reduction in immobility time in the FST is a strong predictor of antidepressant efficacy, provided the compound does not cause a general increase in motor activity which could produce a false positive.[13]

3.2 Experimental Protocol: Murine Forced Swim Test

This protocol represents a self-validating system. The inclusion of a vehicle control group establishes the baseline immobility, while a positive control (e.g., a known antidepressant like Imipramine) confirms the sensitivity of the assay. The test compound (this compound) is then evaluated against these benchmarks.

Step-by-Step Methodology:

  • Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) is filled with water (24-26°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[9][14]

  • Acclimation: Animals are brought to the testing room at least 1 hour prior to the experiment to acclimate to the environment.[13]

  • Dosing: Test animals are administered this compound (via an appropriate route, e.g., intraperitoneal or oral) at a predetermined time before the test (e.g., 30-60 minutes). Vehicle and positive control groups are dosed in parallel.

  • Test Procedure: Each mouse is gently placed into the water-filled cylinder. The total test duration is 6 minutes.[9]

  • Behavioral Scoring: An overhead camera records the session. An experimenter, blinded to the treatment groups, scores the behavior. Typically, the first 2 minutes are considered a habituation period and are not scored for data analysis.[9] During the final 4 minutes, the duration of immobility is recorded. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.[13]

  • Data Analysis: The total time (in seconds) spent immobile during the 4-minute scoring period is calculated for each animal. Group means are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time for the this compound group compared to the vehicle group, without a corresponding increase in general locomotor activity (assessed in a separate open-field test), indicates a positive antidepressant-like effect.[3]

Figure 2: Experimental workflow for the Forced Swim Test (FST).

3.3 Preclinical Efficacy of NK1 Antagonists in the FST

Table 2: Representative Preclinical Efficacy of NK1 Receptor Antagonists

Model Compound Class Species Key Finding Significance Reference
Forced Swim Test NK1 Antagonists Rat, Mouse Significantly reduced immobility time without increasing general locomotor activity. Predicts antidepressant potential, similar to SSRIs and tricyclics. [3]
Chronic Mild Stress NK1 Antagonists Rat Reversed stress-induced deficits in sucrose consumption (anhedonia). Demonstrates efficacy in a model with high face and predictive validity. [5]

| Maternal Separation | NK1 Antagonists | Guinea Pig | Attenuated stress-induced vocalizations. | Supports a role in mitigating the effects of early-life stress. |[5] |

The consistent finding that NK1 antagonists reduce immobility provides strong evidence that blocking the SP/NK1 pathway produces a behavioral signature characteristic of antidepressant drugs.[3]

Bridging Preclinical Rationale to Clinical Investigation

The preclinical data provided a clear, testable hypothesis for the clinic: blockade of central NK1 receptors would exert an antidepressant effect. A key insight from early PET imaging and clinical studies with other NK1 antagonists was the critical importance of achieving very high levels of receptor occupancy for clinical efficacy.[15] This informed the dose-selection strategy for this compound's clinical trials in MDD.

The preclinical rationale—that stress-induced SP release drives depressive states and that this can be blocked by a brain-penetrant antagonist—was directly translated into the design of Phase II studies. These trials aimed to determine if this compound, at doses shown to achieve nearly complete NK1 receptor blockade, could produce a statistically significant and clinically meaningful reduction in depressive symptoms compared to placebo.[15] Indeed, one such study found that an 80 mg/d dose of this compound, but not a 30 mg/d dose, achieved a statistically significant improvement on the Hamilton Depression Rating Scale (HAMD-17) versus placebo, lending clinical support to the preclinical hypothesis that high target engagement is required for an antidepressant effect.[15]

Conclusion

The preclinical rationale for investigating this compound in depression was built on a robust, multi-pillar foundation. First, the Substance P/NK1 receptor system was strongly validated as a mediator of stress and affective behavior through extensive neurobiological and behavioral research. Second, this compound was engineered as a potent, selective, and CNS-penetrant tool to effectively and safely test the NK1 antagonist hypothesis. Finally, the consistent antidepressant-like signals for the NK1 antagonist class in predictive animal models, such as the Forced Swim Test, provided the crucial evidence of potential therapeutic efficacy. This logical and evidence-based progression from target identification to candidate validation and preclinical efficacy testing represents a model for rational drug discovery and provided a compelling justification for the clinical evaluation of this compound as a novel antidepressant.

References

  • Ben-Efraim, Y. J., & Einat, H. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments, (140), 57980. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Krishnan, K. R. (2002). Clinical Experience With Substance P Receptor (NK1) Antagonists in Depression. The Journal of Clinical Psychiatry, 63 Suppl 11, 25-29. [Link]

  • Institutional Animal Care and Use Committee, University of Iowa. (n.d.). Forced Swim Test v.3. University of Iowa Office of the Vice President for Research. [Link]

  • Mantyh, P. W. (2002). Neurobiology of Substance P and the NK1 Receptor. The Journal of Clinical Psychiatry, 63 Suppl 11, 6-10. [Link]

  • de Souza, H., de-Melo-Neto, V. L., de-Oliveira-Guimarães, F. M., da-Silva-Júnior, A. F., de-Souza-Nogueira, A., & de-Castro-Ribeiro, M. (2019). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ Open, 9(7), e027136. [Link]

  • Conduct Science. (n.d.). Forced Swim Test. ConductScience.com. [Link]

  • Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. The Journal of clinical psychiatry, 63 Suppl 11, 6–10. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 4(7), 1009-1012. [Link]

  • Siste, K., & Hartini, H. (2020). Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress. Veterinary World, 13(11), 2469-2475. [Link]

  • Herpfer, I., & Lieb, K. (2005). Substance P receptor antagonists for major depressive disorder. In Progress in Brain Research (Vol. 151, pp. 439-450). Elsevier. [Link]

  • Spandidos Publications. (n.d.). Appendix S 1. Chronic unpredictable mild stress (CUMS) protocol. [Link]

  • Broqua, P., & Steinberg, R. (2001). The role of substance P in depression: therapeutic implications. Drug News & Perspectives, 14(4), 201-206. [Link]

  • Larrick, J. W., & Doss, A. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of Visualized Experiments, (106), e53109. [Link]

  • Dygalo, N. N. (2019). Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables. Biochemistry (Moscow), 84(10), 1187-1198. [Link]

  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and clinical risk management, 5(2), 375–384. [Link]

  • Ratti, E., Belle, J., Yang, H., & Reines, S. (2011). Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder. Journal of clinical psychopharmacology, 31(6), 727–733. [Link]

  • Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress, 6, 78-93. [Link]

  • Johnson, B. M., et al. (2008). Pharmacokinetics and Brain Penetration of this compound, a Potent and Selective Neurokinin-1 Receptor Antagonist, in the Ferret. Drug Metabolism and Disposition, 36(9), 1846-1852. [Link]

  • Neurofit. (n.d.). Forced Swimming test in mice and rats. Neurofit Preclinical Contract Research Organization. [Link]

  • Higginbottom, C., & Dan, O. (2023). Models of Affective Illness: Chronic Mild Stress in the Rat. Current Protocols, 3(3), e712. [Link]

  • Mague, S. D., & Blendy, J. A. (2010). Antidepressant-Like Effects of κ-Opioid Receptor Antagonists in the Forced Swim Test in Rats. The Journal of pharmacology and experimental therapeutics, 335(3), 754–762. [Link]

  • Ben-Efraim, Y. J., & Einat, H. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of visualized experiments : JoVE, (140), 57980. [Link]

  • Mendez-David, I., David, D. J., & Gardier, A. M. (2017). Identifying fast-onset antidepressants using rodent models. Expert opinion on drug discovery, 12(3), 259–271. [Link]

  • Hashimoto, K. (2022). Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms. Expert opinion on therapeutic targets, 26(12), 1073–1084. [Link]

  • Lener, M. S., Kadriu, B., & Zarate, C. A., Jr (2017). Convergent mechanisms underlying rapid antidepressant action. Molecular psychiatry, 22(8), 1086–1095. [Link]

  • Witkin, J. M., Monn, J. A., Schoepp, D. D., & Be-Be, S. (2014). Glutamate-based antidepressants: preclinical psychopharmacology. Current pharmaceutical design, 20(31), 5051–5061. [Link]

  • Wang, C., Li, S., Wang, M., et al. (2023). Chronic unpredictable mild stress induces anxiety-like behavior in female C57BL/6N mice, accompanied by alterations in inflammation and the kynurenine pathway of tryptophan metabolism. Frontiers in Behavioral Neuroscience, 17, 1243160. [Link]

  • Nollet, M., Le Guisquet, A. M., & Belzung, C. (2013). Models of depression: unpredictable chronic mild stress in mice. Current protocols in pharmacology, Chapter 5, Unit 5.65. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of visualized experiments : JoVE, (97), 52587. [Link]

  • Navari, R. M. (2017). Clinical pharmacology of neurokinin-1 receptor antagonists for the treatment of nausea and vomiting associated with chemotherapy. Expert opinion on drug metabolism & toxicology, 13(11), 1151–1159. [Link]

  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management, 5, 375-384. [Link]

  • MacDonald, G. (2022). Researchers rethink mouse forced swim test for antidepressants. WHYY. [Link]

  • Zhang, L., Wang, Y., Chen, J., et al. (2018). Neurokinin-1 receptor antagonists for postoperative nausea and vomiting: a systematic review and meta-analysis. Anesthesia & Analgesia, 126(4), 1206-1217. [Link]

Sources

Investigating the neuropharmacology of Casopitant

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Neuropharmacology of Casopitant

Introduction

This compound (formerly known as GW679769) is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] Developed by GlaxoSmithKline, it reached late-stage clinical development primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][3] Its mechanism of action also prompted investigations into its efficacy for other central nervous system (CNS) disorders, including major depressive disorder and anxiety.[2][3][4]

Despite demonstrating significant efficacy in Phase III trials for CINV, regulatory applications for this compound were withdrawn in 2009 after a decision that further safety assessments were required.[1][5] This guide provides a detailed examination of the neuropharmacological properties of this compound, from its molecular target and signaling pathways to the preclinical and clinical evidence that defined its therapeutic potential.

Part 1: The Neurokinin-1 Receptor System: The Therapeutic Target

The therapeutic activity of this compound is predicated on its interaction with the neurokinin-1 receptor (NK1R), a critical component of the tachykinin neuropeptide system.

Substance P and the NK1 Receptor

Substance P (SP) is a neuropeptide belonging to the tachykinin family and is the preferred endogenous ligand for the NK1 receptor.[6][7] The SP/NK1R system is widely distributed throughout the central and peripheral nervous systems and is a key mediator in the interaction between the immune and nervous systems.[6] In the CNS, this system is implicated in a variety of complex physiological responses, including the regulation of emesis, pain transmission, affective behavior, and the stress response.[7][8]

The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding with Substance P, couples primarily through Gαq protein.[6][9] This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphoinositides, subsequent mobilization of intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[6]

NK1 Receptor Distribution in the CNS

The rationale for targeting the NK1 receptor for CINV and other CNS disorders stems from its strategic distribution. High concentrations of NK1 receptors are found in brain regions critical to the emetic reflex, including the nucleus tractus solitarius (NTS) and the area postrema, which contains the chemoreceptor trigger zone (CTZ).[1][8][10] Substance P's action at these central sites is considered a final common pathway in activating and coordinating the vomiting reflex.[11] This localization explains why NK1R antagonists have a broad antiemetic profile. Furthermore, the presence of the SP/NK1R system in brain areas regulating mood and anxiety provided the basis for exploring this compound in depression.[7]

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane NK1R NK1 Receptor G_protein Gαq/βγ NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SP Substance P SP->NK1R Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Emesis, Neurotransmission) Ca_release->Response MAPK MAPK Activation PKC->MAPK MAPK->Response This compound This compound (Antagonist) This compound->NK1R Blocks

Caption: Simplified signaling pathway of the Substance P/NK1 receptor system and the inhibitory action of this compound.

Part 2: Core Pharmacology of this compound

Mechanism of Action

This compound functions as a selective and competitive antagonist at the NK1 receptor.[1] By occupying the receptor's binding site, it prevents Substance P from initiating the downstream signaling cascade that mediates nausea and vomiting. This central blockade complements the action of other antiemetic classes, such as 5-HT3 receptor antagonists, which primarily target peripheral mechanisms in the gut.[3][12]

ParameterValueSource
Target Neurokinin-1 (NK1) Receptor[1]
Action Competitive Antagonist[1]
Binding Affinity (pKi) 10.2 (human NK1 receptor)[1]
Pharmacokinetics and Metabolism

The neuropharmacological profile of this compound is heavily influenced by its ability to be rapidly absorbed and effectively penetrate the CNS.

  • Absorption and Distribution : Following oral administration, this compound is rapidly absorbed.[13] Preclinical studies in ferret models were critical in establishing its CNS penetration; after a single intraperitoneal dose, radioactively labeled this compound was found to cross the blood-brain barrier, with plasma and brain concentrations becoming roughly equal at two hours post-dosing.[3][12][14] The parent compound was the predominant component found in the brain, accounting for approximately 76% of the radioactivity, confirming that the primary pharmacological activity is attributable to this compound itself and not solely its metabolites.[12][14]

  • Metabolism and Excretion : this compound is eliminated primarily through metabolism, with oxidation being the predominant pathway.[13] In preclinical species, key metabolites included hydroxylated derivatives (M1, M13) and a ketone product (M2).[13][14] While these metabolites also showed affinity for the NK1 receptor, their contribution to the overall antiemetic effect is considered secondary to the parent compound.[12][14] Metabolites are excreted mainly in the feces.[13]

  • Drug-Drug Interactions : In vitro studies identified this compound as a weak to moderate inhibitor of the metabolic enzyme CYP3A and a moderate inducer of CYP2C9.[15][16] This necessitates consideration for co-administered drugs metabolized by these pathways. However, a key clinical combination with the 5-HT3 antagonist ondansetron demonstrated synergistic antiemetic activity without pharmacokinetic alteration of either drug, suggesting complementary pharmacological actions.[3][12]

Part 3: Preclinical and Clinical Validation

Preclinical Efficacy: The Ferret Emesis Model

The choice of an appropriate animal model is crucial for validating a drug's therapeutic hypothesis. For antiemetics, the ferret is a preferred species because its emetic reflex pathways are neuropharmacologically similar to those in humans.[14]

Causality of Experimental Choice: The cisplatin-induced emesis model in ferrets was used extensively to characterize this compound.[3] Cisplatin, a highly emetogenic chemotherapeutic agent, induces both an acute phase of vomiting (mediated by serotonin release) and a delayed phase (largely mediated by Substance P). This model allowed researchers to validate this compound's efficacy, particularly in the delayed phase where 5-HT3 antagonists are less effective, and to demonstrate its dose-dependent inhibition of retching and vomiting.[3][9]

Protocol Spotlight: Cisplatin-Induced Emesis in Ferrets
  • Acclimation: Male ferrets are acclimated to the laboratory environment and observation cages.

  • Baseline Observation: Animals are observed for a baseline period (e.g., 1 hour) to ensure no spontaneous emetic episodes occur.

  • Drug Administration:

    • Test Group: this compound is administered (e.g., via intraperitoneal injection or oral gavage) at varying doses.

    • Control Group: A vehicle solution is administered.

  • Emetogen Challenge: After a set pre-treatment period (e.g., 1-2 hours), all animals are administered an emetogenic dose of cisplatin (e.g., 5 mg/kg, i.p.).

  • Observation Period: Animals are continuously observed for an extended period (e.g., 72 hours) to capture both acute and delayed emesis.

  • Data Collection: The primary endpoints are the number of retches and vomits. The time to the first emetic episode is also recorded.

  • Analysis: The efficacy of this compound is determined by comparing the frequency of emetic episodes between the test and control groups.

Ferret_Emesis_Workflow cluster_pre Pre-Treatment Phase cluster_exp Experimental Phase cluster_post Analysis Phase Acclimation 1. Animal Acclimation Grouping 2. Randomize into Control & Test Groups Acclimation->Grouping Dosing 3. Administer Vehicle (Control) or this compound (Test) Grouping->Dosing Challenge 4. Cisplatin Administration (i.p.) Dosing->Challenge Observation 5. Continuous Observation (e.g., 72 hours) Challenge->Observation Data 6. Record Retching & Vomiting Episodes Observation->Data Analysis 7. Statistical Comparison (Test vs. Control) Data->Analysis

Caption: Experimental workflow for the ferret cisplatin-induced emesis model.

Clinical Trials in CINV

This compound advanced through a comprehensive clinical trial program, demonstrating its efficacy when added to the standard-of-care antiemetic regimen (a 5-HT3 antagonist and dexamethasone).

  • Highly Emetogenic Chemotherapy (HEC): In a pivotal Phase III trial involving patients receiving cisplatin-based chemotherapy, the addition of this compound to ondansetron and dexamethasone significantly improved the rate of "complete response" (defined as no vomiting and no use of rescue medication) over 120 hours compared to the control group receiving only ondansetron and dexamethasone.[17][18] This benefit was sustained over multiple cycles of chemotherapy.[17]

  • Moderately Emetogenic Chemotherapy (MEC): Similar positive results were seen in a Phase III trial of patients receiving anthracycline and cyclophosphamide-based chemotherapy for breast cancer.[19] All this compound regimens (single oral dose, 3-day oral, and 3-day IV/oral) were significantly more effective than the control regimen.[19]

Clinical Trial SettingThis compound Regimen + Standard Care (Complete Response)Control + Standard Care (Complete Response)P-ValueSource
HEC (Cisplatin) 86% (Single Oral Dose)66%<0.0001[17]
MEC (Anthracycline/Cyclo.) 73% (Single Oral Dose)59%<0.0001[19]

Across these trials, this compound was generally well tolerated, with an adverse event profile comparable to the control arms.[17][19]

Exploratory Investigations in Major Depressive Disorder

The role of the SP/NK1R system in stress and mood regulation prompted two Phase II trials to evaluate this compound as a novel antidepressant.[4] The guiding hypothesis was that nearly complete NK1 receptor occupancy would be required to achieve an antidepressant effect.[4]

The results were mixed. One study (092) found that an 80 mg dose of this compound led to a statistically significant improvement in depression scores (HAMD17) compared to placebo.[4] However, a second study (096) failed to show a significant difference between this compound (120 mg), the active comparator paroxetine, and placebo.[4] These findings suggest that while NK1 antagonists may have potential in treating depression, the effect is not as robust or consistent as initially hoped.[4]

Study IDThis compound DosePrimary Outcome (vs. Placebo)P-ValueSource
092 80 mg/dayStatistically Significant Improvement0.023[4]
096 120 mg/dayNot Statistically Significant0.282[4]

Part 4: Discontinuation and Future Perspective

In September 2009, GlaxoSmithKline announced the withdrawal of all regulatory filings for this compound worldwide.[1][5] The decision was based on the need for significant further preclinical safety studies and was not related to the clinical efficacy data for CINV.[1] Concerns reportedly included preclinical cardiovascular findings in long-term animal studies at exposures exceeding human levels.[1]

Despite its discontinuation, the story of this compound provides a valuable case study in neuropharmacology. It validated the NK1 receptor as a premier target for controlling CINV, paving the way for other drugs in its class. The extensive research confirmed that potent, centrally-acting NK1 antagonists could offer significant therapeutic benefits over existing treatments. While the specific development of this compound was halted, the potential of the SP/NK1R system as a target for CNS disorders remains an area of interest, with some recent reviews noting renewed focus on this class for treating major depressive disorder.[5]

Conclusion

This compound is a thoroughly characterized neuropharmacological agent that potently and selectively antagonizes the NK1 receptor. Its ability to cross the blood-brain barrier and act on central emetic pathways was demonstrated in robust preclinical models and confirmed in large-scale clinical trials, where it proved highly effective for preventing both acute and delayed CINV. Although it did not achieve regulatory approval due to preclinical safety concerns, the investigation into this compound has significantly advanced our understanding of the Substance P/NK1 receptor system's role in emesis and other CNS functions. It stands as a benchmark for the development of centrally-acting antiemetics and a testament to the therapeutic potential of targeting neurokinin pathways.

References

  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Expert Opinion on Investigational Drugs, 18(7), 1019-1029. Available from: [Link]

  • Grunberg, S. M., et al. (2009). Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. The Lancet Oncology, 10(6), 549-558. Available from: [Link]

  • Herrstedt, J., et al. (2009). Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. Journal of Clinical Oncology, 27(32), 5499-5506. Available from: [Link]

  • Healio. (2009). This compound mesylate reduced nausea, vomiting with cisplatin-based chemotherapy. Healio. Available from: [Link]

  • Grokipedia. (2026). This compound. Grokipedia. Available from: [Link]

  • Grunberg, S. M., et al. (2008). Phase III results for the novel neurokinin-1 (NK-1) receptor antagonist, this compound: Single oral dosing regimen for chemotherapy-induced nausea and vomiting (CINV) in patients (Pts) receiving highly emetogenic chemotherapy (HEC). Journal of Clinical Oncology, 26(15_suppl), 9549-9549. Available from: [Link]

  • Ratti, E., et al. (2013). Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder. Journal of Clinical Psychopharmacology, 33(4), 486-494. Available from: [Link]

  • Reid, R. C., & Johnson, J. D. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal, 2016, 1-11. Available from: [Link]

  • Gray, S., et al. (2010). Effect of this compound, a novel NK-1 receptor antagonist, on the pharmacokinetics and pharmacodynamics of steady-state warfarin. Journal of Clinical Pharmacology, 50(5), 566-575. Available from: [Link]

  • Gray, S., et al. (2010). Effect of this compound, a novel NK-1 antagonist, on the pharmacokinetics of dolasetron and granisetron. Cancer Chemotherapy and Pharmacology, 66(2), 297-305. Available from: [Link]

  • Patsnap. This compound Mesylate. Patsnap Synapse. Available from: [Link]

  • Sparrow, S., et al. (2008). Pharmacokinetics and Brain Penetration of this compound, a Potent and Selective Neurokinin-1 Receptor Antagonist, in the Ferret. Drug Metabolism and Disposition, 36(9), 1846-1852. Available from: [Link]

  • Gole, M., & Pirbudak, G. (2008). This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities. Current Opinion in Investigational Drugs, 9(7), 774-785. Available from: [Link]

  • Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. The Journal of Clinical Psychiatry, 63 Suppl 11, 6-10. Available from: [Link]

  • Singh, P., et al. (2014). Roles of substance P and NK(1) receptor in the brainstem in the development of emesis. Journal of Biosciences, 39(4), 713-724. Available from: [Link]

  • Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current Drug Targets, 15(9), 861-880. Available from: [Link]

  • Sparrow, S., et al. (2008). Pharmacokinetics and brain penetration of this compound, a potent and selective neurokinin-1 receptor antagonist, in the ferret. Drug Metabolism and Disposition, 36(9), 1846-1852. Available from: [Link]

  • Miraglia, L., et al. (2010). Metabolic disposition of this compound, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs. Drug Metabolism and Disposition, 38(10), 1735-1748. Available from: [Link]

  • Wikipedia. (2023). This compound. Wikipedia. Available from: [Link]

  • News-Medical. (2024). What are NK1 modulators and how do they work?. News-Medical.Net. Available from: [Link]

  • Taylor & Francis. This compound – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Aziz, Z. (2013). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 2(4), 185-194. Available from: [Link]

  • ResearchGate. (2009). This compound: A novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. ResearchGate. Available from: [Link]

  • Wikipedia. (2023). NK1 receptor antagonist. Wikipedia. Available from: [Link]

Sources

An In-Depth Technical Guide to the Structural and Chemical Properties of Casopitant

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, represents a significant area of study in the landscape of neuropharmacology. Though its journey towards clinical application was ultimately halted, the wealth of research surrounding its development offers invaluable insights into the chemical and structural nuances that govern the efficacy and safety of NK1 receptor antagonists. This technical guide provides a comprehensive overview of this compound's structural and chemical properties, intended to serve as a foundational resource for researchers and professionals in drug discovery and development. By delving into its synthesis, physicochemical characteristics, and analytical methodologies, we aim to equip scientists with the knowledge to inform future research in this therapeutic class.

Chemical Identity and Structural Elucidation

This compound is chemically identified as (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide.[1][2] Its development was primarily pursued by GlaxoSmithKline under the code GW679769.[1][3]

Core Molecular Structure

The molecular structure of this compound is characterized by a central piperidine ring, substituted at the 2 and 4 positions. This core scaffold is crucial for its interaction with the NK1 receptor. Key structural features include:

  • A (4-fluoro-2-methylphenyl) group at the 2-position of the piperidine ring.

  • A (4-acetylpiperazin-1-yl) moiety at the 4-position of the piperidine ring.

  • A carboxamide linkage at the 1-position of the piperidine ring, connecting to an N-methyl group and a chiral ethylamine side chain.

  • The chiral side chain features a 3,5-bis(trifluoromethyl)phenyl group , a common motif in NK1 receptor antagonists that contributes to high binding affinity.

The stereochemistry of this compound is specific, with (2R,4S) and (1R) configurations at the chiral centers, which is critical for its biological activity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. While extensive experimental data for this compound is not publicly available, key computed and reported properties are summarized below.

PropertyValueSource
Molecular Formula C₃₀H₃₅F₇N₄O₂[2]
Molecular Weight 616.6 g/mol [1]
IUPAC Name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide[1]
SMILES CC1=C(C=CC(=C1)F)[C@H]2CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F">C@HN4CCN(CC4)C(=O)C[2]
Computed logP 5.3[1]

Table 1: Key Chemical and Physical Properties of this compound.

The high computed logP value suggests that this compound is a lipophilic molecule, a characteristic that often correlates with good membrane permeability and central nervous system penetration.[3]

Synthesis and Manufacturing Considerations

During its development, it was discovered that this compound mesylate existed as a mixture of two polymorphic forms, designated Form 1 and Form 3. Extensive studies were conducted to understand and control the proportion of these polymorphs in the final drug substance.

Mechanism of Action: Targeting the Neurokinin-1 Receptor

This compound exerts its pharmacological effects as a selective and potent antagonist of the neurokinin-1 (NK1) receptor.[3] The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in numerous physiological processes, including pain transmission, inflammation, and the emetic reflex.

By competitively blocking the binding of Substance P to the NK1 receptor in the central and peripheral nervous system, this compound was investigated for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[4][5] The rationale behind its development was to provide a therapeutic agent that could effectively manage both the acute and delayed phases of CINV.

Casopitant_Mechanism_of_Action cluster_0 Chemotherapy cluster_1 Physiological Response cluster_2 Pharmacological Intervention Chemo Chemotherapeutic Agents SP_Release Substance P Release Chemo->SP_Release induces NK1R_Activation NK1 Receptor Activation SP_Release->NK1R_Activation leads to Emesis Nausea & Vomiting NK1R_Activation->Emesis triggers Blockade NK1 Receptor Blockade This compound This compound This compound->NK1R_Activation blocks Blockade->Emesis prevents

Figure 1: Simplified signaling pathway illustrating this compound's mechanism of action in preventing chemotherapy-induced nausea and vomiting.

Analytical Methodologies

The characterization and quantification of this compound in various matrices rely on standard analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of this compound, enabling its separation, identification, and quantification in drug substance and formulated products. A typical HPLC method for a molecule like this compound would involve:

  • Column: A reversed-phase column (e.g., C18) is generally suitable for separating lipophilic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely be employed to achieve optimal separation from impurities and degradation products.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance would be the standard method.

Illustrative HPLC Workflow for this compound Analysis:

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection Injection onto HPLC System Sample_Prep->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Quantification & Purity) Detection->Data_Analysis

Figure 2: A generalized workflow for the analysis of this compound using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR would be utilized to provide detailed information about the molecular structure.

  • ¹H NMR: Would provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Would reveal the number of non-equivalent carbons and their chemical environments.

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): Would be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

A study on the aggregation behavior of this compound mesylate in a glycine buffer at pH 3.5 was conducted using ¹H NMR chemical shift variations and surface tension measurements to determine the critical micelle concentration.

Clinical Development and Discontinuation

This compound underwent extensive clinical evaluation, reaching Phase III trials for the prevention of CINV.[4][5] Clinical studies demonstrated that regimens including this compound were more effective than control regimens in preventing nausea and vomiting in patients receiving moderately and highly emetogenic chemotherapy.[4][5]

Despite promising efficacy data, the development of this compound was discontinued. The marketing authorization application with the European Medicines Agency was withdrawn in September 2009 after GlaxoSmithKline determined that further safety assessments were necessary.

Conclusion

This compound remains a molecule of significant interest due to its potent and selective antagonism of the NK1 receptor. This guide has provided a detailed overview of its structural and chemical properties, drawing from available scientific literature. While the discontinuation of its clinical development has left some aspects of its properties, such as a detailed synthesis and comprehensive experimental physicochemical data, less accessible, the existing body of research provides a solid foundation for future endeavors in the design and development of novel NK1 receptor antagonists. The insights gained from the study of this compound, from its complex structure to its metabolic profile, continue to be relevant for medicinal chemists and pharmacologists working to address unmet needs in neuropharmacology and supportive cancer care.

References

  • Grunberg, S. M., Rolski, J., Strausz, J., Aziz, Z., Lane, S., Russo, M. W., ... & Herrstedt, J. (2009). Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. The Lancet Oncology, 10(6), 549-558. [Link]

  • Navari, R. M. (2008). This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities. Current opinion in investigational drugs (London, England: 2000), 9(7), 783–793. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9917021, this compound. Retrieved January 16, 2026 from [Link].

  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and clinical risk management, 5, 375–384. [Link]

  • Herrstedt, J., Apornwirat, W., Shaharyar, A., Aziz, Z., Roila, F., Van Belle, S., ... & Grunberg, S. M. (2009). Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. Journal of Clinical Oncology, 27(32), 5499-5506. [Link]

  • Grunberg, S. M., Rolski, J., Strausz, J., Aziz, Z., Lane, S., Russo, M. W., ... & Herrstedt, J. (2009). Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. The Lancet Oncology, 10(6), 549-558. [Link]

  • Di Fabio, R., Alvaro, G., Griffante, C., Pizzi, D. A., Donati, D., Mattioli, M., ... & Corsi, M. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of medicinal chemistry, 54(4), 1071–1079. [Link]

  • Wikipedia contributors. (2023, December 12). This compound. In Wikipedia, The Free Encyclopedia. Retrieved 19:44, January 16, 2026, from [Link]

Sources

Introduction: The Challenge of Chemotherapy-Induced Nausea and Vomiting (CINV)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Clinical Trial Results of Casopitant for Chemotherapy-Induced Nausea and Vomiting (CINV)

Chemotherapy-Induced Nausea and Vomiting (CINV) remains one of the most feared and distressing side effects for cancer patients undergoing treatment. Historically, CINV has significantly impaired patients' quality of life and their adherence to potentially life-saving chemotherapy regimens. The pathophysiology of CINV is complex, involving multiple neurochemical pathways. The emetic response to chemotherapy is broadly divided into two phases:

  • Acute CINV: Occurring within the first 24 hours of chemotherapy administration.

  • Delayed CINV: Occurring more than 24 hours after treatment and can last for several days.

Key neurotransmitters implicated in the emetic reflex arc include serotonin (5-hydroxytryptamine, 5-HT) and Substance P. While the development of 5-HT3 receptor antagonists revolutionized the management of acute CINV, delayed CINV, which is primarily mediated by Substance P, remained a significant clinical challenge. This led to the development of neurokinin-1 (NK1) receptor antagonists, a class of drugs designed to block the action of Substance P. This compound (GW679769) emerged as a potent, selective, second-generation NK1 receptor antagonist developed by GlaxoSmithKline for the prevention of CINV.

Mechanism of Action: Targeting the Substance P/NK1 Pathway

This compound functions as a selective and competitive antagonist of the neurokinin-1 (NK1) receptor, for which Substance P is the natural ligand. It exhibits a high binding affinity for the human NK1 receptor. The emetic signaling cascade and this compound's point of intervention are detailed below.

Chemotherapeutic agents can induce the release of neurotransmitters both peripherally in the gastrointestinal tract and centrally in the brainstem. Substance P's binding to NK1 receptors, particularly in the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) within the brainstem, is a critical step in mediating the vomiting reflex, especially in the delayed phase. By competitively blocking these receptors, this compound disrupts this signaling pathway, providing a central antiemetic effect. Preclinical models have shown that this compound achieves significant brain penetration, a crucial characteristic for its efficacy against centrally mediated emesis.

Signaling Pathway for CINV and Antagonist Intervention

G cluster_periphery Gastrointestinal Tract cluster_cns Central Nervous System (Brainstem) Chemo Chemotherapeutic Agent EC_Cells Enterochromaffin Cells Chemo->EC_Cells damage CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) Chemo->CTZ direct effect Serotonin Serotonin (5-HT) EC_Cells->Serotonin SubstanceP_p Substance P EC_Cells->SubstanceP_p Vagal Vagal Afferents Serotonin->Vagal binds 5-HT3R SubstanceP_p->Vagal binds NK1R NTS Nucleus Tractus Solitarius (NTS) (Vomiting Center) Vagal->NTS CTZ->NTS SubstanceP_c Substance P NTS->SubstanceP_c Emesis Nausea & Vomiting NTS->Emesis SubstanceP_c->NTS binds NK1R HT3_RA 5-HT3 Receptor Antagonists HT3_RA->Vagal blocks NK1_RA NK1 Receptor Antagonists (e.g., this compound) NK1_RA->NTS blocks

Caption: CINV signaling pathway and points of therapeutic intervention.

Initial Clinical Evaluation: Phase II Dose-Ranging Studies

The clinical development of this compound for CINV began with Phase I trials and progressed to crucial Phase II studies designed to establish its efficacy, safety, and optimal dosing for subsequent Phase III trials. These trials evaluated this compound as part of a triple-therapy regimen, which is now the standard of care for highly emetogenic chemotherapy (HEC).

Experimental Protocol: Representative Phase II Trial for HEC

This protocol is synthesized from the methodology described in a multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.

1. Objective: To evaluate the efficacy and safety of different doses of oral this compound when added to standard therapy (a 5-HT3 receptor antagonist and dexamethasone) for the prevention of CINV in patients receiving HEC.

2. Patient Population:

  • Inclusion Criteria: Patients with a malignant solid tumor scheduled to receive their first course of HEC, defined as regimens including cisplatin ≥ 70 mg/m².

  • Exclusion Criteria: Prior chemotherapy, concurrent radiation therapy to the abdomen or pelvis, uncontrolled emesis from other causes.

3. Study Design:

  • Multicenter, randomized, double-blind, placebo-controlled, parallel-group design.

  • Patients were stratified by gender before randomization.

4. Treatment Arms: All patients received a standard antiemetic backbone of ondansetron (32mg IV, Day 1) and dexamethasone (PO, Days 1-4). Patients were then randomized to one of the following arms:

  • Arm 1 (Control): Placebo on Days 1-3.

  • Arm 2 (this compound 50mg): this compound 50mg PO daily on Days 1-3.

  • Arm 3 (this compound 100mg): this compound 100mg PO daily on Days 1-3.

  • Arm 4 (this compound 150mg): this compound 150mg PO daily on Days 1-3.

  • Arm 5 (Exploratory): this compound 150mg PO on Day 1 only.

  • Arm 6 (Exploratory): Aprepitant (125mg Day 1, 80mg Days 2-3) as an active comparator.

5. Endpoints:

  • Primary Endpoint: Complete Response (CR) rate during the first 120 hours post-chemotherapy. CR was defined as no vomiting, no retching, and no use of rescue medication.

  • Secondary Endpoints: CR rates at 24 hours (acute phase) and 25-120 hours (delayed phase), time to first emesis, incidence of nausea.

6. Data Collection:

  • Patients maintained a diary to record episodes of nausea and vomiting, and any use of rescue medication for 5 days following chemotherapy.

  • Adverse events were monitored and recorded throughout the study.

Experimental Workflow

G cluster_treatment Treatment Cycle (Day 1 to 5) Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Stratified Randomization (by Gender) Consent->Randomization Day1 Day 1: - Standard Therapy (Ond/Dex) - Randomized Drug Admin (this compound/Placebo) Randomization->Day1 Day23 Days 2-3: - Dexamethasone - Randomized Drug Admin Day1->Day23 Day1_5 Days 1-5: Patient Diary Collection (Emesis, Nausea, Rescue Meds) Day1->Day1_5 Day4 Day 4: - Dexamethasone Day23->Day4 FollowUp Adverse Event Monitoring & Follow-up Day1_5->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Caption: Workflow of a typical Phase II CINV clinical trial.

Initial Efficacy and Safety Results

The initial Phase II trials demonstrated that the addition of this compound to standard therapy significantly improved CINV control for patients receiving both highly and moderately emetogenic chemotherapy.

Phase II Efficacy in Highly Emetogenic Chemotherapy (HEC)

In a trial involving 493 patients receiving HEC, all this compound doses showed a significant improvement in the primary endpoint of Complete Response over 120 hours compared to the control group. The results indicated a clear dose-response relationship, with the 100mg dose performing notably well.

Treatment ArmComplete Response (CR) Rate (0-120h)p-value (vs. Control)
Control (Ondansetron + Dexamethasone)60%-
This compound 50mg (3-day)76%\multirow{3}{*}{p=0.0036 (trend test)}
This compound 100mg (3-day) 86%
This compound 150mg (3-day)77%
This compound 150mg (single dose)75%Not specified
Aprepitant (3-day)72%Not specified
Data sourced from a 2006 ASCO Meeting Abstract.

Notably, this compound also significantly prolonged the time to the first emetic episode and increased the proportion of patients who remained free of vomiting over the 5-day period.

Phase II Efficacy in Moderately Emetogenic Chemotherapy (MEC)

Similar positive results were observed in trials for patients receiving MEC. The addition of this compound to ondansetron and dexamethasone was superior to the standard two-drug regimen. These findings were crucial in confirming the drug's broad utility and selecting doses for the larger Phase III program.

Safety and Tolerability Profile

Across the initial trials, all doses of this compound were generally well-tolerated. The profile of adverse events was similar between the this compound arms and the control arm. The most commonly reported adverse events included:

  • Neutropenia

  • Nausea

  • Hiccups (≤ 17%)

  • Fatigue

  • Diarrhea

Progression and Discontinuation

The robust and promising results from the Phase II studies provided a strong rationale for advancing this compound into large-scale Phase III trials. These subsequent trials further confirmed the efficacy of both oral and intravenous formulations of this compound in preventing CINV for HEC and MEC regimens.

Phase III Trial FocusControl CR Rate (Overall)This compound Regimen CR Rate (Overall)Finding
HEC (Cisplatin-based) 66%86% (150mg single oral dose)Statistically significant improvement (p<0.0001).
MEC (AC-based) 59%73% (150mg single oral dose)Statistically significant improvement (p<0.0001).

Despite the strong clinical efficacy demonstrated throughout its development, GlaxoSmithKline announced the withdrawal of all regulatory filings for this compound in September 2009 and discontinued its development. The decision was reportedly based on the need for additional preclinical safety studies and potential concerns regarding its efficacy in certain indications outside of CINV.

Conclusion

The initial clinical trials of this compound unequivocally demonstrated its significant efficacy in preventing both acute and delayed CINV when added to the standard antiemetic regimen of a 5-HT3 antagonist and a corticosteroid. The Phase II dose-ranging studies were instrumental in establishing a clear clinical benefit and identifying optimal doses for further study. This compound was well-tolerated, with a safety profile comparable to the standard therapy of the time. Although its development was ultimately halted for reasons unrelated to its efficacy in CINV, the data from its clinical program reinforced the critical role of the Substance P/NK1 receptor pathway in the pathophysiology of CINV and solidified the triple-therapy paradigm as the standard of care for patients receiving highly emetogenic chemotherapy.

References

  • Rolski, J., et al. (2006). Randomized phase II trial of the neurokinin-1 receptor antagonist (NK-1 RA) this compound mesylate with ondansetron (ond)/dexamethasone (dex) for chemotherapy-induced nausea/

The Discontinuation of Casopitant: A Technical Analysis of a Promising Antiemetic's Demise

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Casopitant (codenamed GW679769), a potent and selective neurokinin-1 (NK1) receptor antagonist, showed significant promise in clinical trials for the prevention of chemotherapy-induced nausea and vomiting (CINV). Developed by GlaxoSmithKline (GSK), it was positioned to be a valuable addition to the antiemetic armamentarium. However, in a surprising turn of events in 2009, GSK announced the discontinuation of its regulatory filings and the cessation of the this compound development program. This in-depth technical guide provides a comprehensive analysis of the rationale behind this decision, delving into the drug's mechanism of action, a critical review of its clinical trial data, and an exploration of the safety concerns that ultimately led to its withdrawal.

Introduction: The Unmet Need in CINV and the Rise of NK1 Receptor Antagonists

Chemotherapy-induced nausea and vomiting remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment.[1] The emetic response to chemotherapy is a complex process involving multiple neurotransmitter pathways. While the introduction of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists in the 1990s revolutionized the management of acute CINV, delayed CINV (occurring 24 to 120 hours post-chemotherapy) remained a clinical challenge.[1]

The discovery of the role of Substance P, a neuropeptide that mediates its effects through the neurokinin-1 (NK1) receptor, opened a new avenue for antiemetic therapy.[1] NK1 receptors are highly concentrated in the brainstem areas that control the vomiting reflex.[2] By blocking the action of Substance P, NK1 receptor antagonists were shown to be particularly effective in managing delayed CINV. Aprepitant, the first-in-class NK1 receptor antagonist, demonstrated the clinical utility of this drug class. This compound was developed as a next-generation NK1 receptor antagonist with the potential for improved efficacy and a different pharmacological profile.

Mechanism of Action of this compound

This compound is a highly selective, non-peptide antagonist of the human NK1 receptor. Its antiemetic effect is mediated by preventing the binding of Substance P to NK1 receptors in the central nervous system, particularly in the nucleus tractus solitarius and the area postrema, key components of the emetic reflex pathway.

This compound Mechanism of Action cluster_chemotherapy Chemotherapy cluster_gut Gut cluster_brainstem Brainstem Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells triggers Serotonin_SubstanceP_Release Release of Serotonin & Substance P Enterochromaffin_Cells->Serotonin_SubstanceP_Release Vagal_Afferents Vagal Afferents Serotonin_SubstanceP_Release->Vagal_Afferents stimulate NTS_AP Nucleus Tractus Solitarius (NTS) & Area Postrema (AP) Vagal_Afferents->NTS_AP NK1_Receptors NK1 Receptors NTS_AP->NK1_Receptors activates Emetic_Center Emetic Center NK1_Receptors->Emetic_Center signals Vomiting_Reflex Vomiting_Reflex Emetic_Center->Vomiting_Reflex induces This compound This compound This compound->NK1_Receptors blocks

Figure 1: Simplified Signaling Pathway of Chemotherapy-Induced Emesis and the Action of this compound. This diagram illustrates how chemotherapy triggers the release of neurotransmitters that activate the brain's emetic center via NK1 receptors, and how this compound intervenes by blocking this signaling.

Clinical Development and Efficacy of this compound

This compound underwent a comprehensive clinical development program, including Phase II and Phase III trials, to evaluate its efficacy and safety in preventing CINV in patients receiving both highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC). The primary endpoint in these studies was typically "complete response," defined as no vomiting or use of rescue medication.

Efficacy in Highly Emetogenic Chemotherapy (HEC)

In a pivotal Phase III trial involving patients receiving cisplatin-based HEC, the addition of this compound to standard therapy (a 5-HT3 antagonist and dexamethasone) demonstrated a significant improvement in the complete response rate compared to standard therapy alone. One study reported that 86% of patients in the single-dose oral this compound group achieved a complete response in the first cycle, compared to 66% in the control group.[3]

Efficacy in Moderately Emetogenic Chemotherapy (MEC)

Similar positive results were observed in patients receiving MEC. A Phase III trial showed that the complete response rate in the overall phase (0-120 hours) was significantly higher in the this compound arms (73-74%) compared to the control arm (59%).[4][5] Notably, while this compound was highly effective in preventing vomiting, the studies did not consistently demonstrate a significant reduction in the incidence or severity of nausea.[4][5][6]

Summary of Key Efficacy Data
Clinical Trial PhaseChemotherapy TypeThis compound RegimenComplete Response Rate (this compound)Complete Response Rate (Control)Key Finding
Phase IIIHEC (Cisplatin-based)Single oral dose86%[3]66%[3]Statistically significant improvement in complete response.
Phase IIIMEC (Anthracycline/Cyclophosphamide)Single or 3-day oral/IV73-74%[4][5]59%[4][5]Significant improvement in complete response, mainly driven by control of emesis.
Phase IIMECVarious oral doses78.5-84.2%[4]69.4%[4]All tested doses of this compound were superior to control.

Table 1: Summary of Key Efficacy Results from this compound Clinical Trials.

The Rationale for Discontinuation: Unraveling the Safety Concerns

Despite the promising efficacy data, GlaxoSmithKline made the decision in September 2009 to discontinue all regulatory filings for this compound worldwide.[3][7] The company's official statement cited that after consultation with regulatory authorities, it was determined that "significant further safety data would be required to support the registration of this compound on a worldwide basis, which would take considerable time to produce."[3] This followed the receipt of a "complete response letter" from the U.S. Food and Drug Administration (FDA) in June 2009, indicating that the New Drug Application (NDA) was not approved in its current form.[7][8]

Publicly Available Safety Data

The publicly available data from the clinical trials indicated that this compound was generally well-tolerated, with an adverse event profile comparable to the control arms.[4][6] The most commonly reported adverse events were fatigue, diarrhea, and headache.[9] Some studies reported instances of neutropenia and febrile neutropenia, however, these were generally described as being balanced across the treatment and control groups.[1]

Adverse EventThis compound Group (Representative Data)Control Group (Representative Data)
Fatigue~13%[9]Similar to control
DiarrheaFrequent low-grade event[9]Similar to control
HeadacheFrequently observed[9]Similar to control
NeutropeniaIncidence of sequelae at 3% in all arms[1]Similar to control
Febrile NeutropeniaReported, but balanced across arms[1]Similar to control

Table 2: Commonly Reported Adverse Events in this compound Clinical Trials.

Interpreting the "Need for Further Safety Data"

The vagueness of GSK's statement and the confidential nature of the FDA's complete response letter make it challenging to pinpoint the exact safety concerns that led to this compound's discontinuation. However, based on the context of drug development and regulatory science, several possibilities can be inferred:

  • Subtle but Significant Safety Signals: While the overall incidence of adverse events may have been similar between groups, there might have been subtle but statistically significant increases in specific, more serious adverse events in the this compound arms that became apparent upon pooled analysis of the entire clinical trial program.

  • Concerns in Specific Patient Subpopulations: The safety profile of this compound might have been less favorable in certain patient subpopulations, for example, those with pre-existing comorbidities or those receiving specific types of chemotherapy.

  • Drug-Drug Interactions: this compound is known to be a moderate inhibitor of the cytochrome P450 enzyme CYP3A4.[1] This could lead to clinically significant drug-drug interactions with other medications metabolized by this enzyme, a common concern for patients with cancer who are often on multiple concomitant medications. The potential for such interactions may have required more extensive investigation than was initially provided in the NDA.

  • Long-Term Safety Data: The initial regulatory filings may have lacked sufficient long-term safety data to satisfy regulatory agencies. Given that cancer patients may undergo multiple cycles of chemotherapy, the long-term or cumulative effects of this compound may have been a point of concern.

  • The "Class Effect" Consideration: Regulatory agencies may have had broader concerns about the long-term safety of the NK1 receptor antagonist class of drugs, prompting a higher bar for the approval of a new agent in this class.

This compound Discontinuation Workflow Phase_III_Trials Successful Phase III Trials (Efficacy in Vomiting Control) NDA_Submission New Drug Application (NDA) Submitted to FDA Phase_III_Trials->NDA_Submission FDA_Review FDA Review of Efficacy and Safety Data NDA_Submission->FDA_Review Complete_Response_Letter FDA Issues 'Complete Response Letter' FDA_Review->Complete_Response_Letter GSK_Assessment GSK Assesses FDA Feedback & Global Regulatory Landscape Complete_Response_Letter->GSK_Assessment Safety_Data_Requirement Requirement for 'Significant Further Safety Data' GSK_Assessment->Safety_Data_Requirement Discontinuation_Decision Decision to Discontinue Development Safety_Data_Requirement->Discontinuation_Decision

Figure 2: The Regulatory Pathway and Discontinuation of this compound. This workflow illustrates the key steps from the seemingly successful clinical trials to the ultimate decision to halt the development of this compound.

Conclusion: Lessons Learned from the this compound Story

The discontinuation of this compound serves as a poignant case study in the complexities and unpredictable nature of drug development. While the drug demonstrated clear efficacy in a clinically significant area of unmet need, the ultimate decision to withdraw was driven by safety considerations that were substantial enough to outweigh the potential benefits in the eyes of the developer and likely the regulators.

For researchers and drug development professionals, the this compound story underscores several critical points:

  • The Primacy of Safety: Efficacy, no matter how statistically significant, cannot compensate for an unfavorable risk-benefit profile.

  • The Importance of a Comprehensive Safety Database: A robust and thorough evaluation of a drug's safety, including in diverse patient populations and over the long term, is paramount for regulatory success.

  • The Nuances of Regulatory Communication: The issuance of a "complete response letter" does not necessarily signify the end of the road for a drug, but it does indicate that significant deficiencies need to be addressed. The sponsor's subsequent actions are a critical determinant of the drug's fate.

  • The Evolving Landscape of Drug Regulation: Regulatory standards and expectations are constantly evolving. What may have been considered an acceptable safety profile in the past may not be so in the present, particularly for a new drug entering a class with existing approved therapies.

While the specific details of the safety concerns that led to the discontinuation of this compound may never be fully in the public domain, the available information provides a valuable lesson in the critical importance of a comprehensive and proactive approach to safety assessment throughout the entire drug development lifecycle.

References

  • GlaxoSmithKline. (2009, September 27). GSK provides update on regulatory filings for Zunrisa/Rezonic. Link

  • Grokipedia. (2026, January 7). This compound.
  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management, 5, 375–384. Link

  • Herrstedt, J., Apornwirat, W., Shaharyar, A., Aziz, Z., Roila, F., Van Belle, S., Russo, M. W., Levin, J., Ranganathan, S., Guckert, M., & Grunberg, S. M. (2009). Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. Journal of Clinical Oncology, 27(32), 5363–5369. Link

  • Grunberg, S. M., Dugan, M., Muss, H., et al. (2009). Phase 2 trial results with the novel neurokinin-1 receptor antagonist this compound in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy. Cancer, 115(24), 5807-16. Link

  • Citeline News & Insights. (2009, September 30). GSK calls it quits on this compound.
  • ASCO Publications. (2009, October 5). Phase III Trial of this compound, a Novel Neurokinin-1 Receptor Antagonist, for the Prevention of Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy. Journal of Clinical Oncology. Link

  • Fierce Biotech. (2009, June 24). Regulatory update for REZONIC (this compound mesylate). Link

  • Grunberg, S. M., Rolski, J., Strausz, J., et al. (2009). Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. The Lancet Oncology, 10(6), 549-58. Link

  • ClinicalTrials.gov. (2015, April 17). A Study of IV this compound for the Prevention of Nausea and Vomiting Caused By Cisplatin-Based Highly Emetogenic Chemotherapy. Link

  • National Center for Biotechnology Information. (2024, January 11). Antiemetic Neurokinin-1 Receptor Blockers. Link

  • GSK. (2009, June 22). Regulatory update for REZONIC™ (this compound mesylate). Link

Sources

Methodological & Application

Application Notes & Protocols: Evaluating the Efficacy of Casopitant in a Ferret Model of Cisplatin-Induced Emesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the ferret model to assess the antiemetic properties of casopitant against cisplatin-induced emesis. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation, grounded in established pharmacological principles.

Introduction: The Challenge of Chemotherapy-Induced Nausea and Vomiting (CINV)

Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment.[1][2] Cisplatin, a potent and widely used chemotherapeutic agent, is associated with a high incidence of CINV, which manifests in two distinct phases: an acute phase occurring within 24 hours of treatment and a delayed phase that can persist for several days.[3][4]

The emetic reflex is a complex process involving both central and peripheral pathways.[5] Key neurotransmitters implicated in CINV include serotonin (5-HT) and substance P.[6][7] While 5-HT3 receptor antagonists are effective in managing acute CINV, they have limited efficacy against the delayed phase.[3][8] This has driven the development of neurokinin-1 (NK1) receptor antagonists, which target the substance P pathway.[1][8][9]

This compound is a highly selective and potent NK1 receptor antagonist that has been investigated for the prevention of CINV.[1][2] Preclinical evaluation of such compounds requires a robust and translationally relevant animal model. The ferret (Mustela putorius furo) is considered the gold standard for studying emesis due to its well-characterized emetic reflex, which closely mimics that of humans, and its sensitivity to clinically relevant emetogenic stimuli like cisplatin.[10][11][12][13]

Scientific Rationale and Mechanism of Action

The Cisplatin-Induced Emetic Pathway

Cisplatin administration triggers the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[10] This serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and area postrema in the brainstem—key components of the central pattern generator for emesis.[3][5]

Substance P, the preferred ligand for the NK1 receptor, plays a crucial role in both the acute and, particularly, the delayed phases of CINV.[3] It is released in the gut and the brainstem, where it binds to NK1 receptors in the emetic centers.[14] Blockade of the NK1 receptor by antagonists like this compound inhibits this signaling cascade, thereby preventing or reducing emesis.[9][14]

This compound: A Targeted NK1 Receptor Antagonist

This compound competitively binds to the NK1 receptor, preventing substance P from exerting its emetogenic effects.[9][14] Preclinical studies in ferret models have demonstrated that this compound effectively inhibits both retching and vomiting associated with cisplatin administration in a dose-dependent manner.[1][15] Furthermore, therapeutic synergy has been observed when this compound is co-administered with a 5-HT3 receptor antagonist, suggesting complementary mechanisms of action.[1]

Diagram: Signaling Pathway of Cisplatin-Induced Emesis and Site of this compound Action

G cluster_0 Gastrointestinal Tract cluster_1 Brainstem (Emetic Center) Cisplatin Cisplatin EC_Cells Enterochromaffin Cells Cisplatin->EC_Cells Serotonin Serotonin (5-HT) Release EC_Cells->Serotonin SubstanceP_Peripheral Substance P Release EC_Cells->SubstanceP_Peripheral Vagal_Afferents Vagal Afferent Nerves (5-HT3R) Serotonin->Vagal_Afferents NTS_AP Nucleus Tractus Solitarius (NTS) & Area Postrema Vagal_Afferents->NTS_AP Signal Transmission NK1R NK1 Receptors NTS_AP->NK1R Emesis Emesis (Retching & Vomiting) NK1R->Emesis This compound This compound (NK1 Antagonist) This compound->NK1R Blocks SubstanceP_Central Substance P SubstanceP_Central->NK1R

Caption: Cisplatin induces serotonin and substance P release, activating central emetic pathways.

Experimental Design and Protocols

This section provides a detailed, step-by-step methodology for evaluating the antiemetic efficacy of this compound in a ferret model of cisplatin-induced emesis. All procedures involving animals should be conducted in accordance with institutional and national guidelines for animal welfare.[16][17][18][19] Reporting of in vivo experiments should adhere to the ARRIVE guidelines.[20]

Animal Model and Husbandry
  • Species: Male ferrets (Mustela putorius furo) are typically used.

  • Weight: 1.0 - 1.5 kg.

  • Acclimation: Animals should be acclimated to the housing facility for at least 7 days prior to the experiment.

  • Housing: Individually housed in cages that allow for clear observation of behavior.

  • Diet: Standard ferret chow and water available ad libitum, except during the experimental period where food is withheld to prevent confounding variables.

Materials and Reagents
  • This compound (or its mesylate salt, GW679769)

  • Cisplatin

  • Vehicle for this compound (e.g., sterile water, saline, or a specific formulation as per supplier)

  • Vehicle for Cisplatin (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane) for any necessary procedures

  • Intravenous (IV) or intraperitoneal (IP) injection supplies

Note on Compound Formulation: When using non-pharmaceutical grade compounds, it is crucial to use the highest grade available and formulate them aseptically with a non-toxic vehicle appropriate for the route of administration.[16]

Experimental Protocol: Cisplatin-Induced Emesis

This protocol is designed to assess the prophylactic efficacy of this compound.

  • Animal Preparation:

    • Fast the ferrets overnight (approximately 12-16 hours) before the start of the experiment, with free access to water.

    • On the day of the experiment, weigh each animal and record the weight.

  • Drug Administration (Prophylactic Dosing):

    • Divide the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound medium dose, this compound high dose). A minimum of 6-8 animals per group is recommended.

    • Administer the vehicle or the predetermined dose of this compound via the desired route (e.g., oral gavage, IP, or IV injection) at a specified time before cisplatin administration (e.g., 60 minutes).

  • Induction of Emesis:

    • Administer cisplatin at a dose known to induce a consistent emetic response. Doses of 5 mg/kg to 10 mg/kg (IP or IV) are commonly used.[21][22] A 5 mg/kg dose is often used to model both acute and delayed emesis.[21]

    • Immediately after cisplatin administration, place the animals in individual observation cages.

  • Observation and Data Collection:

    • Continuously observe the animals for a set period (e.g., 4-6 hours for acute phase) and record the following parameters:

      • Latency to first emetic episode: Time from cisplatin administration to the first retch or vomit.

      • Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents.

      • Number of vomits: Forceful expulsion of gastric contents.

      • Total number of emetic episodes: A single episode is defined as one or more retches and/or vomits, separated from the next by a period of quiescence (e.g., > 5 seconds).

    • For delayed-phase studies, the observation period can be extended up to 72 hours.[4][15]

Experimental Workflow Diagram

G cluster_0 Pre-Experiment (Day -1) cluster_1 Experiment (Day 0) cluster_2 Post-Experiment Acclimation Animal Acclimation & Overnight Fasting Weighing Weigh Animals Acclimation->Weighing Grouping Randomize into Treatment Groups Weighing->Grouping Dosing Administer Vehicle or This compound (T=-60 min) Grouping->Dosing Induction Administer Cisplatin (T=0) Dosing->Induction Observation Observe & Record Emesis (0-6 hours) Induction->Observation Data_Analysis Data Analysis & Statistical Comparison Observation->Data_Analysis

Caption: Workflow for evaluating prophylactic this compound in cisplatin-induced emesis.

Data Analysis and Interpretation

Quantitative Data Summary

The collected data should be tabulated for clear comparison between treatment groups.

Treatment GroupDose (mg/kg)NLatency to First Emetic Episode (min) (Mean ± SEM)Total Retching Events (Mean ± SEM)Total Vomiting Events (Mean ± SEM)% Inhibition of Emesis
Vehicle Control-8Example: 45.2 ± 3.1Example: 62.5 ± 5.8Example: 15.3 ± 2.10%
This compound (Low)X8Example: 78.9 ± 6.4Example: 25.1 ± 4.2Example: 5.7 ± 1.5Calculate
This compound (Medium)Y8Example: 120.5 ± 9.8Example: 8.3 ± 2.1Example: 1.2 ± 0.5Calculate
This compound (High)Z8Example: >240 (No Emesis)Example: 0Example: 0100%

% Inhibition is calculated relative to the vehicle control group.

Statistical Analysis
  • Use appropriate statistical tests to compare the treatment groups. For instance, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) can be used to compare the this compound-treated groups to the vehicle control.

  • A p-value of <0.05 is typically considered statistically significant.

Interpretation of Results
  • A statistically significant increase in the latency to the first emetic episode and a decrease in the number of retches and vomits in the this compound-treated groups compared to the vehicle control would indicate antiemetic efficacy.

  • A dose-dependent effect, where higher doses of this compound result in greater inhibition of emesis, would provide strong evidence of the drug's pharmacological activity.

  • The results from the ferret model can provide valuable insights into the potential clinical efficacy of this compound for the prevention of CINV.[21]

Conclusion

The ferret model of cisplatin-induced emesis is a robust and translationally relevant platform for evaluating the antiemetic properties of novel compounds like this compound. By targeting the substance P/NK1 receptor pathway, this compound offers a distinct mechanism of action that is particularly effective against both the acute and delayed phases of CINV. The protocols outlined in these application notes provide a framework for conducting rigorous preclinical studies to assess the efficacy of NK1 receptor antagonists, contributing to the development of improved antiemetic therapies for cancer patients.

References

  • Andrews, P. L. R., & Sanger, G. J. (2014). The ferret in nausea and vomiting research: Lessons in translation of basic science to the clinic. ResearchGate. [Link]

  • Aziz, Z. (n.d.). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Translational Medicine. [Link]

  • CenterWatch. (2017). A Study Of IV this compound For The Prevention Of Chemotherapy Induced Nausea And Vomiting. Clinical Research Trial Listing. [Link]

  • Grunberg, S. M., et al. (2009). Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. The Lancet Oncology. [Link]

  • Herrstedt, J., et al. (2009). Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. Journal of Clinical Oncology. [Link]

  • Hesketh, P. J. (2009). Understanding the pathobiology of chemotherapy-induced nausea and vomiting. Oncology. [Link]

  • Holmes, A. M., et al. (2009). Complete rescue from established emesis by the NK-1 receptor antagonist, this compound mesylate, in cisplatin-induced delayed emesis in the ferret. ASCO Publications. [Link]

  • Khan, A. W., & Ullah, I. (2018). Suppression of Cisplatin-Induced Vomiting by Cannabis sativa in Pigeons: Neurochemical Evidences. Frontiers in Pharmacology. [Link]

  • Leena Rajathy, R., et al. (2018). Animal research: Ethics, regulations, and alternatives. The Pharma Innovation Journal. [Link]

  • National Academies Press. (n.d.). Regulation of Animal Research. Science, Medicine, and Animals. [Link]

  • NC3Rs. (n.d.). ARRIVE Guidelines. [Link]

  • NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis. [Link]

  • Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. PLoS One. [Link]

  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK(1)-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management. [Link]

  • Singh, S., & Gautam, C. S. (2012). Animal use in pharmacology education and research: The changing scenario. Indian Journal of Pharmacology. [Link]

  • StatPearls. (2024). Antiemetic Neurokinin-1 Receptor Blockers. NCBI Bookshelf. [Link]

  • Taylor & Francis Group. (2005). The ferret: a cytotoxic drug-induced emesis model. Advances in Nausea and Vomiting Research. [Link]

  • TGA. (2023). Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist. Synapse. [Link]

  • Wikipedia. (n.d.). NK1 receptor antagonist. [Link]

  • Yamamoto, K., et al. (2014). Involvement of substance P in the development of cisplatin-induced acute and delayed pica in rats. British Journal of Pharmacology. [Link]

Sources

Application Notes and Protocols: In Vitro Assays for Measuring Casopitant NK1 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the NK1 Receptor with Casopitant

The Neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R signaling system is a key player in the central and peripheral nervous systems, implicated in the transmission of pain signals, inflammatory responses, and, most notably, the emetic (vomiting) reflex.[2][3][4] Activation of the NK1 receptor in the brainstem is a critical step in the pathways that trigger nausea and vomiting.[5][6]

This compound (GW679769) is a potent, selective, and orally bioavailable antagonist of the NK1 receptor.[3] It was developed to prevent chemotherapy-induced nausea and vomiting (CINV), a distressing side effect of cancer treatment.[1][3][7] this compound exerts its antiemetic effect by competitively blocking the binding of Substance P to NK1 receptors in the brain, thereby inhibiting the emetic signal.[5][6]

In drug development, quantifying the interaction between a drug and its target is fundamental. Measuring receptor occupancy (RO)—the fraction of receptors bound by a drug—provides a crucial link between pharmacokinetics (drug concentration) and pharmacodynamics (biological effect).[8][9] Establishing a robust in vitro methodology to measure this compound's occupancy of the NK1 receptor is essential for understanding its potency, selectivity, and for guiding dose-selection in preclinical and clinical studies.[10]

This document provides detailed protocols for two fundamental in vitro assays to characterize the binding and functional activity of this compound at the human NK1 receptor: a direct Radioligand Binding Assay and a cell-based Functional Calcium Flux Assay .

Scientific Principles: Understanding the this compound-NK1R Interaction

The NK1 Receptor Signaling Cascade

The NK1 receptor is a member of the rhodopsin-like family of GPCRs that couples primarily through the Gαq protein subunit.[1][4] The binding of its endogenous agonist, Substance P, initiates a well-defined intracellular signaling cascade:

  • Activation: SP binding induces a conformational change in the NK1R, activating the associated Gαq protein.

  • Second Messenger Generation: Activated Gαq stimulates the enzyme Phospholipase C (PLC).

  • Signal Amplification: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][11]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11][12] This rapid increase in intracellular calcium is a hallmark of NK1R activation.

  • Downstream Effects: DAG and elevated Ca2+ together activate Protein Kinase C (PKC), leading to further downstream signaling events.[13]

This compound, as an antagonist, binds to the NK1R but does not trigger this conformational change, thereby preventing SP from binding and initiating the signaling cascade.

NK1R_Signaling_Pathway cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gαq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates Downstream Downstream Signaling PKC->Downstream phosphorylates SP Substance P (Agonist) SP->NK1R binds This compound This compound (Antagonist) This compound->NK1R blocks

Caption: Simplified NK1 Receptor Signaling Pathway.
Key Assay Parameters
  • Affinity (Ki): The inhibition constant (Ki) represents the equilibrium dissociation constant for the binding of a competitive ligand (this compound) to a receptor. A lower Ki value indicates higher binding affinity. It is an intrinsic property of the drug-receptor pair.

  • Potency (IC50): The half-maximal inhibitory concentration (IC50) is the concentration of an antagonist that produces 50% of its maximal inhibitory effect in a given assay. For binding assays, it's the concentration required to displace 50% of the radioligand. For functional assays, it's the concentration that inhibits 50% of the agonist response. IC50 is an operational parameter that can be influenced by assay conditions.

In Vitro Systems

The selection of a suitable biological system is paramount. The ideal system is a cell line, such as Human Embryonic Kidney 293 (HEK293) or the human astrocytoma line U373 MG, that has been stably transfected to express high levels of the human NK1 receptor (coded by the TACR1 gene).[14][15] These cells provide a consistent and reproducible source of receptors for both membrane-based binding assays and whole-cell functional assays.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor.

Causality and Rationale: This assay directly measures the ability of this compound to compete with a known high-affinity radiolabeled ligand for binding to the NK1 receptor. By using isolated cell membranes, we eliminate cellular complexities like membrane transport and metabolism, providing a pure measure of the drug-target interaction at equilibrium.[16][17] The filtration method allows for the rapid separation of receptor-bound radioligand from the unbound fraction, which is essential for accurate quantification.[18]

Binding_Assay_Workflow start Start prep Prepare NK1R-expressing Cell Membranes start->prep plate Plate Assay: • Membranes • Radioligand ([³H]-SP or equivalent) • Buffer or Unlabeled Ligand (NSB) • this compound Dilution Series prep->plate incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) plate->incubate filter Rapid Vacuum Filtration (GF/B or GF/C filter plate) incubate->filter wash Wash Filters with Ice-Cold Buffer (Removes unbound radioligand) filter->wash dry Dry Filter Plate wash->dry scint Add Scintillation Cocktail & Count Radioactivity (Microplate Scintillation Counter) dry->scint analyze Data Analysis: 1. Calculate Specific Binding 2. Non-linear Regression (IC₅₀) 3. Cheng-Prusoff Equation (Ki) scint->analyze end End: Determine This compound Ki Value analyze->end

Caption: Workflow for the Radioligand Competition Binding Assay.
Materials and Reagents
Reagent/MaterialDescription & Supplier Example
Cell Membranes Prepared from HEK293 cells stably expressing human NK1R (PerkinElmer, Innoprot).
Radioligand [³H]-Substance P or a suitable radiolabeled NK1 antagonist (e.g., [¹²⁵I]-Bolton Hunter SP). High specific activity is crucial.[18]
Competitor This compound Mesylate, analytical grade.
NSB Control A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity NK1 antagonist (e.g., Aprepitant) or SP.
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.
Filter Plate 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
Scintillation Cocktail MeltiLex or equivalent solid scintillant for filter plates.
Equipment 96-well plate harvester, Microplate scintillation counter.
Step-by-Step Protocol
  • Preparation:

    • Thaw the NK1R membrane preparation on ice. Dilute to the desired final concentration (typically 5-20 µg protein per well) in ice-cold Assay Buffer. Protein concentration should be optimized to ensure that less than 10% of the total radioligand is bound.[17]

    • Prepare a serial dilution of this compound in Assay Buffer (e.g., 11 points from 10 µM to 0.1 pM final concentration).

    • Dilute the radioligand in Assay Buffer to a working concentration that is at or below its Kd value for the NK1R.[17]

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding (TB): Add 50 µL Assay Buffer, 100 µL diluted membranes, and 50 µL diluted radioligand.

    • Non-Specific Binding (NSB): Add 50 µL of the NSB control ligand (e.g., 1 µM Aprepitant), 100 µL diluted membranes, and 50 µL diluted radioligand.

    • Competition Curve: Add 50 µL of each this compound dilution, 100 µL diluted membranes, and 50 µL diluted radioligand.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature (25°C) with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester.

    • Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove all unbound radioligand.

  • Counting:

    • Dry the filter plate completely (e.g., 30-60 min at 50°C or under a heat lamp).

    • Add the scintillation cocktail and count the radioactivity retained on the filters using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the NSB wells from the measured CPM.

    • Specific Binding = Total CPM - Average NSB CPM

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding without competitor) against the logarithm of the this compound concentration.

  • Determine IC50: Use a non-linear regression curve fit (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

  • Calculate Ki: Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[16]

    • Ki = IC50 / (1 + [L]/Kd)

      • [L] = Concentration of radioligand used in the assay.

      • Kd = Equilibrium dissociation constant of the radioligand for the NK1R (must be determined separately via a saturation binding experiment).

Expected Results
ParameterExpected Value for this compound
IC50 Sub-nanomolar to low nanomolar range
Ki Sub-nanomolar range, indicating very high affinity

Protocol 2: Functional Calcium Flux Assay

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit Substance P-stimulated intracellular calcium release.

Causality and Rationale: This assay moves beyond simple binding to measure the drug's effect on the receptor's primary signaling function.[12] By using live cells loaded with a calcium-sensitive fluorescent dye, we can dynamically monitor the consequence of receptor activation in real-time.[19] The ability of this compound to block the calcium signal generated by the agonist (Substance P) provides a robust and physiologically relevant measure of its antagonistic potency.[20]

Calcium_Flux_Workflow start Start seed Seed NK1R-expressing Cells in a 96-well Plate start->seed load Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) seed->load preincubate Pre-incubate Cells with This compound Dilution Series (Antagonist Plate) load->preincubate measure Place Plate in Fluorescence Reader (e.g., FLIPR, FlexStation) preincubate->measure inject Inject Substance P (Agonist) & Simultaneously Measure Fluorescence Change measure->inject analyze Data Analysis: 1. Determine Peak Fluorescence Response 2. Normalize to Control Response 3. Non-linear Regression (IC₅₀) inject->analyze end End: Determine Functional IC₅₀ for this compound analyze->end

Sources

Application Notes and Protocols for Brain Penetration Studies Using Radiolabeled Casopitant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Brain Target Engagement of NK1 Receptor Antagonists

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a critical target in the central nervous system (CNS) for therapeutic intervention in a range of disorders, including chemotherapy-induced nausea and vomiting (CINV), depression, and anxiety.[1][2][3] Casopitant is a potent and selective non-peptide NK1 receptor antagonist that has demonstrated efficacy in clinical trials for CINV.[1][4][5][6] For a centrally acting agent like this compound, quantifying its ability to cross the blood-brain barrier (BBB) and engage its target is paramount to understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing dosing strategies.[2][7]

Radiolabeling this compound with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) enables non-invasive in vivo visualization and quantification of its brain kinetics and receptor occupancy using Positron Emission Tomography (PET).[8][9] Alternatively, radiolabeling with isotopes like Carbon-14 (¹⁴C) allows for detailed ex vivo analysis of brain tissue distribution and metabolism.[10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for utilizing radiolabeled this compound in brain penetration studies. The protocols herein are designed to ensure scientific integrity and provide a framework for generating robust and reproducible data.

Section 1: Radiosynthesis of this compound

The choice of radionuclide is a critical first step and depends on the research question. For dynamic in vivo imaging with PET, short-lived isotopes like ¹¹C (t½ ≈ 20.4 min) or ¹⁸F (t½ ≈ 109.8 min) are ideal.[11][12] For quantitative tissue distribution and metabolism studies where longer experimental timelines are required, ¹⁴C is the isotope of choice.[10]

[¹¹C]this compound Synthesis via N-methylation

Carbon-11 is often introduced into a molecule via methylation of a suitable precursor.[13][14][15] The N-methyl group on the piperidinecarboxamide portion of this compound is a suitable position for ¹¹C-labeling.

Protocol 1: Synthesis of [¹¹C]this compound

Objective: To synthesize [¹¹C]this compound by N-methylation of the des-methyl precursor using [¹¹C]methyl iodide.

Materials:

  • Des-methyl this compound precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector

  • Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • 0.9% Saline for injection

Procedure:

  • Precursor Preparation: Dissolve the des-methyl this compound precursor (1-2 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel. Add K₂CO₃ (5-10 mg) as a base.

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at 80-100°C for 5-7 minutes.

  • Quenching and Dilution: After the trapping of [¹¹C]CH₃I is complete, quench the reaction by adding 1 mL of the HPLC mobile phase.

  • Purification by HPLC: Inject the reaction mixture onto the semi-preparative HPLC system. Collect the radioactive peak corresponding to [¹¹C]this compound, identified by comparison with a non-radioactive standard.

  • Formulation: Trap the collected HPLC fraction on a C18 SPE cartridge. Wash the cartridge with sterile water for injection (5-10 mL) to remove residual organic solvent. Elute the [¹¹C]this compound from the cartridge with a small volume of ethanol (0.2-0.5 mL) followed by 0.9% saline for injection to the desired final volume and concentration.

  • Quality Control: Analyze a small aliquot of the final product by analytical HPLC to determine radiochemical purity and specific activity. The final product should be sterile and pyrogen-free for in vivo studies.

Radiosynthesis_Workflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification cluster_3 Step 4: Formulation & QC Precursor Des-methyl this compound + K₂CO₃ in DMF Reaction Bubble [¹¹C]CH₃I (80-100°C, 5-7 min) Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Quench & Inject SPE C18 SPE Cartridge HPLC->SPE Collect Fraction Formulation Elute with Ethanol/Saline SPE->Formulation Wash & Elute QC Analytical HPLC for Purity & Specific Activity Formulation->QC ExVivo_Workflow cluster_0 Animal Dosing & Sample Collection cluster_1 Tissue Processing cluster_2 Analytical Methods cluster_3 Data Analysis Dosing Administer [¹⁴C]this compound Collection Collect Blood (Plasma) & Brain Tissue Dosing->Collection Homogenization Brain Tissue Homogenization Collection->Homogenization Extraction Protein Precipitation/ Liquid-Liquid Extraction Homogenization->Extraction LCMS LC-MS/MS for Parent & Metabolite Quantification Extraction->LCMS LSC Liquid Scintillation Counting for Total Radioactivity Extraction->LSC Calculation Calculate Brain-to-Plasma Ratio (Kp) & Metabolite Profile LCMS->Calculation LSC->Calculation

Sources

Application Notes and Protocols for Cell-Based Functional Assays to Determine Casopitant Activity

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based functional assays to characterize the activity of Casopitant, a selective antagonist of the Neurokinin-1 (NK1) receptor. The protocols herein are designed to be robust and self-validating, offering insights into the mechanistic underpinnings of experimental choices.

Introduction: this compound and the Neurokinin-1 Receptor

This compound is a potent and selective, non-peptide antagonist of the Tachykinin Receptor 1 (TACR1), more commonly known as the Neurokinin-1 (NK1) receptor.[1][2] It was developed for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][4] The primary endogenous ligand for the NK1 receptor is Substance P (SP), an eleven-amino acid neuropeptide involved in a myriad of physiological processes, including pain transmission, inflammation, and the emetic reflex.[5][6][7] By competitively blocking the binding of Substance P to NK1 receptors in the central nervous system, this compound effectively disrupts the signaling cascade that leads to emesis.[1][8]

The NK1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane proteins that are major targets for pharmaceuticals.[9][10] Understanding the interaction of a compound like this compound with its target receptor requires functional assays that can quantify its inhibitory effect on the downstream cellular signaling pathways.

The NK1 Receptor Signaling Cascade

The NK1 receptor is predominantly coupled to the Gq/11 family of G-proteins.[9][11][12] Upon binding of Substance P, the receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of the Gαq-GTP and Gβγ subunits, which then modulate the activity of downstream effectors.[13][14]

The canonical signaling pathway activated by the NK1 receptor is as follows:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLC-β).[13][15]

  • Second Messenger Generation: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

  • Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[13][16]

  • Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+ levels, activates Protein Kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to a physiological response.[12][13]

While Gq coupling is the primary signaling mechanism, some studies suggest that the NK1 receptor can also couple to other G-proteins, such as Gs, which would lead to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[12][17] Therefore, a comprehensive characterization of an NK1 antagonist should ideally investigate its effects on both calcium and cAMP signaling pathways.

NK1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds & Activates This compound This compound (Antagonist) This compound->NK1R Binds & Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Co-activates Response Cellular Response (e.g., Neurotransmission) PKC->Response Phosphorylates Targets

Caption: NK1 Receptor Gq Signaling Pathway.

Experimental Workflow for Antagonist Characterization

A systematic approach is required to determine the potency and mechanism of action of an antagonist like this compound. The following workflow outlines the key stages, from initial assay setup to final data analysis. This process ensures that the data generated is reliable and reproducible.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cell Line Culture (e.g., HEK293-NK1R) Plate_Cells 2. Plate Cells in Assay-Specific Microplates Cell_Culture->Plate_Cells Pre_Incubate 3. Pre-incubate Cells with this compound (or Vehicle) Plate_Cells->Pre_Incubate Agonist_Challenge 4. Stimulate with Substance P (Agonist) Pre_Incubate->Agonist_Challenge Measure_Signal 5. Measure Functional Readout (Ca²⁺, cAMP, or Internalization) Agonist_Challenge->Measure_Signal Dose_Response 6. Generate Dose-Response Curves Measure_Signal->Dose_Response IC50 7. Calculate IC₅₀ Value (Potency of this compound) Dose_Response->IC50 MoA 8. Mechanism of Action Studies (e.g., Schild Analysis) IC50->MoA

Caption: General Experimental Workflow.

Core Functional Assays and Protocols

To comprehensively evaluate the inhibitory activity of this compound, a panel of cell-based assays is recommended. The following protocols are foundational for characterizing NK1 receptor antagonists.

Calcium Mobilization Assay

Principle: This is the most direct and robust assay for measuring Gq-coupled receptor activation.[16][18] It utilizes a calcium-sensitive fluorescent dye that is loaded into the cells. Upon stimulation with Substance P, the release of intracellular calcium binds to the dye, causing a significant increase in fluorescence intensity. An antagonist like this compound will inhibit this Substance P-induced fluorescence increase in a dose-dependent manner.

Protocol:

  • Cell Plating: Seed a human cell line (e.g., HEK293 or CHO) stably expressing the human NK1 receptor into black-walled, clear-bottom 96-well or 384-well microplates. Culture overnight to allow for cell adherence and formation of a confluent monolayer.[18]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a commercial kit like FLIPR Calcium Assay Kits). Aspirate the culture medium from the cells and add the dye loading buffer. Incubate for 45-60 minutes at 37°C. This allows the acetoxymethyl (AM) ester groups to be cleaved by intracellular esterases, trapping the fluorescent dye inside the cells.[18][19]

    • Scientific Rationale: The AM ester form of the dye is hydrophobic and can readily cross the cell membrane. Once inside, cellular esterases remove the AM group, rendering the dye charged and membrane-impermeant, thus trapping it in the cytoplasm.

  • Compound Addition (Antagonist): Prepare serial dilutions of this compound in an appropriate assay buffer. Add the this compound dilutions (and a vehicle control) to the respective wells of the assay plate. Incubate for 15-30 minutes at room temperature.

    • Scientific Rationale: This pre-incubation step allows the antagonist to reach equilibrium binding with the NK1 receptors before the agonist is introduced.

  • Signal Measurement (Agonist Challenge): Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation® or FLIPR®).[18] Prepare a solution of Substance P at a concentration that elicits a near-maximal response (typically the EC80). The instrument will record a baseline fluorescence reading for several seconds, then inject the Substance P solution into all wells simultaneously. Fluorescence readings are then continuously recorded for 1-3 minutes to capture the transient calcium peak.

  • Data Analysis: The change in fluorescence (Maximum peak - Baseline) is calculated for each well. These values are then plotted against the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the Substance P-induced calcium response.

ParameterExample ValueDescription
Cell LineHEK293-hNK1RHuman Embryonic Kidney cells stably expressing the human NK1 receptor.
Plating Density50,000 cells/wellOptimized for 90-100% confluency on assay day.[18]
Agonist (SP) Conc.1 nM (EC80)Concentration that gives 80% of the maximal response.
Antagonist (this compound)0.1 nM - 1 µMA typical concentration range for dose-response analysis.
Expected Result IC50 ≈ 0.5 - 1 nM Potent inhibition of the calcium signal.
Cyclic AMP (cAMP) Accumulation Assay

Principle: This assay measures the intracellular concentration of the second messenger cyclic AMP. While the NK1 receptor is primarily Gq-coupled, this assay is crucial to determine if this compound has any effect on potential Gs or Gi coupling.[17][20] For a Gi-coupled receptor, an agonist would decrease the cAMP levels stimulated by an agent like forskolin. For a Gs-coupled receptor, an agonist would increase basal cAMP levels. As an antagonist, this compound would be expected to block any SP-induced changes in cAMP.

Protocol:

  • Cell Plating: Plate NK1 receptor-expressing cells in a suitable microplate (format depends on the assay kit). Culture overnight.

  • Compound Treatment: Aspirate the culture medium. Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). This is critical to prevent the degradation of any newly synthesized cAMP.[20]

    • Scientific Rationale: PDEs are enzymes that rapidly break down cAMP. Inhibiting them allows for a more robust and measurable accumulation of the second messenger.

  • Antagonist and Agonist Addition: Add serial dilutions of this compound, followed by Substance P. To investigate potential Gi coupling, co-stimulation with forskolin (an adenylyl cyclase activator) is required to elevate the basal cAMP level, so that a decrease can be observed.[21][22]

  • Cell Lysis and Detection: After incubation (typically 30 minutes at 37°C), lyse the cells. The amount of cAMP in the lysate is then quantified using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based system (e.g., Promega's cAMP-Glo™).[21][23][24]

  • Data Analysis: The signal (e.g., HTRF ratio or luminescence) is inversely proportional to the amount of cAMP in the well. Plot the signal against the antagonist concentration to generate an inhibition curve and calculate the IC50.

ParameterExample ValueDescription
Cell LineCHO-K1-hNK1RChinese Hamster Ovary cells stably expressing the human NK1 receptor.
PDE InhibitorIBMX (100 µM)Prevents cAMP degradation.
AC ActivatorForskolin (10 µM)Used to test for Gi-mediated inhibition of cAMP production.[21]
Detection MethodHTRF cAMP AssayA robust, high-throughput compatible method.[21]
Expected Result No significant activity This compound should specifically block Gq signaling, with little to no effect on the cAMP pathway.
Receptor Internalization Assay

Principle: Upon prolonged agonist binding, most GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.[25] This interaction uncouples the receptor from the G-protein and targets it for endocytosis into intracellular vesicles.[26] This process of receptor internalization can be visualized and quantified using various methods, including high-content imaging or enzyme-linked immunosorbent assays (ELISA). An antagonist like this compound should prevent the agonist-induced internalization of the NK1 receptor.

Protocol:

  • Cell Plating: Plate NK1 receptor-expressing cells (ideally engineered with an N-terminal tag like HA or FLAG for easy detection) on collagen-coated microplates suitable for imaging or ELISA.[25]

  • Antagonist Pre-treatment: Treat cells with serial dilutions of this compound or vehicle control for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add Substance P (at a saturating concentration, e.g., 100 nM) and incubate for 30-60 minutes at 37°C to induce receptor internalization.

  • Detection of Surface Receptors (ELISA-based method):

    • Place plates on ice to stop trafficking and wash with cold PBS to remove agonist.

    • Fix the cells with paraformaldehyde. Crucially, do not permeabilize the cells. This ensures that the antibody can only access the receptors remaining on the cell surface.

    • Incubate with a primary antibody against the N-terminal tag (e.g., anti-HA).

    • Wash and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash and add an HRP substrate. Read the absorbance on a plate reader.

  • Data Analysis: A decrease in absorbance indicates that receptors have been internalized from the surface. This compound will block this SP-induced decrease in a dose-dependent manner. Calculate the IC50 from the resulting inhibition curve.

ParameterExample ValueDescription
Cell LineU2OS-hNK1R-HAHuman osteosarcoma cells with low endogenous GPCR expression, tagged receptor.
Agonist (SP) Conc.100 nMA saturating concentration to drive maximal internalization.
Incubation Time45 minutesSufficient time for significant receptor endocytosis.
DetectionChemiluminescent ELISAHighly sensitive detection of surface receptors.
Expected Result Potent inhibition of SP-induced internalization This compound should maintain the receptor on the cell surface.

Conclusion

The cell-based functional assays detailed in this document provide a robust framework for characterizing the antagonist activity of this compound at the NK1 receptor. The calcium mobilization assay serves as the primary method for determining potency by measuring the inhibition of the canonical Gq signaling pathway. Complementary assays for cAMP modulation and receptor internalization provide a more complete pharmacological profile, confirming the specific mechanism of action and ruling out off-target effects. By employing these self-validating protocols, researchers can generate high-quality, reproducible data essential for drug discovery and development.

References

  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 9(9), 1259-1267. [Link]

  • Aziz, Z. (2017). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 6(4), 369-377. [Link]

  • Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]

  • Grunberg, S. M., et al. (2009). Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. The Lancet Oncology, 10(6), 549-558. [Link]

  • Medicine of the Week. (2025, January 29). NK1 receptor antagonists [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Tachykinin receptor. Retrieved from [Link]

  • Kallol, S., & Sahoo, N. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(20), e1622. [Link]

  • Wikipedia. (n.d.). Gq alpha subunit. Retrieved from [Link]

  • Wang, T., Li, Z., Cvijic, M. E., & Sittampalam, G. S. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Garcia-Recio, S., et al. (2022). The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. International Journal of Molecular Sciences, 23(22), 14352. [Link]

  • Saleem, F., & M, P. (2023). Biochemistry, Substance P. In StatPearls. StatPearls Publishing. [Link]

  • de la Cruz, G., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 1-21. [Link]

  • Bio-protocol. (2024). Internalization assay. Retrieved from [Link]

  • Grokipedia. (2026, January 7). This compound. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Tachykinin receptors. Retrieved from [Link]

  • Wettschureck, N., & Offermanns, S. (2005). Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins. Cellular Signalling, 17(12), 1497-1508. [Link]

  • D'Huyvetter, C., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (87), 51433. [Link]

  • Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Wikipedia. (n.d.). Substance P. Retrieved from [Link]

  • Muñoz, M., & Covenas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current Drug Targets, 15(8), 779-793. [Link]

  • Douzon, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Receptors and Signal Transduction, 35(6), 565-570. [Link]

  • Hilger, D., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Pharmaceuticals, 17(5), 633. [Link]

  • Joseph, S. R., et al. (2020). Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples. STAR Protocols, 1(2), 100078. [Link]

  • Rodriguez, F. D., et al. (2024). Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. Recent Patents on Anti-Infective Drug Discovery, 31(39), 6460-6486. [Link]

  • Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained [Video]. YouTube. [Link]

  • Fernández-García, D., et al. (2020). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. SLAS Discovery, 25(6), 634-642. [Link]

  • Johnson, T. A., et al. (2024). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(7), 4153-4163. [Link]

  • Maggi, C. A. (1995). Tachykinin receptors and receptor subtypes. The Journal of Autonomic Pharmacology, 15(1), 21-50. [Link]

  • Wikipedia. (n.d.). Tachykinin receptor 1. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2019). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ProBio CDMO. (n.d.). GPCR-targeted Assay. Retrieved from [Link]

  • Steinhoff, M. S., et al. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews, 94(1), 265-301. [Link]

  • Nishida, M., et al. (2008). Functions and Regulatory Mechanisms of Gq-Signaling Pathways. The Journal of Biochemistry, 144(5), 563-569. [Link]

  • Garcia-Ladona, F. J., & Palacios, J. M. (2000). Tachykinins and Tachykinin Receptors: Structure and Activity Relationships. Current Medicinal Chemistry, 7(8), 829-852. [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Schrage, R., et al. (2016). An experimental strategy to probe Gq contribution to signal transduction in living cells. The Journal of Biological Chemistry, 291(46), 24041-24053. [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • University of Western Ontario. (2014). Development of a receptor internalization assay for measuring and analysing RGS9-2 and palmitoyl-CoA transferase activity in HEK cells. Electronic Thesis and Dissertation Repository. Paper 2026. [Link]

  • Lin, C. S., et al. (2019). Ion Channels Involved in Substance P-Mediated Nociception and Antinociception. International Journal of Molecular Sciences, 20(7), 1599. [Link]

  • ResearchGate. (n.d.). Ca2+ Mobilization Assays in GPCR Drug Discovery. Request PDF. [Link]

Sources

Application Notes and Protocols for the Analytical Identification of Casopitant Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Identification for Casopitant

This compound is a potent and selective neurokinin-1 (NK1) receptor antagonist that has been investigated for the prevention of chemotherapy-induced nausea and vomiting.[1][2] As with any drug candidate, a thorough understanding of its metabolic fate is paramount for a comprehensive assessment of its efficacy and safety. Metabolite identification studies are crucial to elucidate the biotransformation pathways, identify potentially active or toxic metabolites, and understand the potential for drug-drug interactions.[3] This is particularly critical for this compound, as it is known to be a substrate, inhibitor, and inducer of the major drug-metabolizing enzyme, Cytochrome P450 3A4 (CYP3A4).[4] Furthermore, its major circulating metabolite also exhibits inhibitory activity against CYP3A4, adding a layer of complexity to its drug interaction profile.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the identification and characterization of this compound metabolites in various biological matrices. The methodologies described herein are grounded in established principles of drug metabolism and bioanalysis, leveraging the power of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to provide a comprehensive understanding of this compound's biotransformation.

Metabolic Pathways of this compound: An Overview

In vivo and in vitro studies have revealed that this compound undergoes several metabolic transformations. The primary routes of metabolism include:

  • Oxidation: Hydroxylation is a major metabolic pathway, leading to the formation of hydroxylated metabolites. Further oxidation of these can result in the formation of a corresponding ketone product.[5]

  • N-dealkylation: Cleavage of the phenethyl group from the piperazine ring is another significant metabolic route.

  • Amide Hydrolysis: The amide linkage in the this compound structure can be susceptible to hydrolysis.

  • Conjugation: Phase II metabolism can occur, leading to the formation of glucuronide or sulfate conjugates of the Phase I metabolites.

The complexity of these pathways necessitates a multi-faceted analytical approach for the comprehensive identification and structural elucidation of all relevant metabolites.

Strategic Workflow for this compound Metabolite Identification

A systematic approach is essential for the successful identification of drug metabolites. The following workflow outlines the key stages, from initial screening to definitive structural confirmation.

Metabolite ID Workflow cluster_0 In Vitro Metabolism cluster_1 In Vivo Studies cluster_2 Analytical Screening cluster_3 Structural Elucidation in_vitro Incubation with: - Human Liver Microsomes - Hepatocytes lc_ms LC-MS/MS Screening (Metabolic Profiling) in_vitro->lc_ms Metabolite Profiling in_vivo Sample Collection from Preclinical/Clinical Studies: - Plasma - Urine - Feces in_vivo->lc_ms Metabolite Profiling hrms High-Resolution MS (HRMS) (Formula Determination) lc_ms->hrms Characterization nmr NMR Spectroscopy (Definitive Structure) hrms->nmr Confirmation

Figure 1: A generalized workflow for the identification of this compound metabolites.

Detailed Protocols

Part 1: In Vitro Metabolism Studies

In vitro models are invaluable for the initial screening of metabolic pathways in a controlled environment.[6] Human liver microsomes (HLMs) are a rich source of Phase I enzymes, particularly CYPs, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete metabolic picture.[6][7]

Protocol 1: Incubation of this compound with Human Liver Microsomes

Objective: To identify Phase I metabolites of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Incubator/water bath at 37°C

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the following mixture on ice:

    • Potassium phosphate buffer (pH 7.4) to a final concentration of 100 mM.

    • Human liver microsomes to a final concentration of 0.5 mg/mL.

    • This compound to a final concentration of 1 µM (ensure final DMSO concentration is <0.1%).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture vigorously and then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Part 2: Sample Preparation from Biological Matrices

Effective sample preparation is crucial to remove interfering endogenous components and concentrate the analytes of interest.[8]

Protocol 2: Protein Precipitation for Plasma Samples

Objective: To extract this compound and its metabolites from plasma.

Materials:

  • Plasma samples (collected with an appropriate anticoagulant)

  • Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Thaw plasma samples on ice. Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing internal standard) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase-compatible solvent.

Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

Objective: To clean up and concentrate this compound and its metabolites from urine.

Materials:

  • Urine samples

  • Mixed-mode cation exchange SPE cartridges

  • Methanol

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: Centrifuge urine samples to remove any particulate matter. Dilute 1 mL of urine with 1 mL of 2% formic acid in water.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute this compound and its metabolites with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the detection, characterization, and quantification of drug metabolites due to its high sensitivity and selectivity.[9][10]

Proposed LC-MS/MS Parameters for this compound and Metabolite Analysis:

ParameterRecommended SettingRationale
LC System UHPLC systemProvides better resolution and faster analysis times.[11]
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µmOffers good retention and separation for a broad range of drug metabolites.
Mobile Phase A 0.1% Formic acid in waterProvides protons for positive ionization and improves peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute all compounds, followed by a re-equilibration step.Allows for the separation of compounds with varying polarities.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard ESI sources.
Injection Volume 2 - 10 µLDependent on sample concentration and system sensitivity.
MS System Triple quadrupole or Q-TOF mass spectrometerTriple quadrupole for targeted quantification and Q-TOF for high-resolution accurate mass measurements.[12]
Ionization Mode Positive Electrospray Ionization (ESI+)This compound and its likely metabolites contain basic nitrogen atoms that are readily protonated.
Scan Mode Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification.MRM provides high sensitivity and selectivity for known analytes, while full and product ion scans are essential for identifying unknowns.

Example MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound647.3[Fragment 1], [Fragment 2]Optimized for each transition
Hydroxylated Metabolite663.3[Fragment 1], [Fragment 2]Optimized for each transition
Ketone Metabolite661.3[Fragment 1], [Fragment 2]Optimized for each transition

Note: The specific m/z values for product ions and optimal collision energies would need to be determined experimentally.

Part 4: Structural Elucidation using High-Resolution Mass Spectrometry (HRMS) and NMR

While LC-MS/MS can detect and provide initial characterization of metabolites, definitive structural elucidation often requires a combination of HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

High-Resolution Mass Spectrometry (HRMS):

HRMS instruments, such as Orbitrap or TOF analyzers, provide highly accurate mass measurements (<5 ppm error), which allows for the determination of the elemental composition of the parent and fragment ions.[1][3] This is a critical step in proposing the chemical formula of an unknown metabolite.

Workflow for HRMS-based Structural Elucidation:

HRMS Workflow start LC-HRMS Analysis (Full Scan and dd-MS2) process1 Extract Ion Chromatogram for Predicted Metabolite Masses start->process1 process2 Determine Accurate Mass and Elemental Composition process1->process2 process3 Analyze MS/MS Fragmentation Pattern process2->process3 process4 Propose Metabolite Structure process3->process4

Figure 2: Workflow for structural elucidation of metabolites using HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the gold standard for the unambiguous structural determination of novel compounds.[13][14] While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its structure, including the position of metabolic modifications and stereochemistry.[15] For the analysis of metabolites in complex biological matrices, hyphenated techniques like LC-NMR or off-line collection of HPLC fractions for subsequent NMR analysis are often employed.[13] One-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable for piecing together the molecular structure.[14][15] The use of ¹H-NMR has been specifically noted for the characterization of this compound's urinary metabolites.[2]

Challenges and Considerations in this compound Metabolite Analysis

The bioanalysis of this compound and its metabolites presents some specific challenges due to its interaction with CYP3A4.[4]

  • Matrix Effects: Co-eluting endogenous components from biological matrices can suppress or enhance the ionization of the analytes, leading to inaccurate quantification.[16] Careful optimization of sample preparation and chromatography is essential to minimize these effects.

  • Metabolite Stability: Some metabolites, particularly conjugates, can be unstable and may degrade during sample collection, storage, or preparation.[17] It is important to assess the stability of metabolites under various conditions.

  • Isomeric Metabolites: Different positional isomers of hydroxylated metabolites may be formed. High-resolution chromatography is necessary to separate these isomers, and detailed MS/MS fragmentation analysis or NMR is required for their definitive identification.[3]

  • Drug-Drug Interaction Studies: Given this compound's role as a CYP3A4 substrate, inhibitor, and inducer, metabolite identification studies should be designed to assess the impact of co-administered drugs on its metabolic profile and vice versa.[4]

Conclusion

The analytical strategies and protocols outlined in this application note provide a comprehensive framework for the successful identification and characterization of this compound metabolites. A combination of meticulous in vitro and in vivo studies, robust sample preparation, and the synergistic application of advanced analytical techniques such as LC-MS/MS, HRMS, and NMR is essential for a thorough understanding of the biotransformation of this important drug candidate. The insights gained from these studies are critical for guiding drug development decisions and ensuring the safety and efficacy of this compound.

References

  • ResearchGate. (n.d.). Proton NMR spectrum of metabolite M-8. Upper panel, under acidic... Retrieved from [Link]

  • ResearchGate. (n.d.). High resolution mass spectrometry for structural identification of metabolites in metabolomics | Request PDF. Retrieved from [Link]

  • Genta, I., et al. (2021).
  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24.
  • Pagliarusco, S., et al. (2011). This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4. Drug Metabolism and Disposition, 39(3), 449-459.
  • Zhang, D., et al. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(2), 272-294.
  • Lankadurai, B. P., et al. (2011). Nuclear magnetic resonance (NMR)-based drug metabolite profiling. Methods in Molecular Biology, 708, 237-257.
  • Al-Attrache, H., & K-H, C. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Methods in Molecular Biology, 1989, 131-147.
  • Sevrioukova, I. F. (2016). Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir. Journal of Biological Chemistry, 291(21), 11099-11111.
  • Al-Tannak, N. F., et al. (2015). An LC–MS/MS assay for estimating conivaptan in human plasma.
  • Watson, D. G. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites, 3(1), 135-156.
  • Sevrioukova, I. F., & Poulos, T. L. (2022). Interaction of CYP3A4 with Rationally Designed Ritonavir Analogues: Impact of Steric Constraints Imposed on the Heme-Ligating Group and the End-Pyridine Attachment. International Journal of Molecular Sciences, 23(13), 7247.
  • Studzińska, S., et al. (2017). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 523-531.
  • Wen, B., et al. (2017).
  • Theurillat, R., et al. (2017). Preparation of urine samples prior to targeted or untargeted metabolomics mass-spectrometry analysis. Journal of Visualized Experiments, (126), e56012.
  • ResearchGate. (n.d.). Structures of this compound and its metabolites. Retrieved from [Link]

  • Toffoli, G., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259137.
  • Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. Retrieved from [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 180.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Knights, K. M., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Flinders University.
  • Manz, C., et al. (2021). Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers. Toxics, 9(10), 253.
  • Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5486-5498.
  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25398-25406.
  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • van Waterschoot, R. A., & Schinkel, A. H. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism?. Pharmaceutics, 14(9), 1836.
  • Nicholson, J. K., et al. (2012). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 8(Suppl 1), 3-10.
  • Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from [Link]

  • Thean, D., et al. (2023). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning Algorithms. ACS Omega.
  • Kataoka, H. (2010). Chapter 1 Sample preparation for the analysis of drugs in biological fluids.

Sources

Casopitant: A Potent Pharmacological Tool for Interrogating the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the use of casopitant as a pharmacological tool in the study of the Neurokinin-1 (NK1) receptor. This compound is a potent and selective, non-peptide competitive antagonist of the human NK1 receptor.[1][2][3] Although its clinical development for chemotherapy-induced nausea and vomiting (CINV) was discontinued, its well-defined mechanism of action and high affinity for the NK1 receptor make it an invaluable research tool for elucidating the physiological and pathological roles of Substance P (SP) and the NK1 receptor signaling pathway.[4] This guide offers in-depth protocols for in vitro and in vivo applications, along with the scientific rationale behind the experimental designs.

Introduction: The Substance P/NK1 Receptor System and the Role of this compound

The tachykinin neuropeptide, Substance P (SP), is the preferential endogenous ligand for the NK1 receptor, a G-protein coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems.[5] The SP/NK1 receptor system is implicated in a multitude of physiological processes, including pain transmission, inflammation, and the emetic reflex. Dysregulation of this system has been linked to various pathological conditions, making the NK1 receptor a significant target for drug discovery.

This compound (also known as GW679769) is a piperidine derivative that acts as a competitive antagonist at the NK1 receptor, effectively blocking the binding of SP and subsequent downstream signaling.[1][6] Its high affinity and selectivity for the human NK1 receptor provide researchers with a precise tool to probe the function of this receptor system.

Mechanism of Action: A Visual Representation

The binding of Substance P to the NK1 receptor initiates a conformational change, leading to the activation of intracellular G-proteins, primarily Gq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound competitively binds to the NK1 receptor, preventing Substance P from initiating this signaling cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates SP Substance P SP->NK1R Binds This compound This compound This compound->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling and this compound's Mechanism of Action.

Physicochemical Properties and Handling of this compound

A thorough understanding of this compound's properties is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C30H35F7N4O2
Molecular Weight 616.6 g/mol
pKi (human NK1R) 10.2
Solubility Sparingly soluble in aqueous buffers. Soluble in organic solvents such as DMSO and ethanol.General knowledge for similar compounds
Storage Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.General lab best practices
Preparation of Stock Solutions

Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).

Protocol 2.1.1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 ml of a 10 mM stock solution, weigh 6.166 mg of this compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution thoroughly until all the solid is dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

In Vitro Applications: Characterizing the this compound-NK1 Receptor Interaction

In vitro assays are fundamental for quantifying the affinity and functional antagonism of this compound at the NK1 receptor.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human NK1 receptor using [3H]-Substance P as the radioligand.

Protocol 3.1.1: NK1 Receptor Competitive Binding Assay

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1, HEK293).

  • [3H]-Substance P (specific activity ~80-120 Ci/mmol).

  • This compound.

  • Non-labeled Substance P (for determining non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors (e.g., bacitracin 40 µg/mL).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of this compound in binding buffer.

    • Dilute [3H]-Substance P in binding buffer to a final concentration of ~0.5 nM.

    • Prepare a high concentration of non-labeled Substance P (e.g., 1 µM) for determining non-specific binding.

    • Resuspend the cell membranes in binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL binding buffer + 50 µL [3H]-Substance P + 100 µL cell membrane suspension.

    • Non-specific Binding: 50 µL non-labeled Substance P (1 µM) + 50 µL [3H]-Substance P + 100 µL cell membrane suspension.

    • This compound Competition: 50 µL of each this compound dilution + 50 µL [3H]-Substance P + 100 µL cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Substance P binding) using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]-Substance P and Kd is its dissociation constant for the NK1 receptor.

Binding_Assay_Workflow Prep Prepare Reagents (Membranes, [3H]-SP, this compound) Setup Set up 96-well plate (Total, Non-specific, Competition) Prep->Setup Incubate Incubate at RT (60-90 min) Setup->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Sources

Application Notes & Protocols: Experimental Design for Casopitant Co-administration with Ondansetron

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Dual-Pathway Antiemesis

Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, often impacting their quality of life and adherence to treatment.[1][2] The pathophysiology of CINV is complex, involving multiple neurotransmitter pathways.[2] Two of the most critical pathways are mediated by serotonin (5-hydroxytryptamine, 5-HT) and substance P.

Ondansetron , a first-generation 5-HT3 receptor antagonist, primarily targets the peripheral and central 5-HT3 receptors.[3][4] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine, which then activates vagal afferent nerves via 5-HT3 receptors, initiating the vomiting reflex.[3][5][6] Ondansetron effectively blocks this interaction.[4][5]

Casopitant is a selective neurokinin-1 (NK1) receptor antagonist.[7][8] Substance P is the endogenous ligand for the NK1 receptor and is a key neurotransmitter in the central pathways of emesis, particularly in the nucleus tractus solitarius and the chemoreceptor trigger zone.[7][9][10] By blocking the NK1 receptor, this compound inhibits the emetic signals mediated by substance P.[7][9]

Given their distinct mechanisms of action, the co-administration of this compound and ondansetron is hypothesized to provide synergistic or additive antiemetic effects, offering more comprehensive control over both the acute and delayed phases of CINV.[11] This document provides a detailed guide for researchers to design and execute preclinical and clinical studies to evaluate the safety, efficacy, and pharmacokinetic interactions of this combination therapy.

Synergistic Antiemetic Pathways

The combination of a 5-HT3 receptor antagonist and an NK1 receptor antagonist targets two distinct signaling pathways involved in the emetic reflex. This dual blockade is intended to provide more comprehensive antiemetic coverage.

G cluster_peripheral Peripheral Pathway (Gut) cluster_central Central Pathway (Brainstem) Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells Substance_P Substance P Release Chemotherapy->Substance_P Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents Vagal Afferents (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents Vomiting_Center Vomiting Center (Medulla) Vagal_Afferents->Vomiting_Center Ondansetron Ondansetron (5-HT3 Antagonist) Ondansetron->Vagal_Afferents BLOCKS CTZ_NTS Chemoreceptor Trigger Zone (CTZ) & Nucleus Tractus Solitarius (NTS) NK1_Receptors NK1 Receptors Substance_P->NK1_Receptors NK1_Receptors->Vomiting_Center This compound This compound (NK1 Antagonist) This compound->NK1_Receptors BLOCKS Emesis Emesis Vomiting_Center->Emesis

Caption: Dual blockade of peripheral 5-HT3 and central NK1 receptors.

Pharmacokinetic Profiles: A Comparative Overview

Understanding the pharmacokinetic properties of both drugs is crucial for designing co-administration studies, particularly for predicting and assessing potential drug-drug interactions.

ParameterThis compoundOndansetron
Mechanism of Action Selective NK1 receptor antagonist[7]Selective 5-HT3 receptor antagonist[3]
Bioavailability ~60%[7]~60%[12][13]
Protein Binding >99%[7]70-76%[3][13]
Metabolism Primarily CYP3A4[7][9]CYP3A4, CYP1A2, CYP2D6[3][14]
Elimination Half-life ~9-13 hours (similar to aprepitant)[9]~3.8-5.7 hours[3][13]
Time to Peak Plasma 1-2 hours[7]~1.5 hours[12]

Preclinical Experimental Design

Rationale and Model Selection

The primary goal of preclinical studies is to establish the efficacy and safety of the combination therapy in a controlled animal model before proceeding to human trials. The ferret is a well-established model for CINV studies due to its emetic reflex, which is similar to that of humans.[1][11] The rat model, while not capable of vomiting, can be used to assess nausea-like behavior through the measurement of kaolin intake (pica).[15]

Preclinical Efficacy Protocol: Ferret Model of Cisplatin-Induced Emesis

This protocol aims to evaluate the antiemetic efficacy of this compound co-administered with ondansetron in ferrets treated with a highly emetogenic chemotherapeutic agent, cisplatin.

Materials:

  • Male ferrets (1-1.5 kg)

  • This compound

  • Ondansetron

  • Cisplatin

  • Vehicle (e.g., 0.5% methylcellulose)

  • Saline solution

Procedure:

  • Acclimatization: Acclimate ferrets to the laboratory environment for at least 7 days.

  • Grouping: Randomly assign ferrets to the following treatment groups (n=8-10 per group):

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + Cisplatin

    • Group 3: Ondansetron + Cisplatin

    • Group 4: this compound + Cisplatin

    • Group 5: Ondansetron + this compound + Cisplatin

  • Dosing:

    • Administer this compound (or vehicle) orally 2 hours before cisplatin.

    • Administer ondansetron (or vehicle) intravenously 30 minutes before cisplatin.

    • Administer cisplatin (e.g., 8 mg/kg, i.p.) to induce emesis.

  • Observation:

    • Observe the animals continuously for 4 hours post-cisplatin administration for acute emesis.

    • Record the number of retches and vomits.

    • Continue intermittent observation for up to 72 hours to assess delayed emesis.

  • Data Analysis:

    • The primary endpoint is the number of emetic episodes (retches and vomits).

    • Compare the mean number of emetic episodes between groups using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

    • A significant reduction in emetic episodes in Group 5 compared to Groups 3 and 4 would suggest a synergistic or additive effect.

Clinical Trial Design

Guiding Principles and Regulatory Considerations

Clinical trials must be designed in accordance with Good Clinical Practice (GCP) guidelines and relevant regulatory guidance from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17][18][19][20] Key considerations include patient safety, appropriate endpoint selection, and robust statistical analysis.[21][22][23]

Phase I: Pharmacokinetic Drug-Drug Interaction Study

Objective: To evaluate the pharmacokinetic interactions between this compound and ondansetron in healthy volunteers.

Study Design: A randomized, open-label, three-period, crossover study.

Participants: Healthy adult male and female volunteers.

Protocol:

  • Period 1: Administer a single oral dose of this compound.

  • Period 2: Administer a single intravenous dose of ondansetron.

  • Period 3: Co-administer single doses of oral this compound and intravenous ondansetron.

  • Washout: A washout period of at least 14 days between each treatment period.[14][24]

  • Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) in each period.

  • Bioanalysis: Analyze plasma samples for concentrations of this compound, its major metabolites, and ondansetron using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both drugs.

    • Assess for drug-drug interactions by comparing the geometric mean ratios of AUC and Cmax for each drug when administered alone versus in combination.

    • The absence of a significant effect on ondansetron's pharmacokinetics by this compound has been previously suggested.[14][24]

Phase II/III: Efficacy and Safety in Patients with CINV

Objective: To evaluate the efficacy and safety of this compound in combination with ondansetron and dexamethasone for the prevention of CINV in patients receiving moderately or highly emetogenic chemotherapy.

Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.[25][26]

Participants: Cancer patients scheduled to receive their first course of moderately or highly emetogenic chemotherapy.

Treatment Arms:

  • Control Arm: Ondansetron + Dexamethasone + Placebo

  • Investigational Arm: Ondansetron + Dexamethasone + this compound

Protocol:

  • Dosing:

    • Administer this compound (or placebo) orally approximately 1 hour before chemotherapy on day 1.

    • Administer ondansetron intravenously 30 minutes before chemotherapy on day 1.

    • Administer dexamethasone intravenously 30 minutes before chemotherapy on day 1, with subsequent oral doses on days 2-4 for delayed CINV prevention.

  • Endpoints:

    • Primary Endpoint: Complete response (defined as no vomiting/retching and no use of rescue medication) during the overall phase (0-120 hours post-chemotherapy).[27]

    • Secondary Endpoints:

      • Complete response during the acute (0-24 hours) and delayed (25-120 hours) phases.

      • Incidence of nausea (assessed using a visual analog scale).

      • Time to first emetic episode.

      • Patient-reported outcomes on quality of life.

  • Data Collection: Patients will maintain a diary to record episodes of nausea and vomiting, and the use of any rescue medication.

  • Safety Assessment: Monitor adverse events, vital signs, ECGs (with attention to QTc interval, a known consideration for ondansetron), and laboratory parameters.[3][6]

  • Statistical Analysis:

    • The primary efficacy analysis will be a comparison of the proportion of patients achieving a complete response between the two treatment arms using the Cochran-Mantel-Haenszel (CMH) test, stratified by emetogenic level of chemotherapy.

    • Secondary endpoints will be analyzed using appropriate statistical methods (e.g., logistic regression, Kaplan-Meier analysis).

Experimental Workflow and Logic

The progression from preclinical to clinical studies follows a logical pathway to ensure the safety and efficacy of the combination therapy.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase A In Vitro Studies (Receptor Binding, Metabolism) B Animal Model Selection (Ferret, Rat) A->B C Efficacy Studies (Cisplatin-Induced Emesis) B->C D Safety Pharmacology & Toxicology C->D E Phase I: Healthy Volunteers (Safety, PK/DDI) D->E IND Submission F Phase II: Patients (Dose-Ranging, Efficacy) E->F G Phase III: Patients (Confirmatory Efficacy & Safety) F->G H Regulatory Submission (NDA/MAA) G->H

Caption: A logical workflow for the development of the combination therapy.

Conclusion

The co-administration of this compound and ondansetron represents a rational approach to improving the management of CINV by targeting two key emetic pathways. The experimental designs outlined in these application notes provide a comprehensive framework for the systematic evaluation of this combination therapy, from preclinical proof-of-concept to pivotal clinical trials. Rigorous adherence to these protocols, along with established regulatory guidelines, will be essential for determining the ultimate clinical utility of this therapeutic strategy. While this compound's development was discontinued, the principles outlined here remain relevant for the design of studies involving other NK1 receptor antagonists in combination with 5-HT3 receptor antagonists.[7][8]

References

  • Hesketh, P. J., et al. (2009). Impact of this compound, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone. Cancer Chemotherapy and Pharmacology, 63(4), 647–655. [Link]

  • Gras, J. R. (2023). Ondansetron. StatPearls. [Link]

  • Shalik, L., & Ganti, L. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. [Link]

  • Wikipedia. (n.d.). Ondansetron. [Link]

  • Grokipedia. (2026). This compound. [Link]

  • Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]

  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management, 5, 375–384. [Link]

  • ClinPGx. (n.d.). Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. [Link]

  • Olver, I. N. (1990). Antiemetic study design: desirable objectives, stratifications and analyses. British Journal of Cancer, 62(5), 845–848. [Link]

  • Tyers, M. B. (1991). Pharmacology of ondansetron. Seminars in Oncology, 19(4 Suppl 10), 1–4. [Link]

  • Aapro, M. S. (2013). Anticipatory nausea and vomiting due to chemotherapy. Frontiers in Psychology, 4, 67. [Link]

  • Hesketh, P. J., et al. (2009). Impact of this compound, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone. Cancer Chemotherapy and Pharmacology, 63(4), 647–655. [Link]

  • ResearchGate. (2025). Comparison of three preclinical models for nausea and vomiting assessment. [Link]

  • Gralla, R. J. (1992). Methodology of Antiemetic Trials: Response Assessment, Evaluation of New Agents and Definition of Chemotherapy Emetogenicity. Annals of Oncology, 3(Suppl 3), 43–47. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ondansetron? [Link]

  • Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 628–644. [Link]

  • ResearchGate. (n.d.). This compound, dexamethasone, and ondansetron dosing regimens for parts 1 and 2. [Link]

  • National Cancer Institute. (2025). Nausea and Vomiting Related to Cancer Treatment (PDQ®)–Health Professional Version. [Link]

  • Caccia, S. (1994). Ondansetron clinical pharmacokinetics. Clinical Pharmacokinetics, 26(3), 223–233. [Link]

  • Hesketh, P. J., et al. (2020). Antiemetics: ASCO Guideline Update. Journal of Clinical Oncology, 38(24), 2782–2797. [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. [Link]

  • D'Angelo, R., et al. (2009). This compound and ondansetron for postoperative nausea and vomiting prevention in women at high risk for emesis: a phase 3 study. Archives of Surgery, 144(10), 960–965. [Link]

  • Feyer, P. (1998). [Chemotherapy-induced Nausea and Vomiting: From Experimentation to Experience]. Bulletin du Cancer, 85(7), 641–648. [Link]

  • electronic medicines compendium (emc). (n.d.). Ondansetron 4 mg film-coated tablets - Summary of Product Characteristics (SmPC). [Link]

  • Hesketh, P. J., et al. (2012). Single-dose intravenous this compound in combination with ondansetron and dexamethasone for the prevention of oxaliplatin-induced nausea and vomiting: a multicenter, randomized, double-blind, active-controlled, two arm, parallel group study. Supportive Care in Cancer, 20(7), 1471–1478. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]

  • American Health & Drug Benefits. (2017). Overview of Chemotherapy-Induced Nausea and Vomiting and Evidence-Based Therapies. [Link]

  • Hesketh, P. J., et al. (2015). Developing Drugs for Prevention of Chemotherapy-Induced Nausea and Vomiting: Draft Guidance from the FDA. Clinical Cancer Research, 21(17), 3840–3845. [Link]

  • U.S. Food and Drug Administration. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Tonato, M., et al. (1992). Methodology of antiemetic trials: a review. Annals of Oncology, 3(9), 709–714. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Casopitant Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Casopitant (GW679769) is a potent and selective neurokinin-1 (NK1) receptor antagonist that has been investigated for various therapeutic applications, including the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] As a lipophilic molecule, this compound presents a significant challenge for researchers in preclinical and in vitro settings due to its poor aqueous solubility. Achieving a stable, biologically relevant concentration in aqueous buffers and cell culture media is critical for obtaining accurate and reproducible experimental results.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with this compound. We will explore the fundamental reasons behind these challenges and offer a series of troubleshooting strategies and detailed protocols to ensure the successful integration of this compound into your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a hydrophobic compound, meaning it has low solubility in water-based solutions. When a concentrated stock solution of this compound (typically in a solvent like DMSO) is diluted into an aqueous environment, the concentration may exceed its solubility limit, causing it to precipitate out of the solution. This is a common issue for many poorly soluble drugs.[2][3]

Q2: I'm using DMSO to dissolve this compound. What is a safe final concentration for my cell-based assays?

A2: Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving both polar and nonpolar compounds, making it a common choice for preparing stock solutions.[4] However, DMSO can have direct effects on cell health and assay performance.[5] It is crucial to keep the final concentration of DMSO in your assay as low as possible. While the exact tolerance depends on the cell type and assay duration, a final concentration of 0.1% (v/v) DMSO is generally considered safe for most cell lines .[6][7] Concentrations above 0.5% can lead to cytotoxicity, altered gene expression, and other confounding effects.[7][8][9] Always run a vehicle control (media with the same final DMSO concentration as your test samples) to account for any solvent effects.

Q3: Can I heat the solution to help dissolve the this compound?

A3: Gentle warming can sometimes help dissolve a compound, but it should be done with caution. For some solid solutes, an increase in temperature can increase solubility.[10] However, excessive heat can degrade the compound. If you choose to warm the solution, do so gently (e.g., a 37°C water bath) for a short period. This is not a universally effective method and does not guarantee long-term stability once the solution returns to room temperature or incubator conditions.

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: Yes, other organic solvents like ethanol, N,N-Dimethylacetamide (DMAc), or polyethylene glycol (PEG) can be used.[4][10] However, each has its own toxicity profile and potential to interfere with assays.[6][11] The choice of solvent should be carefully considered based on the specific requirements of your experiment. For many applications, exploring solubility-enhancing excipients like cyclodextrins is a more robust strategy than relying solely on co-solvents.

Troubleshooting Guide: A Step-by-Step Approach to Improving this compound Solubility

This section provides a logical workflow to diagnose and solve common solubility problems encountered with this compound.

Step 1: Optimizing the Stock Solution

The first critical step is the preparation of a stable, high-concentration stock solution.

  • Problem: The compound won't dissolve even in pure DMSO, or it precipitates upon storage.

  • Solution:

    • Use High-Quality, Anhydrous DMSO: Water content in DMSO can reduce its solvating power for hydrophobic compounds. Use fresh, unopened, anhydrous DMSO.

    • Gentle Agitation and Sonication: After adding the solvent, vortex the vial thoroughly. If crystals persist, sonicate the solution in a bath sonicator for 5-10 minutes. This provides energy to break up the crystal lattice.

    • Determine Maximum Stock Concentration: Prepare a serial dilution of your compound in pure DMSO to find the highest concentration that remains fully dissolved and stable when stored at -20°C or -80°C. Do not assume a published solubility will be achievable with your specific lot of material.

Step 2: Addressing Precipitation in the Final Working Solution

This is the most common hurdle. The key is to maintain the compound in a dissolved state when diluted into your aqueous assay medium.

The following diagram outlines a decision-making process for choosing the right approach.

Caption: Decision tree for troubleshooting this compound precipitation.

In-Depth Protocols for Solubility Enhancement

Protocol 1: Using Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex" that is water-soluble.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro applications.[15][16]

G cluster_0 Hydrophobic Drug (this compound) cluster_1 Cyclodextrin (HP-β-CD) cluster_2 Water-Soluble Inclusion Complex Drug This compound Complex Soluble Complex Drug->Complex Encapsulation CD HP-β-CD CD->Complex label_hydrophilic Hydrophilic Exterior label_hydrophobic Hydrophobic Cavity

Sources

Technical Support Center: Casopitant Drug-Drug Interaction Profile with CYP3A4 Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) profile of Casopitant, specifically concerning its interactions with substrates of the Cytochrome P450 3A4 (CYP3A4) enzyme system. This guide is designed to provide in-depth, actionable insights to navigate the complexities of this compound's pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound's interaction with CYP3A4?

A1: this compound exhibits a complex relationship with CYP3A4, acting as a substrate, an inhibitor, and an inducer of this critical drug-metabolizing enzyme.[1] This multifaceted interaction profile necessitates careful consideration when co-administering this compound with other drugs metabolized by CYP3A4. The primary mechanism of interaction is dose- and duration-dependent inhibition of CYP3A4.[2] this compound demonstrates weak to moderate inhibition of CYP3A4, which can lead to increased plasma concentrations of co-administered CYP3A4 substrates.[3][4][5]

Furthermore, this compound undergoes metabolism-dependent inhibition of CYP3A4.[6][7] This means that a metabolite of this compound, GSK525060, also acts as a direct inhibitor of CYP3A4, contributing to the overall inhibitory effect.[6] This dual-inhibitory action by both the parent drug and its metabolite underscores the importance of evaluating the complete pharmacokinetic profile during DDI studies.

Q2: How does the duration of this compound administration affect its interaction with CYP3A4 substrates?

A2: The inhibitory effect of this compound on CYP3A4 is time-dependent, transitioning from weak to moderate with repeated dosing.[2][6]

  • Single Dose Administration: Following a single oral dose of 50 mg or 100 mg, this compound demonstrates weak inhibition of CYP3A4, resulting in less than a two-fold increase in the area under the curve (AUC) of the sensitive CYP3A4 substrate, midazolam.[2][6]

  • Repeat Dose Administration: With repeated administration over several days, the inhibitory effect becomes more pronounced. For instance, after three days of administration, this compound at doses of 10 mg, 30 mg, and 120 mg increased the midazolam AUC by 1.45-fold, 2.02-fold, and 2.67-fold, respectively.[2] After 14 days of administration, the midazolam AUC was increased by 1.51-fold to 3.49-fold.[2]

This time-dependent potentiation of inhibition is a critical factor for clinical consideration, especially in therapeutic regimens requiring chronic this compound administration.

Q3: Are there any known induction effects of this compound on CYP enzymes?

A3: Yes, in addition to its inhibitory effects, prolonged exposure to this compound has been shown to induce CYP3A4 in cultured human hepatocytes.[6] There is also evidence of weak to moderate induction of CYP2B6 and CYP2C9.[3][6] This induction effect can complicate the DDI profile, particularly with chronic administration. For example, while the interaction with midazolam primarily reflects inhibition, the interaction with another CYP3A4 substrate, nifedipine, after 14 days of repeated this compound administration could not be accurately predicted from the midazolam data, suggesting a complicating induction effect.[6] This dual activity as both an inhibitor and an inducer highlights the complexity of predicting the net effect of this compound on co-administered drugs.

Troubleshooting Experimental Issues

Issue 1: Inconsistent or weaker-than-expected inhibition of a CYP3A4 substrate in our in vitro assay with this compound.

Troubleshooting Steps:

  • Confirm Pre-incubation Conditions: this compound exhibits metabolism-dependent inhibition.[6][7] Ensure your protocol includes a pre-incubation step with liver microsomes and NADPH to allow for the formation of the inhibitory metabolite, GSK525060. The absence of this step will lead to an underestimation of the inhibitory potential.

  • Evaluate this compound Concentration Range: The inhibitory potency of this compound is concentration-dependent.[7] Verify that the concentration range used in your assay is sufficient to observe a clear inhibitory effect. Refer to published Ki values (approximately 3.1 µM for metabolism-dependent inhibition) to guide your concentration selection.[7]

  • Check Substrate Specificity: While your probe substrate may be primarily metabolized by CYP3A4, confirm it is not also a substrate for other CYP enzymes that this compound may induce (e.g., CYP2C9).[3][6] Substrate metabolism by an induced secondary pathway could mask the inhibitory effect on CYP3A4.

  • Assess Microsome Quality: The metabolic activity of your human liver microsomes can vary. Use a positive control inhibitor of CYP3A4 (e.g., ketoconazole) to confirm the viability and expected activity of your microsomal preparation.

Issue 2: Our clinical data shows a greater-than-expected increase in the exposure of a co-administered CYP3A4 substrate with repeat dosing of this compound.

Troubleshooting Steps:

  • Review Dosing Regimen and Duration: As established, this compound's inhibitory effect is dose- and duration-dependent.[2] A longer duration of treatment will lead to a more significant increase in substrate exposure. Compare your observed pharmacokinetic parameters with published data for similar dosing regimens.[2]

  • Consider the Contribution of the Metabolite: The major circulating metabolite of this compound, GSK525060, is also a CYP3A4 inhibitor.[1][6] The accumulation of this metabolite upon repeat dosing contributes to the overall inhibitory effect. Your pharmacokinetic modeling should account for the inhibitory activity of both the parent compound and its active metabolite.

  • Evaluate the CYP3A4 Substrate's Sensitivity: Not all CYP3A4 substrates are equally sensitive to inhibition.[8] Sensitive substrates like midazolam will exhibit more pronounced increases in exposure compared to less sensitive substrates.[2][6]

  • Assess for Potential Transporter-Mediated Interactions: While the primary interaction is metabolic, consider the possibility of interactions at the transporter level (e.g., P-glycoprotein), which can also influence drug exposure.

Quantitative Data Summary

Table 1: Effect of this compound on the Pharmacokinetics of Midazolam (CYP3A4 Substrate)

This compound DoseAdministration DurationFold Increase in Midazolam AUC (90% CI)Classification of InhibitionReference
50 mg (single dose)1 Day1.44 (1.35, 1.54)Weak[2]
100 mg (single dose)1 Day1.52 (1.41, 1.65)Weak[2]
10 mg3 Days1.45 (1.32, 1.59)Weak[2]
30 mg3 Days2.02 (1.75, 2.32)Moderate[2]
120 mg3 Days2.67 (2.18, 3.27)Moderate[2]
Repeat Dosing14 Days1.51 (1.40, 1.63) to 3.49 (2.98, 4.08)Weak to Moderate[2]

Table 2: Effect of this compound on the Pharmacokinetics of Nifedipine (CYP3A4 Substrate)

This compound DoseAdministration DurationFold Increase in Nifedipine AUC (90% CI)Classification of InhibitionReference
30 mg3 Days1.56 (1.37, 1.78)Weak[2]
120 mg3 Days1.77 (1.54, 2.04)Weak[2]
30 mg14 Days1.61-fold increase in AUCWeak[6]
120 mg14 Days1.42-fold increase in AUCWeak[6]

Experimental Protocols

Protocol: In Vitro Assessment of Metabolism-Dependent CYP3A4 Inhibition by this compound

Objective: To determine the kinetic parameters (KI and kinact) of metabolism-dependent inhibition of CYP3A4 by this compound.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • NADPH regenerating system

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • Positive control inhibitor (e.g., ketoconazole)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • LC-MS/MS system for metabolite quantification

Methodology:

  • Primary Incubation (Metabolite Generation):

    • Prepare a series of this compound concentrations in incubation buffer.

    • Pre-warm HLM to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the HLM and this compound mixture.

    • Incubate for various time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C to allow for the formation of the inhibitory metabolite.

  • Secondary Incubation (CYP3A4 Activity Assessment):

    • Following the primary incubation, add the CYP3A4 probe substrate (e.g., midazolam) to the reaction mixture.

    • Incubate for a short, defined period (e.g., 5 minutes) to measure the remaining CYP3A4 activity.

  • Reaction Termination and Sample Analysis:

    • Terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each this compound concentration and pre-incubation time point.

    • Determine the observed inactivation rate constants (kobs) from the decline in enzyme activity over time.

    • Plot kobs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine KI and kinact.

Visualizations

Caption: Mechanism of CYP3A4 inhibition by this compound and its active metabolite.

DDI_Workflow cluster_invitro In Vitro Assessment cluster_clinical Clinical DDI Study cluster_analysis Data Interpretation & Modeling invitro_start Human Liver Microsomes Assay inhibition_assay Direct & Metabolism-Dependent Inhibition Assays (K_i, k_inact) invitro_start->inhibition_assay induction_assay Hepatocyte Induction Assay invitro_start->induction_assay interpretation Assess Clinical Significance of PK Changes inhibition_assay->interpretation induction_assay->interpretation clinical_design Study Design: Crossover, Healthy Volunteers dosing Administer this compound (Single & Repeat Doses) clinical_design->dosing probe_admin Co-administer Sensitive CYP3A4 Probe Substrate (e.g., Midazolam) dosing->probe_admin pk_sampling Serial Blood Sampling probe_admin->pk_sampling pk_analysis Pharmacokinetic Analysis (AUC, Cmax) pk_sampling->pk_analysis pk_analysis->interpretation modeling PBPK Modeling to Predict Interactions with other Substrates interpretation->modeling

Sources

Technical Support Center: Investigating Preclinical Off-Target Effects of Casopitant

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the neurokinin-1 (NK1) receptor antagonist, Casopitant. While its on-target efficacy for preventing chemotherapy-induced nausea and vomiting (CINV) was demonstrated in clinical trials, its development was halted due to preclinical safety concerns, underscoring the critical importance of thorough off-target liability assessment.[1] This document provides a framework for identifying and troubleshooting potential off-target effects of this compound in preclinical models, blending established methodologies with practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound's pharmacology and the rationale for off-target investigation.

Q: What is the established on-target mechanism of action for this compound?

A: this compound is a potent and selective, competitive antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary mechanism involves blocking the binding of the endogenous ligand, Substance P, to NK1 receptors located in key areas of the central nervous system's emetic pathways, such as the nucleus tractus solitarius and the chemoreceptor trigger zone.[1][2] This action interrupts the signaling cascade that triggers nausea and vomiting.

Q: Why is a deep investigation of off-target effects particularly critical for this compound?

A: The clinical development of this compound was discontinued by GlaxoSmithKline in 2009 after regulatory filings were withdrawn. This decision was significantly influenced by the need for further preclinical safety studies following findings from long-term animal studies.[1] This history makes this compound a key case study in the importance of early and comprehensive off-target profiling to de-risk a compound. Any renewed investigation into this compound or its analogs requires a rigorous understanding of these potential liabilities.

Q: What were the specific preclinical safety concerns that halted this compound's development?

A: The concerns stemmed from long-term toxicology studies in animals. Key findings included cardiovascular effects, specifically myocardial degeneration in dogs and rats, and potential carcinogenic signals in rodent studies.[1] These effects were observed at exposures higher than anticipated human therapeutic levels but were significant enough to warrant halting development.[1] This strongly suggests that off-target interactions in specific organ systems may be a liability for this chemical scaffold.

Q: Beyond the NK1 receptor, what classes of proteins should be prioritized for off-target screening?

A: A comprehensive off-target screening strategy should be broad. Given the preclinical findings and the drug's chemical structure, priorities should include:

  • Cardiovascular Ion Channels: Especially the hERG (KCNH2) potassium channel, to investigate potential for QT prolongation and arrhythmias. Other channels like sodium (e.g., Nav1.5) and calcium (e.g., Cav1.2) channels are also critical.

  • Other G-Protein Coupled Receptors (GPCRs): Screen against a broad panel of CNS- and cardiovascular-relevant GPCRs to identify any unintended binding.

  • Kinases: A kinome scan can reveal unexpected interactions that could mediate proliferative or other toxic effects.

  • Nuclear Receptors: These can mediate long-term changes in gene expression and are important in carcinogenicity assessments.

  • Transporters: Interaction with transporters in the brain or peripheral tissues could alter drug disposition or cause off-target effects.

Q: How can this compound's metabolism contribute to potential safety issues?

A: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor involvement of CYP1A2 and CYP2C19.[2] This has two main implications:

  • Drug-Drug Interactions (DDIs): this compound can act as an inhibitor or inducer of these enzymes, altering the plasma concentrations of co-administered drugs that are CYP3A4 substrates (e.g., some chemotherapeutics like docetaxel, or oral contraceptives).[3] This can lead to increased toxicity or reduced efficacy of the co-administered agent, an indirect off-target effect.

  • Metabolite Activity: The metabolites of this compound could potentially have their own on- or off-target activities that differ from the parent compound. Characterizing the pharmacology of major metabolites is an essential part of a complete safety profile.

Section 2: Troubleshooting Guide: In Vitro Off-Target Screening

This guide provides solutions to common challenges encountered during the in vitro characterization of this compound.

Q1: My broad safety pharmacology screen returned a hit on an unexpected receptor (e.g., a dopamine or serotonin receptor). How do I confirm this is a real and relevant interaction?

A: An initial hit from a high-throughput screen requires orthogonal validation to eliminate false positives and understand the nature of the interaction. The goal is to build a weight of evidence.

  • Causality: A single screening assay is not definitive. False positives can arise from compound interference with the assay technology (e.g., fluorescence, luciferase). Validation with a distinct, secondary assay format is crucial for confirming a direct molecular interaction.

  • Self-Validation System:

    • Confirm with Radioligand Binding: The gold standard is to perform a concentration-response curve in a direct radioligand binding assay using membranes from cells expressing the off-target receptor. This will determine the binding affinity (Ki) of this compound for this target.

    • Determine Functional Activity: Binding does not equal function. Next, assess whether this compound acts as an agonist, antagonist, or inverse agonist at this receptor. Use a relevant functional assay, such as a cAMP assay for Gs/Gi-coupled receptors or a calcium mobilization assay for Gq-coupled receptors.

    • Assess Potency: If a functional effect is observed, the potency (IC50 for an antagonist or EC50 for an agonist) should be determined.

    • Compare to On-Target: Crucially, compare the off-target binding affinity (Ki) and functional potency (IC50/EC50) to its on-target NK1 receptor values. A large window (e.g., >100-fold) between on-target and off-target potency suggests a lower risk, while a narrow window is a cause for concern.

Q2: I'm concerned about the historical cardiotoxicity findings. What specific in vitro assays are essential to run?

A: Given the preclinical cardiovascular signals, a focused cardiotoxicity panel is non-negotiable.[1]

  • Causality: The most common cause of drug-induced arrhythmia is the blockade of the hERG potassium ion channel, which leads to QT interval prolongation. However, effects on other cardiac ion channels can also contribute to a pro-arrhythmic profile. A comprehensive assessment is needed.

  • Self-Validation System:

    • Prioritize hERG Testing: Conduct a high-quality manual or automated patch-clamp electrophysiology study to determine the IC50 of this compound on the hERG channel current. This is a regulatory expectation and the most direct measure of this specific liability.

    • Screen a Broader Cardiac Ion Channel Panel: Test this compound against other key cardiac channels, including the peak and late sodium current (Nav1.5), and L-type calcium current (Cav1.2). This provides a more complete picture of its electrophysiological effects.

    • Use Human Stem Cell-Derived Cardiomyocytes: Utilize microelectrode array (MEA) or impedance-based assays with human iPSC-derived cardiomyocytes. These cells provide an integrated system to detect effects on action potential duration and beat rate, capturing the net effect of interactions with multiple ion channels.

Q3: My initial screens are clean, but I still suspect an uncharacterized interaction is responsible for a cellular phenotype I'm observing (e.g., unexpected cytotoxicity). What are my options?

A: When standard panels fail, unbiased, discovery-oriented approaches are necessary to identify novel off-targets.

  • Causality: The observed phenotype might be due to interaction with a protein not included in standard safety panels, such as a metabolic enzyme or a structural protein. Technologies that survey a broader portion of the proteome are required.

  • Self-Validation System:

    • Cell Microarray Screening: Employ a platform that expresses thousands of human plasma membrane and secreted proteins in human cells.[4][5] Probing this array with labeled this compound can identify direct binding interactions with a very low false-positive rate, revealing novel targets.[4]

    • Chemical Proteomics: Use an affinity-based chemical proteomics approach.[6] This involves immobilizing this compound on a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry. A control experiment with beads alone is critical to filter out non-specific binders.

    • Phenotypic Screening with Pathway Analysis: High-content imaging or protein-fragment complementation assays (PCAs) can measure the drug's effect on numerous cellular pathways simultaneously.[7] Identifying a specific pathway perturbation can provide clues to the molecular target.

Section 3: Troubleshooting Guide: In Vivo Preclinical Models

This guide addresses common issues when translating in vitro findings to whole-animal systems.

Q1: I'm observing unexpected behavioral changes in my rodent studies (e.g., sedation, anxiety-like behavior) that don't seem related to anti-emesis. How can I determine if this is a CNS off-target effect?

A: Unpredicted behavioral phenotypes require systematic deconvolution to separate on-target from off-target CNS effects.

  • Causality: this compound is designed to cross the blood-brain barrier.[3] The observed behavior could be an extension of its on-target NK1 antagonism in brain regions outside the emetic pathway (e.g., those involved in mood and stress), or it could be due to an entirely different off-target interaction.[8]

  • Self-Validation System:

    • Dose-Response Characterization: First, confirm the effect is dose-dependent. A clear relationship between the dose of this compound and the magnitude of the behavioral change is the first step.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Measure brain and plasma concentrations of this compound at multiple time points and correlate these exposures with the onset, duration, and intensity of the behavioral effect. This helps confirm the phenotype is drug-related.

    • Use an NK1 Knockout Model: The most definitive experiment is to administer this compound to NK1 receptor knockout mice. If the behavioral phenotype disappears in these animals, the effect is mediated by the NK1 receptor. If the phenotype persists, it is unequivocally an off-target effect.

    • Test Structurally Unrelated NK1 Antagonists: Administer other selective NK1 antagonists (e.g., Aprepitant) to see if they produce the same behavioral profile. If they do, it points towards an on-target class effect. If not, it supports an off-target hypothesis specific to this compound's structure.

Q2: My in vivo telemetry study in dogs shows ECG abnormalities, consistent with the historical preclinical findings. How do I connect this to a specific molecular mechanism?

A: The in vivo finding is the critical anchor, and the goal is to bridge it to a specific molecular initiating event.

  • Causality: The ECG change is the functional outcome. The underlying cause is likely modulation of one or more cardiac ion channels, as investigated in vitro. The key is to demonstrate that the concentration of this compound required to produce the effect in vitro is achieved in the relevant tissue (heart) in vivo.

  • Self-Validation System:

    • Correlate In Vitro and In Vivo Data: Compare the IC50 value for the hERG channel (or other affected ion channels) from your patch-clamp experiments with the unbound plasma concentrations of this compound measured in your dog telemetry study at the time the ECG effects were observed. A close correlation provides strong evidence of causality.

    • Ex Vivo Tissue Analysis: Following the in vivo study, collect heart tissue to measure this compound concentrations directly. This confirms the drug is reaching the target organ at sufficient levels to engage the off-target.

    • Histopathology: Conduct detailed histopathological examination of the heart tissue, looking for signs of myocardial degeneration as was originally reported.[1] This provides a structural correlate for the functional ECG changes.

Section 4: Data Presentation & Key Protocols

Clear data presentation is essential for decision-making. All quantitative data should be summarized in tables for easy comparison.

Data Tables

Table 1: Hypothetical In Vitro Pharmacology Profile of this compound

TargetAssay TypeResult (Ki / IC50)On-Target vs. Off-Target Selectivity
Human NK1Radioligand BindingKi = 0.1 nM-
Human NK1Functional (Calcium Flux)IC50 = 0.5 nM-
Human hERGPatch ClampIC50 = 5.2 µM10,400-fold vs. Functional IC50
Human D2 ReceptorRadioligand BindingKi = 850 nM1,700-fold vs. Functional IC50
Human 5-HT2A ReceptorRadioligand BindingKi = 1.2 µM2,400-fold vs. Functional IC50
Human CYP3A4FluorometricIC50 = 2.5 µM-

Table 2: Hypothetical In Vivo Behavioral Assessment (Open Field Test in Rats)

Treatment GroupDose (mg/kg)Total Distance Traveled (m)Time in Center Zone (s)
Vehicle-150 ± 1235 ± 4
This compound1145 ± 1538 ± 5
This compound1085 ± 1055 ± 6
This compound3040 ± 870 ± 7
p < 0.05 vs. Vehicle
Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 (CYP3A4) Inhibition Assay

This protocol provides a general framework for assessing direct CYP3A4 inhibition using a fluorescent probe in human liver microsomes.

  • Prepare Reagents:

    • Human Liver Microsomes (HLM)

    • Phosphate Buffer (pH 7.4)

    • CYP3A4 substrate (e.g., Vivid® BOMCC)

    • NADPH regenerating system

    • This compound stock solution (in DMSO)

    • Positive control inhibitor (e.g., Ketoconazole)

  • Assay Procedure (96-well plate format):

    • Add 50 µL of phosphate buffer to each well.

    • Add 1 µL of this compound at various concentrations (e.g., 0.01 to 100 µM) or control vehicle (DMSO).

    • Add 20 µL of HLM (pre-warmed to 37°C) and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of a pre-warmed mixture of the fluorescent substrate and the NADPH regenerating system.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation/emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the vehicle control wells (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 5: Visualization of Pathways and Workflows

Visual aids are indispensable for conceptualizing complex biological and experimental processes.

On_Target_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_intracellular Intracellular Signaling NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates Chemo Chemotherapy SP Substance P Chemo->SP releases SP->NK1R binds PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca ↑ Ca2+ IP3_DAG->Ca Emesis Emesis Signal Ca->Emesis This compound This compound This compound->NK1R blocks

Caption: On-target mechanism of this compound blocking the Substance P/NK1 receptor pathway.

Off_Target_Workflow Start Start: Compound (this compound) Screen Broad In Vitro Screen (e.g., Safety Panel, Cell Microarray) Start->Screen Decision1 Off-Target Hit? Screen->Decision1 Validate Orthogonal Validation 1. Binding Assay (Ki) 2. Functional Assay (IC50) Decision1->Validate Yes NoHit No Hits of Concern Proceed with Caution Decision1->NoHit No Decision2 Validated & Potent? Validate->Decision2 InVivo In Vivo Model (e.g., Telemetry, Behavior) Decision2->InVivo Yes Decision2->NoHit No (>100x window) Decision3 In Vivo Effect Observed? InVivo->Decision3 Correlate PK/PD Correlation (Plasma/Tissue Conc. vs. Effect) Decision3->Correlate Yes Decision3->NoHit No Risk Risk Assessment: Evaluate Therapeutic Window Correlate->Risk

Caption: Experimental workflow for identifying and validating off-target effects.

References

  • Hesketh, P. J. (2009). This compound: a novel neurokinin-1 receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management, 5, 375–382. Available at: [Link]

  • Jackson, C., et al. (2024). Machine Learning Prediction of On/Off Target-driven Clinical Adverse Events. bioRxiv. Available at: [Link]

  • Le, T., & Bhimji, S. S. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Grunberg, S. M., et al. (2009). Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. The Lancet Oncology, 10(6), 549–558. Available at: [Link]

  • Salazar, D. E., et al. (2012). Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder. Journal of Clinical Psychopharmacology, 32(5), 606–615. Available at: [Link]

  • Perry, C. M. (2008). This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities. Current Opinion in Investigational Drugs, 9(7), 774–785. Available at: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 16, 2026, from [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329–337. Available at: [Link]

  • Klümper, N., et al. (2022). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. Cancers, 14(3), 765. Available at: [Link]

  • van den Berg, D. J., et al. (2021). Impact of CNS Diseases on Drug Delivery to Brain Extracellular and Intracellular Target Sites in Human: A “WHAT-IF” Simulation Study. Pharmaceutics, 13(1), 100. Available at: [Link]

  • Muñoz, M., & Coveñas, R. (2022). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. International Journal of Molecular Sciences, 23(9), 4851. Available at: [Link]

  • Gralla, R. J., et al. (2009). Phase 2 trial results with the novel neurokinin-1 receptor antagonist this compound in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy. Cancer, 115(20), 4833–4841. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 16, 2026, from [Link]

  • Grokipedia. (2024). This compound. Retrieved January 16, 2026, from [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. Available at: [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved January 16, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 16, 2026, from [Link]

  • Zhang, Y., et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 17(11), 1269–1279. Available at: [Link]

  • Venkataraman, S., et al. (2021). Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers. Neuro-Oncology, 23(11), 1835–1849. Available at: [Link]

  • Zhang, M., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 13(10), 4220–4230. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Analysis. Retrieved January 16, 2026, from [Link]

  • Schank, J. R., et al. (2014). Neurokinin-1 receptor antagonism attenuates neuronal activity triggered by stress-induced reinstatement of alcohol seeking. Neuropsychopharmacology, 39(4), 898–909. Available at: [Link]

Sources

Technical Support Center: Optimizing Casopitant Dosage for Animal Models of Emesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Casopitant in preclinical emesis models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for experimental design and troubleshooting. Our goal is to ensure the scientific integrity and success of your studies by combining established pharmacological principles with field-proven insights.

Section 1: Core Concepts & Scientific Principles

A foundational understanding of the underlying mechanisms is critical for effective experimental design and troubleshooting. This section details the pharmacology of this compound and the pathophysiology of emesis in key animal models.

Mechanism of Action: this compound and the NK1 Receptor Pathway

Emesis, or vomiting, is a complex reflex coordinated by the central nervous system.[1][2][3] A key neurotransmitter in this pathway is Substance P. When released, Substance P binds to Neurokinin-1 (NK1) receptors located in critical areas of the brainstem, such as the Nucleus Tractus Solitarius (NTS) and the Area Postrema (the chemoreceptor trigger zone).[4][5] This binding event is a final common step for many emetic stimuli, triggering the downstream signaling that results in nausea and vomiting.[4]

This compound is a highly potent and selective, non-peptide antagonist of the NK1 receptor.[6][7] It functions by competitively blocking the binding of Substance P to the NK1 receptor.[5] To be effective, NK1 receptor antagonists like this compound must penetrate the blood-brain barrier to act on these central receptors.[4] Preclinical studies have confirmed that this compound is rapidly absorbed and effectively penetrates the brain in animal models, where it acts primarily as the parent compound.[8][9][10]


}

Mechanism of Emesis and this compound Action.

Choosing the Right Animal Model

The selection of an appropriate animal model is paramount for translatable results. Rodents like rats and mice lack a vomiting reflex and are therefore unsuitable for primary anti-emetic screening.[11][12]

  • Ferrets (Mustela putorius furo): The ferret is considered the gold-standard model for emesis research.[11][13] Its emetic response to various stimuli, particularly chemotherapeutic agents like cisplatin, closely mimics the human experience, including both an acute and a delayed phase of vomiting.[13][14][15] This makes it an invaluable model for studying drugs intended for chemotherapy-induced nausea and vomiting (CINV).[13]

  • Suncus murinus (House Musk Shrew): This insectivore is another well-established model used in emesis research.[16][17] It is sensitive to a range of emetogens and has been used to study the mechanisms of CINV.[17]

  • Dogs (Canis lupus familiaris): Dogs have a well-developed emetic reflex and have historically been used in emesis studies.[1][18][19] They are sensitive to centrally acting emetogens like apomorphine and peripherally acting agents.[20] However, due to ethical considerations and cost, their use has become less common in favor of smaller species like the ferret.[11]

Section 2: Experimental Planning & Dosage Selection (FAQs)

This section addresses common questions researchers face when designing experiments with this compound.

Q1: Which emetogen should I use for my study?

Answer: The choice of emetogen depends on the clinical scenario you aim to model.

  • Cisplatin: This is the most common choice for modeling CINV.[13][14] A key advantage of the ferret model is its ability to replicate both the acute (0-24 hours) and delayed (24-72 hours) phases of emesis seen in humans.[13][15]

    • For acute emesis: A higher dose (e.g., 10 mg/kg, i.p.) is often used, which induces a strong emetic response peaking within the first few hours.[13][14][15]

    • For delayed emesis: A lower dose (e.g., 5 mg/kg, i.p.) is recommended. This dose produces a biphasic response, allowing for the study of anti-emetic efficacy in the delayed phase, where NK1 antagonists are particularly effective.[13][14][21]

  • Apomorphine: This is a dopamine agonist that acts directly on the chemoreceptor trigger zone (CTZ).[16] It is useful for studying centrally-mediated emesis.

  • Morphine: This opioid can induce emesis and is relevant for studying opioid-induced vomiting.[16]

  • Ipecacuanha or Copper Sulfate: These agents act peripherally by irritating the gastric mucosa, stimulating vagal afferent nerves.[16] They are useful for studying peripherally-mediated emesis.

Q2: What is a good starting dose for this compound in a ferret model?

Answer: Based on preclinical literature, an effective dose of this compound in the ferret model of cisplatin-induced emesis is in the range of 0.5 mg/kg to 1 mg/kg administered intraperitoneally (i.p.).[21]

  • In a study investigating rescue treatment for delayed emesis, a single dose of this compound at ≥0.5 mg/kg (i.p.) was sufficient to provide complete rescue from further emetic events.[21]

  • It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions (e.g., specific emetogen, strain of animal, etc.). Start with a range (e.g., 0.1, 0.5, and 1.0 mg/kg) to establish a clear dose-efficacy relationship.

Animal ModelEmetogenRecommended Starting Dose (this compound)RouteRationale / Reference
Ferret Cisplatin (5 mg/kg, i.p.)0.5 - 1.0 mg/kg i.p.Proven effective for complete rescue in delayed emesis models.[21]
Ferret Other (Apomorphine, etc.)0.5 - 1.0 mg/kg i.p.A reasonable starting point based on proven CNS penetration and efficacy.[9]
Dog Various0.5 - 1.0 mg/kg p.o. / i.v.Extrapolated from ferret data and pharmacokinetic profiles in dogs.[6][22]
Q3: What is the optimal pretreatment time for this compound?

Answer: Pretreatment time should be based on the pharmacokinetic profile of this compound. Studies in animal models show that this compound is rapidly absorbed, with plasma and brain concentrations becoming roughly equal around 2 hours post-dosing .[8][9]

Therefore, a pretreatment window of 1 to 2 hours before the emetogen challenge is recommended to ensure that this compound has reached its target site (NK1 receptors in the brain) and is available at peak concentrations when the emetic stimulus begins.

Q4: How should I prepare and formulate this compound for administration?

Answer: Proper formulation is crucial for ensuring drug stability and bioavailability.

  • Vehicle Selection: The choice of vehicle is critical and should be non-toxic and inert.[23] For preclinical studies, common vehicles for compounds like this compound include:

    • Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS)

    • A small percentage of a solubilizing agent like DMSO or Tween 80, diluted in saline or water.

  • Important Considerations:

    • Solubility: First, determine the solubility of this compound in your chosen vehicle. If it is not readily soluble, a suspension may be necessary.

    • pH and Osmolality: Ensure the final formulation has a physiologically compatible pH (typically ~7.4) and osmolality to avoid irritation at the injection site.[24]

    • Sterility: All injectable solutions must be sterile. Prepare the formulation under aseptic conditions and use sterile components.

    • Control Group: Crucially, your experimental design must include a vehicle-only control group. This group receives the same volume of the vehicle without this compound, administered on the same schedule. This validates that any observed effects are due to the drug and not the vehicle itself.[23]

Section 3: Troubleshooting Guide

Even with careful planning, unexpected results can occur. This guide addresses common issues encountered during emesis experiments.

Q: My animals are still vomiting despite this compound treatment. What should I check?

Answer: This is a common issue with several potential causes. Systematically evaluate the following possibilities:

  • Dose Insufficiency: The dose may be too low for the intensity of the emetic challenge.

    • Solution: Perform a dose-response study. Increase the dose of this compound systematically (e.g., 1 mg/kg, 3 mg/kg) to see if a higher dose achieves the desired anti-emetic effect.

  • Inadequate Pretreatment Time: The drug may not have reached peak concentration in the brain before the emetogen took effect.

    • Solution: Verify your pretreatment window. Ensure you are administering this compound at least 1-2 hours before the emetogen challenge, consistent with its pharmacokinetic profile.[9]

  • Drug Formulation/Stability Issues: The drug may not have been properly solubilized or could have degraded.

    • Solution: Re-evaluate your formulation protocol. Confirm the solubility and stability of this compound in your chosen vehicle. Prepare fresh solutions for each experiment. Consider having the concentration of your dosing solution analytically verified.[22]

  • Alternative Emetic Pathways: The emetogen you are using may be acting through pathways that are not completely dependent on Substance P/NK1 signaling. While the NK1 pathway is a final common step, intense stimulation of other pathways (e.g., serotonin 5-HT3 receptors in the acute phase of cisplatin) can still contribute to emesis.

    • Solution: Consider combination therapy. Preclinical studies have shown synergistic anti-emetic activity when this compound is combined with a 5-HT3 receptor antagonist (like ondansetron), without altering the pharmacokinetics of either drug.[8][9] This combination is a clinical standard for CINV.[17]

Q: My results are highly variable between animals. What are the potential causes?

Answer: Inter-animal variability can obscure meaningful results. Key factors to control include:

  • Animal Health and Stress: Animals that are stressed or have underlying health issues may respond differently.

    • Solution: Ensure all animals are properly acclimated to the housing and handling procedures before the study begins. Monitor animals for any signs of illness.

  • Dosing Accuracy: Inaccurate administration (e.g., improper i.p. injection technique) can lead to variable drug absorption.

    • Solution: Ensure all technical staff are thoroughly trained and consistent in their administration techniques. For oral dosing, confirm that the animal has consumed the entire dose.

  • Fasting State: The presence of food in the stomach can affect both drug absorption and the emetic response.

    • Solution: Standardize the fasting period for all animals before dosing and the emetogen challenge. A typical fasting period is 12-18 hours with free access to water.

  • Biological Variation: There is always a degree of natural biological variation.

    • Solution: Ensure your group sizes are sufficiently large to provide adequate statistical power to detect a treatment effect despite this variability.

Q: I'm observing unexpected adverse effects. How should I proceed?

Answer: While this compound is generally well-tolerated in preclinical models, it's important to monitor for any adverse events.

  • Observation: Carefully document any behaviors that deviate from normal (e.g., excessive sedation, agitation, abnormal posture).

  • Dose Reduction: If adverse effects are observed, consider reducing the dose to see if they are dose-dependent.

  • Vehicle Check: Re-examine your vehicle. Some solubilizing agents, if used at high concentrations, can cause adverse effects. Ensure your vehicle control group is free of these effects.

  • Consult Literature: Review toxicology studies for this compound and other NK1 antagonists to see if similar effects have been reported.

Section 4: Standardized Protocols

Following standardized, validated protocols is essential for reproducible and reliable data.

Protocol 1: Cisplatin-Induced Delayed Emesis Model in the Ferret

This protocol is designed to evaluate the efficacy of this compound against the delayed phase of cisplatin-induced emesis.


}

Experimental Timeline for Ferret Emesis Study.

Materials:

  • Male ferrets (1.0 - 1.5 kg)

  • This compound

  • Cisplatin

  • Sterile 0.9% Saline (Vehicle)

  • Appropriate syringes and needles (e.g., 25G)

  • Observation cages with video recording equipment

Procedure:

  • Acclimation: House animals individually and allow them to acclimate to the facility for at least 7 days prior to the experiment.

  • Fasting: The day before the experiment, remove food to begin an ~18-hour fast. Ensure free access to water at all times.

  • Group Assignment: Randomly assign animals to experimental groups (e.g., n=6-8 per group):

    • Group 1: Vehicle (Saline, i.p.) + Cisplatin

    • Group 2: this compound (0.5 mg/kg, i.p.) + Cisplatin

    • Group 3: this compound (1.0 mg/kg, i.p.) + Cisplatin

  • Pretreatment (T = -2 hours): Administer the assigned test article (Vehicle or this compound) via intraperitoneal (i.p.) injection.

  • Emetogen Challenge (T = 0): Administer cisplatin (5 mg/kg, i.p.).

  • Observation (T = 0 to 72 hours):

    • Immediately place animals in individual observation cages.

    • Continuously monitor and record behavior via video for 72 hours.

    • Quantify the primary endpoints:

      • Number of Retches: Rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents.

      • Number of Vomits: Forceful expulsion of gastric contents.

      • Latency to First Emetic Event: Time from cisplatin administration to the first retch or vomit.

  • Data Analysis: Analyze the data for the acute phase (0-24h) and delayed phase (24-72h) separately. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

References

  • Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC. PubMed Central. Available at: [Link]

  • Models and Assays for Evaluating Anti-Emetic Potential as well as - NDI Neuroscience. Available at: [Link]

  • Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. ResearchGate. Available at: [Link]

  • Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew). Frontiers in Pharmacology. Available at: [Link]

  • Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. PubMed Central. Available at: [Link]

  • This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. PubMed Central. Available at: [Link]

  • Metabolic disposition of this compound, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs. Drug Metabolism and Disposition. Available at: [Link]

  • Determination of this compound and its three major metabolites in dog and rat plasma by positive ion liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. PubMed. Available at: [Link]

  • Emesis in dogs: a review - PMC. PubMed Central. Available at: [Link]

  • Pharmacokinetics and brain penetration of this compound, a potent and selective neurokinin-1 receptor antagonist, in the ferret. Drug Metabolism and Disposition. Available at: [Link]

  • Complete rescue from established emesis by the NK-1 receptor antagonist, this compound mesylate, in cisplatin-induced delayed emesis in the ferret. ASCO Publications. Available at: [Link]

  • Value of mink vomit model in study of anti-emetic drugs. PubMed Central. Available at: [Link]

  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine. Available at: [Link]

  • GI Intervention: Approach to Diagnosis & Therapy of the Vomiting Patient. Today's Veterinary Practice. Available at: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS. Available at: [Link]

  • Emesis in Dogs - Management Strategies. VIN. Available at: [Link]

  • NK1 receptor antagonist. Wikipedia. Available at: [Link]

  • Reducing animal use in complex systems: using nausea and vomiting as a test case. NC3Rs. Available at: [Link]

  • When Not to Use Emetics in Dogs and Cats. ASPCApro. Available at: [Link]

  • preclinical screening method of antiemetic drugs.pptx. Slideshare. Available at: [Link]

  • This compound: A novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. ResearchGate. Available at: [Link]

  • Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of Illinois Chicago. Available at: [Link]

  • Emesis in dogs: a review. Journal of Small Animal Practice. Available at: [Link]

  • Opportunities for the replacement of animals in the study of nausea and vomiting. PubMed Central. Available at: [Link]

  • Antiemetic Neurokinin-1 Receptor Blockers. StatPearls - NCBI Bookshelf. Available at: [Link]

Sources

Technical Support Center: Formulation a‎nd Troubleshooting for Poorly Soluble NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with poorly soluble Neurokinin-1 (NK1) receptor antagonists. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the formulation of this promising class of therapeutic agents. My aim is to offer not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.

Introduction: The Solubility Challenge with NK1 Receptor Antagonists

The therapeutic potential of NK1 receptor antagonists in areas such as chemotherapy-induced nausea and vomiting, depression, and pain management is well-documented.[1][2][3][4] However, a significant hurdle in their clinical development is their characteristically low aqueous solubility.[1][2][5][6] This poor solubility can lead to low and variable oral bioavailability, hindering their therapeutic efficacy. This guide will walk you through common formulation-related questions and troubleshooting scenarios, providing expert insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My NK1 receptor antagonist shows extremely low solubility in aqueous media. What are the primary formulation strategies I should consider?

Answer: This is the most common challenge with this class of compounds. Your primary goal is to enhance the dissolution rate and apparent solubility of the drug. Several advanced formulation strategies have proven effective:

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble drugs.[7] By dispersing the crystalline drug in a polymer matrix in an amorphous state, you can achieve a higher energy form that dissolves more readily.[7][8]

  • Lipid-Based Formulations: For lipophilic NK1 antagonists like aprepitant, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or lipid nanoparticles can be highly effective.[9][10][11][12] These formulations work by presenting the drug in a solubilized state in the gastrointestinal (GI) tract, facilitating absorption.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which can significantly improve the dissolution velocity.[13]

The choice of strategy depends on the specific physicochemical properties of your NK1 antagonist, such as its logP, melting point, and hydrogen bonding potential.

Q2: I've prepared an amorphous solid dispersion (ASD) of my NK1 antagonist, but I'm seeing variable dissolution results. What could be the cause?

Answer: Variability in the dissolution of ASDs often points to issues with physical stability or the formulation itself. Here are some common culprits:

  • Recrystallization: The amorphous form is thermodynamically unstable and can revert to the more stable, less soluble crystalline form over time or under stress conditions like high humidity.[14][15][16][17] Even low levels of crystallinity can negatively impact dissolution.[7][18]

  • Phase Separation: The drug and polymer may not be fully miscible, leading to the formation of drug-rich and polymer-rich domains. This can reduce the stabilizing effect of the polymer and promote crystallization.

  • "Parachute" Effect Failure: ASDs often lead to a supersaturated solution upon dissolution, which is then maintained by the polymer. If the polymer is not able to adequately inhibit precipitation, the drug will crash out of solution, leading to lower than expected dissolution.

To troubleshoot this, you need to thoroughly characterize your ASD using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Transmission Electron Microscopy (TEM) to check for crystallinity and phase separation.[7][18][19]

Q3: When developing a lipid-based formulation for an NK1 antagonist, what are the critical quality attributes I should monitor?

Answer: For lipid-based formulations, particularly SEDDS/SMEDDS, the following are critical:

  • Droplet Size Distribution: Upon dilution in aqueous media, the formulation should form a fine, uniform emulsion or microemulsion. The droplet size should be monitored using techniques like dynamic light scattering.

  • Self-Emulsification Time: The formulation should disperse rapidly with gentle agitation, mimicking the conditions in the GI tract.

  • Physical Stability: The formulation should be stable against phase separation, drug precipitation, and droplet coalescence during storage.[20][21]

  • In Vitro Lipolysis: This is a key test to predict in vivo performance. It assesses the digestion of the lipid components by pancreatic enzymes, which is crucial for drug release and absorption.

A robust lipid-based formulation will perform consistently across these parameters.

Troubleshooting Guides

Scenario 1: Low and Inconsistent Bioavailability in Preclinical Studies

Problem: You have developed a formulation for your NK1 antagonist, but in vivo studies in animal models show low and highly variable plasma concentrations.

Root Cause Analysis and Solutions:

  • Poor In Vitro-In Vivo Correlation (IVIVC): Your in vitro dissolution method may not be predictive of in vivo performance.[9][10][22][23][24]

    • Troubleshooting: Develop a biorelevant dissolution method. For poorly soluble drugs, this often means using media that simulate the composition of gastric and intestinal fluids (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).[22] The inclusion of bile salts and phospholipids in these media can be critical for accurately predicting the in vivo behavior of lipid-based formulations.

  • Inadequate Formulation Strategy: The chosen formulation may not be robust enough to overcome the solubility challenge in the complex environment of the GI tract.

    • Troubleshooting: Re-evaluate your formulation approach. If you are using a simple powder-in-capsule, consider moving to an enabling technology like an ASD or a lipid-based system. If you are already using an advanced formulation, optimization may be needed. For example, in an ASD, the choice of polymer and drug loading are critical.[25]

  • First-Pass Metabolism: NK1 antagonists can be subject to significant first-pass metabolism in the liver.

    • Troubleshooting: While this is an intrinsic property of the drug, formulation can sometimes help. For instance, lipid-based formulations can promote lymphatic transport, which can partially bypass the liver.

Scenario 2: Physical Instability of an Amorphous Solid Dispersion (ASD) During Storage

Problem: Your ASD formulation shows good initial dissolution, but after storage, especially under accelerated stability conditions (e.g., 40°C/75% RH), the dissolution rate decreases significantly.

Root Cause Analysis and Solutions:

  • Moisture-Induced Crystallization: Water can act as a plasticizer, lowering the glass transition temperature (Tg) of the ASD and increasing molecular mobility, which facilitates crystallization.[15]

    • Troubleshooting:

      • Polymer Selection: Choose a polymer with lower hygroscopicity.

      • Packaging: Use packaging with a desiccant to protect the formulation from moisture.

      • Dry Coating: Advanced techniques like dry polymer coating can inhibit surface crystallization.[14]

  • Drug Loading is Too High: There is a thermodynamic limit to how much drug can be dissolved in a given polymer. If the drug loading exceeds this solubility limit, the system is more prone to phase separation and crystallization.

    • Troubleshooting: Reduce the drug loading. You can estimate the drug-polymer solubility using various analytical techniques and modeling approaches.

Experimental Workflow: Assessing ASD Physical Stability

Caption: Workflow for assessing the physical stability of an Amorphous Solid Dispersion (ASD).

Scenario 3: Dissolution Method Transfer Issues

Problem: A dissolution method developed in your lab is not reproducible at a contract research organization (CRO).

Root Cause Analysis and Solutions:

  • Differences in Equipment and Procedure: Seemingly minor variations in dissolution baths, such as the degassing method, vessel shape, or paddle height, can have a significant impact, especially for poorly soluble compounds.[26]

    • Troubleshooting: Ensure that the dissolution method is highly detailed and that the CRO is using identical equipment and parameters. Joint training and a thorough technology transfer protocol are essential.

  • Variability in Dissolution Media Preparation: The source and grade of reagents, especially surfactants like sodium lauryl sulfate (SLS), can affect the solubilization capacity of the media.[27]

    • Troubleshooting: Specify the exact source and grade of all media components in the protocol. It's also good practice to measure the pH of the media before and after the dissolution run to check for any drift.[28]

  • Post-Sampling Precipitation: For supersaturating formulations like ASDs, the dissolved drug can precipitate in the sample vial or during analysis if not handled correctly.

    • Troubleshooting: Immediately dilute samples with a solvent in which the drug is highly soluble to prevent precipitation before analysis.[27]

Quantitative Data Summary

Table 1: Example of Polymer Screening for an NK1 Antagonist ASD

PolymerDrug Loading (% w/w)Manufacturing MethodInitial Dissolution (% in 30 min)Dissolution after 1 month at 40°C/75% RH
HPMC-AS25%Spray Drying85%82%
Copovidone (Kollidon® VA64)25%Spray Drying90%65%
Soluplus®25%Hot-Melt Extrusion88%86%
PVP K3025%Spray Drying92%45%

This is example data and will vary depending on the specific NK1 antagonist and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Solution Preparation: Dissolve the NK1 receptor antagonist and the selected polymer (e.g., HPMC-AS) in a suitable solvent system (e.g., acetone/water). Ensure complete dissolution.

  • Spray Drying: Atomize the solution into a heated chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer. Key parameters to control are inlet temperature, solution feed rate, and atomization gas flow.

  • Secondary Drying: Collect the product and place it in a vacuum oven at a temperature below the glass transition temperature (Tg) to remove any residual solvent.

  • Characterization: Analyze the resulting powder using PXRD to confirm the absence of crystallinity and DSC to determine the Tg.

Protocol 2: Biorelevant Dissolution Testing (FaSSIF)
  • Media Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) according to the established recipe. This typically includes sodium taurocholate, lecithin, maleic acid, sodium hydroxide, and sodium chloride, with the pH adjusted to 6.5.

  • Apparatus Setup: Use a USP Apparatus II (paddle) at a specified rotation speed (e.g., 75 RPM) and maintain the temperature at 37°C.

  • Dissolution Run: Introduce the dosage form into the dissolution vessel.

  • Sampling: At predetermined time points, withdraw samples and immediately filter them through a syringe filter.

  • Sample Analysis: Dilute the filtered samples as necessary and analyze the drug concentration using a validated HPLC method.

Conclusion

Formulating poorly soluble NK1 receptor antagonists presents significant but surmountable challenges. A systematic approach grounded in a strong understanding of the physicochemical properties of the drug and the principles of formulation science is key to success. By carefully selecting and optimizing formulation strategies such as amorphous solid dispersions and lipid-based systems, and by employing robust analytical and troubleshooting methodologies, researchers can successfully advance these important therapeutic agents through development.

References

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). Molecular Pharmaceutics. [Link]

  • In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. (2018). Current Drug Delivery. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (n.d.). University of Nottingham. [Link]

  • In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. (2018). PubMed. [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). PubMed. [Link]

  • In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. (2004). ResearchGate. [Link]

  • Characterization of amorphous solid dispersions. (2015). Semantic Scholar. [Link]

  • In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. (2020). PhInc. Modeling. [Link]

  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. (2020). National Institutes of Health (NIH). [Link]

  • Advances in the research and application of neurokinin-1 receptor antagonists. (2023). National Institutes of Health (NIH). [Link]

  • Emulsion formulations of aprepitant. (2016).
  • Emulsion formulations of aprepitant. (2016).
  • The Use of Phospholipids to Make Pharmaceutical Form Line Extensions. (n.d.). Phospholipid Research Center. [Link]

  • Nanosome formulations of aprepitant and methods and applications thereof. (2019).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). American Pharmaceutical Review. [Link]

  • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. (2022). MDPI. [Link]

  • Formulation And Evaluation Of Lipid Nanoparticulate Drug Delivery System Of Aprepitant For The Treatment Of Cinv. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Dissolution Testing For Tablets. (n.d.). Teledyne Labs. [Link]

  • Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant. (2022). National Institutes of Health (NIH). [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). AAPS PharmSciTech. [Link]

  • Chemical structure of neurokinin-1 receptor antagonist (NK1) (a) and... (2020). ResearchGate. [Link]

  • Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them. (2021). AAPS. [Link]

  • NK1 receptor antagonist. (n.d.). Wikipedia. [Link]

  • Enhanced Physical Stability of Amorphous Drug Formulations via Dry Polymer Coating. (2014). Taylor & Francis Online. [Link]

  • Factors to Consider in Dissolution Testing. (2022). Pharmaceutical Technology. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. (2023). Patsnap Synapse. [Link]

  • Pharmaceutical compositions of amorphous solid dispersions and methods of preperation thereof. (2022).
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2023). MDPI. [Link]

  • Development of amorphous solid dispersion formulations of a poorly water-soluble drug, MK-0364. (2013). PubMed. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. [Link]

  • Solid dispersions in oncology. (2017). DSpace. [Link]

  • Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects. (2018). PubMed. [Link]

  • Physical stability of pharmaceutical formulations: Solid-state characterization of amorphous dispersions. (2011). ResearchGate. [Link]

  • Neurokinin 1 receptor antagonists--current prospects. (2007). PubMed. [Link]

  • List of NK1 receptor antagonists. (n.d.). Drugs.com. [Link]

  • Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. (2024). YouTube. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH. [Link]

  • Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor. (2014). PubMed. [Link]

  • Therapeutic antagonism of the neurokinin 1 receptor in endosomes provides sustained pain relief. (2023). PubMed. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the metabolism of Casopitant in preclinical rat models. It provides in-depth answers to common questions and detailed troubleshooting for experiments, focusing on the significant sex-dependent differences observed in this species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary metabolic pathways?

A: this compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, developed for preventing nausea and vomiting associated with chemotherapy.[1] Its metabolism is extensive, with very little of the parent drug excreted unchanged.[2] The primary metabolic routes in preclinical species and humans involve:

  • Oxidation: This is a predominant pathway, leading to hydroxylated derivatives like the major human metabolite, M13.[1][2]

  • N-deacetylation: Loss of the N-acetyl group.[1]

  • N-demethylation: Removal of the methyl group.[1]

  • Piperazine Ring Modification: This can involve opening and cleavage of the piperazine ring, leading to a complex pattern of metabolites.[1]

  • Conjugation: Some of the oxidized products can be further metabolized through Phase II conjugation with glucuronic acid.[1]

In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as a key enzyme in its metabolism. This compound acts as a substrate, inhibitor, and inducer of CYP3A4, highlighting its complex interaction with this enzyme family.[3]

Q2: What are the key sex-related differences observed in this compound pharmacokinetics in rats?

A: The most significant and consistently reported finding is a marked difference in the elimination rate between male and female rats.[1]

  • Male Rats: Exhibit a more rapid elimination of this compound and its related metabolites.

  • Female Rats: Show a slower rate of elimination, leading to higher plasma concentrations and overall drug exposure (AUC).[1]

This difference is specific to rats; studies in mice and dogs have not shown notable sex differences in the excretion patterns of this compound.[1] This rat-specific phenomenon is critical for designing and interpreting toxicology and efficacy studies.

Q3: What is the underlying biochemical mechanism for these sex differences in rats?

A: The sex differences in this compound metabolism are not unique to this compound but are a well-documented aspect of rat physiology. The primary cause is the sexually dimorphic expression of hepatic cytochrome P450 (CYP450) enzymes .[4]

This differential expression is directly regulated by the distinct plasma profiles of growth hormone (GH) in male and female rats.[5]

  • Male Rats: Secrete GH in an episodic, pulsatile rhythm with low-level "troughs" between pulses.[5] This pattern induces the expression of male-specific CYPs, such as CYP2C11 and CYP3A2.[4][6]

  • Female Rats: Have a more continuous, persistent secretion of GH.[5] This "feminine" pattern induces female-specific enzymes like CYP2C12 and results in different expression levels of other CYPs, including higher levels of CYP3A protein in some studies.[4][6]

Therefore, the faster clearance of this compound in male rats is likely due to metabolism by male-specific CYP enzymes or a higher overall rate of metabolism by enzymes that are more active or abundant under the influence of the male GH profile.


Troubleshooting Guides & Experimental Protocols

Issue 1: My in vivo pharmacokinetic study shows extreme variability in female rats but not in males. What could be the cause?

A: While some biological variability is expected, high variability within a single-sex group can compromise your data. The slower clearance in females can amplify the impact of minor experimental inconsistencies.

Causality & Troubleshooting Steps:

  • Hormonal Cycle Fluctuations: The estrous cycle in female rats can influence drug-metabolizing enzyme activity. Although GH is the primary regulator, sex hormones can have secondary effects.

    • Action: While staging the estrous cycle for every animal may be impractical for a standard PK study, ensure that animals are properly randomized by weight and age to distribute this potential variability across treatment groups.[7] For mechanistic studies, consider tracking the cycle.

  • Stress-Induced Hormonal Changes: Stress from handling or housing can alter both glucocorticoid and GH secretion patterns, potentially impacting CYP expression.

    • Action: Ensure a proper acclimatization period (at least 7 days) before the study. Handle animals consistently and minimize environmental stressors.

  • Inconsistent Dosing or Sampling: Slower clearance in females means that minor inaccuracies in dose volume or blood sampling times can lead to larger relative differences in measured plasma concentrations.

    • Action: Review your dosing and sampling technique. For oral gavage, ensure the dose is delivered to the stomach without reflux. For IV injections, confirm correct placement in the vein. Use a strict, pre-defined sampling schedule and record the exact time for each sample.[8]

  • Diet and Fasting: The composition of the diet and the duration of pre-dose fasting can affect gastric emptying, absorption, and hepatic enzyme activity.

    • Action: Standardize the diet across all animals. Implement a consistent overnight fasting period (e.g., 12-16 hours) with free access to water before dosing to reduce variability in absorption.

Protocol: Standardized In Vivo Pharmacokinetic Study in Rats
StepProcedureRationale / Key Consideration
1. Acclimatization House male and female Sprague-Dawley rats (e.g., 8-10 weeks old) separately for ≥7 days under controlled conditions (12h light/dark cycle, temp, humidity).Reduces stress-induced physiological changes that can alter drug metabolism.[9]
2. Fasting Fast animals overnight (12-16 hours) prior to dosing. Ensure free access to water.Minimizes variability in drug absorption for oral administration.
3. Dosing Administer this compound via the desired route (e.g., oral gavage, IV injection). Dose volume should be based on the most recent body weight.Accurate dosing is critical. Using a vehicle control group is mandatory.[7]
4. Blood Sampling Collect serial blood samples (e.g., 150-200 µL) from the tail vein or other appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 h).The sampling schedule must be dense enough to accurately define the Cmax and elimination phase. A larger number of animals may be needed if sample volume per animal is limited.[8]
5. Sample Processing Place blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at ~2000 x g for 10 min at 4°C to separate plasma.Prevents clotting and preserves the integrity of the drug and metabolites.
6. Storage & Analysis Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.Ensures long-term stability. The analytical method must be sensitive and specific enough to quantify this compound in the expected concentration range.[10]

Issue 2: My in vitro metabolism data from pooled rat liver microsomes doesn't show a sex difference. Why is it not correlating with my in vivo results?

A: This is a classic experimental design issue. Using commercially available "pooled mixed-sex" rat liver microsomes will average out and mask the very sex differences you are trying to investigate.

Causality & Troubleshooting Steps:

  • Incorrect Test System: Pooled microsomes are designed to represent an "average" population, which is counterproductive for studying sex-specific phenomena.[11]

    • Action: You must use sex-specific liver microsomes. Either purchase separate pools of male and female rat liver microsomes or prepare them in-house from male and female rat livers.

  • Sub-optimal Incubation Conditions: The concentration of cofactors (especially NADPH), microsomal protein, and the substrate (this compound) can affect reaction rates.

    • Action: Optimize your assay conditions. Ensure you are working under initial rate conditions (typically <20% substrate turnover) to accurately measure enzyme kinetics.

Workflow for Investigating Sex-Specific Metabolism

The following workflow provides a logical progression from in vivo observation to in vitro mechanistic understanding.

G in_vivo In Vivo PK Study (Male & Female Rats) observe_diff Observation: Slower clearance/Higher exposure in females in_vivo->observe_diff Generate Data hypothesis Hypothesis: Difference is due to sex-specific hepatic metabolism observe_diff->hypothesis in_vitro In Vitro Metabolism Assay (Sex-Specific Liver Microsomes) hypothesis->in_vitro Test Hypothesis data_analysis Data Analysis: Compare Vmax, Km, CLint between sexes in_vitro->data_analysis Generate Data troubleshoot Troubleshooting: - Check cofactor levels - Confirm initial rate conditions - Validate LC-MS method in_vitro->troubleshoot conclusion Conclusion: Confirm if in vitro metabolic rate correlates with in vivo clearance data_analysis->conclusion

Caption: Experimental workflow for investigating sex-dependent pharmacokinetics.

Protocol: In Vitro Metabolism Assay Using Sex-Specific Rat Liver Microsomes

This protocol outlines a typical experiment to measure the rate of this compound depletion.

ComponentStock Conc.Volume (µL)Final Conc.Rationale / Key Consideration
Phosphate Buffer (pH 7.4) 1 M50100 mMMaintains physiological pH for optimal enzyme activity.
MgCl₂ 1 M1.53 mMCofactor for many CYP enzymes.
Male or Female RLMs 20 mg/mL12.50.5 mg/mLThe core of the experiment. Use separate incubations for each sex. The protein concentration should be optimized to achieve measurable turnover.[12]
Water -395-To bring the pre-incubation volume to 475 µL.
Pre-incubation 3 min @ 37°CAllows the system to reach thermal equilibrium.
This compound 500 µM55 µMSubstrate. The concentration should be near the Km if known, or low enough to ensure initial rate conditions.
Initiation of Reaction
NADPH (Cofactor) 50 mM202 mMEssential cofactor for CYP450-mediated reactions. Reactions are initiated by adding NADPH. A control without NADPH is crucial to check for non-CYP metabolism.[13]
Total Volume 500 µL
Incubation 0, 5, 15, 30, 60 min @ 37°CTime points are chosen to characterize the rate of metabolism.
Termination Add 1 mL ice-cold AcetonitrileThe organic solvent stops the reaction by precipitating proteins.
Post-Termination Vortex, Centrifuge (10,000g, 10 min)Pellet the precipitated protein to get a clean supernatant for analysis.
Analysis LC-MS/MSQuantify the remaining parent drug (this compound) at each time point.

Data Interpretation & Visualization

Q4: How should I present the data to clearly illustrate the sex-dependent differences?

A: Clear visualization is key. Use tables to summarize quantitative data and metabolic maps to illustrate the pathways.

Table 1: Representative Pharmacokinetic Parameters for this compound in Rats

(Note: These are illustrative values based on principles described in the literature. Actual values will be dose- and study-dependent.)

ParameterMale RatsFemale RatsExpected Difference
AUC₀-inf (ng*h/mL) 8,50017,000Female > Male
Cmax (ng/mL) 1,2001,500Female ≥ Male
T₁/₂ (h) 4.59.0Female > Male
CL (mL/h/kg) 11.85.9Male > Female
This compound Metabolic Pathway

This diagram illustrates the primary metabolic transformations of this compound. The key takeaway for this topic is that the rate (k) of these reactions is significantly faster in male rats than in female rats.

G parent This compound m13 M13 (Hydroxylated) parent->m13 Oxidation (CYPs) m12 M12 (Deacetylated + Oxidized) parent->m12 Deacetylation + Oxidation (CYPs) other Other Metabolites (Piperazine Ring Cleavage, etc.) parent->other Multiple Steps label_male k (Male) >> k (Female)

Caption: Primary metabolic pathways of this compound in rats.

By following these guidelines, researchers can design robust experiments, troubleshoot common issues, and accurately interpret the significant and fascinating sex-dependent metabolism of this compound in the rat model.

References

  • Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management. Available at: [Link]

  • Miraglia, L., Pagliarusco, S., Bordini, E., Martinucci, S., & Pellegatti, M. (2010). Metabolic disposition of this compound, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs. Drug Metabolism and Disposition. Available at: [Link]

  • Bordini, E., Miraglia, L., Pagliarusco, S., & Pellegatti, M. (2010). This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4. Drug Metabolism and Disposition. Available at: [Link]

  • Minthorn, E. A., et al. (2008). Pharmacokinetics and Brain Penetration of this compound, a Potent and Selective Neurokinin-1 Receptor Antagonist, in the Ferret. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structures of this compound and its metabolites. ResearchGate. Available at: [Link]

  • Gustafsson, J. Å. (1999). Gender differences in drug metabolism regulated by growth hormone. Journal of Endocrinology. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. Available at: [Link]

  • Al-Asmari, A. K., et al. (2022). Sexual Dimorphism in the Expression of Cytochrome P450 Enzymes in Rat Heart, Liver, Kidney, Lung, Brain, and Small Intestine. Drug Metabolism and Disposition. Available at: [Link]

  • Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Patsnap. (2025). How do drug researchers address effects that only occur in rats? Patsnap Synapse. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]

  • Ohtawa, M., & Uchiyama, N. (1992). Sex difference in metabolism of simvastatin by rat hepatic microsomes. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Preparation of mouse liver microsome - Glycoscience Protocols. NCBI. Available at: [Link]

  • Semantic Scholar. (n.d.). Gender difference in the pharmacokinetics and metabolism of VX‐548 in rats. Semantic Scholar. Available at: [Link]

  • Reid, J. M., et al. (2002). Rat and human liver cytochrome P-450 isoform metabolism of ecteinascidin 743 does not predict gender-dependent toxicity in humans. Clinical Cancer Research. Available at: [Link]

  • Taylor & Francis Online. (n.d.). In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1. Taylor & Francis Online. Available at: [Link]

  • Pellegatti, M., et al. (2009). Disposition and metabolism of radiolabeled this compound in humans. Drug Metabolism and Disposition. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov. Available at: [Link]

  • Kirchmair, J., et al. (2015). Predicting Drug Metabolism: Experiment and/or Computation? Angewandte Chemie International Edition. Available at: [Link]

  • Ackerman, D. M., & Leibman, K. C. (1977). Effect of experimental diabetes on drug metabolism in the rat. Drug Metabolism and Disposition. Available at: [Link]

  • Waxman, D. J., et al. (1995). Gender Differences in the Responsiveness of the Sex-Dependent Isoforms of Hepatic P450 to the Feminine Plasma Growth Hormone Profile. Molecular Endocrinology. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

  • Sierra-Campos, E., et al. (2020). Sex differences in body composition, metabolism-related hormones, and energy homeostasis during aging in Wistar rats. Aging. Available at: [Link]

  • Liu, X., & Jia, L. (2008). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism. Available at: [Link]

  • Tokuma, Y., et al. (1989). Sex differences in the metabolism and excretion of nilvadipine, a new dihydropyridine calcium antagonist, in rats. Xenobiotica. Available at: [Link]

  • Ma, L., & Zhu, M. (2004). Analytical strategies for identifying drug metabolites. Current Drug Metabolism. Available at: [Link]

  • ResearchGate. (n.d.). A Convenient Laboratory Experiment for Teaching the Fundamentals of Drug Metabolism. ResearchGate. Available at: [Link]

  • Slideshare. (n.d.). Human liver microsomes & rat liver microsomes. Slideshare. Available at: [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available at: [Link]

  • OUCI. (n.d.). Sexual Dimorphism in the Expression of Cytochrome P450 Enzymes in Rat Heart, Liver, Kidney, Lung, Brain, and Small Intestine. OUCI. Available at: [Link]

  • MDPI. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Preclinical Head-to-Head: A Comparative Guide to Casopitant and Aprepitant for NK1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiemetic drug development, particularly for managing chemotherapy-induced nausea and vomiting (CINV), neurokinin-1 (NK1) receptor antagonists represent a cornerstone of modern therapy. Aprepitant, the first-in-class approved agent, set a high bar for efficacy. Casopitant, a subsequent investigational compound, showed immense promise in clinical trials despite ultimately not reaching the market. This guide provides a detailed preclinical comparison of these two potent molecules, synthesizing available data to illuminate the subtle yet critical differences in their pharmacological profiles that can inform future research in this class.

The Scientific Rationale: Targeting the NK1 Receptor in Emesis

The emetic reflex is a complex neurobiological process. A key pathway involves the binding of Substance P (SP), a neuropeptide, to NK1 receptors located in critical areas of the central nervous system, including the nucleus tractus solitarius and the area postrema of the brainstem. This SP-NK1 interaction is a final common pathway for various emetogenic stimuli, including cytotoxic chemotherapy. The development of non-peptide NK1 receptor antagonists, which can cross the blood-brain barrier, was a milestone, providing a targeted mechanism to block this signaling cascade.[1][2] Both this compound and aprepitant operate on this principle.

NK1_Pathway cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Brainstem) SP_Vesicle Substance P (SP) NK1R NK1 Receptor SP_Vesicle->NK1R Binds G_Protein Gq/11 Activation NK1R->G_Protein Activates PLC PLC → IP3/DAG G_Protein->PLC Emesis_Signal Emetic Signal Cascade PLC->Emesis_Signal Antagonist Aprepitant or this compound Antagonist->NK1R Blocks

Figure 1: Mechanism of NK1 receptor activation by Substance P and competitive inhibition by antagonists.

In Vitro Potency: A Tale of High Affinities

The foundational characteristic of a receptor antagonist is its binding affinity, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher affinity and, generally, greater potency. Both this compound and aprepitant are distinguished by their sub-nanomolar affinities for the human NK1 receptor, marking them as highly potent compounds.

Experimental Protocol: Radioligand Binding Assay

The determination of Ki is a standard in vitro procedure designed to measure receptor affinity directly.

  • Preparation: Membranes are prepared from cells engineered to express a high density of human NK1 receptors.

  • Incubation: These membranes are incubated with a radiolabeled ligand that specifically binds to the NK1 receptor (e.g., radiolabeled Substance P).

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or aprepitant) are added to the incubation mixture. The test compound competes with the radioligand for binding to the NK1 receptors.

  • Separation & Quantification: The receptor-bound radioligand is separated from the unbound ligand (e.g., via filtration). The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Analysis: The data are used to calculate the IC50 value (the concentration of the test drug that displaces 50% of the radiolabeled ligand). The IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Comparative Binding Affinity Data

CompoundTarget ReceptorSpeciesBinding Affinity (IC50 / Ki)
Aprepitant NK1HumanIC50 = 0.1 nM[3]
This compound NK1FerretKi ≈ 0.16 nM[4]

Table 1: Comparison of in vitro binding affinities for the NK1 receptor. Note: Data are from different studies and methodologies may vary slightly.

The available data, although from separate studies, confirm that both molecules bind to the NK1 receptor with very high affinity. This potent, sub-nanomolar binding is a critical prerequisite for their powerful antiemetic effects observed in vivo.

In Vivo Efficacy: Validation in Emesis Models

The true preclinical test of an antiemetic is its performance in animal models that can exhibit a vomiting reflex. The ferret is a gold-standard model for CINV research due to its well-characterized emetic response to chemotherapeutic agents like cisplatin.

Experimental Protocol: Cisplatin-Induced Emesis in the Ferret

This workflow is designed to assess the ability of a test compound to prevent both acute (first 24 hours) and delayed (24-72 hours) phases of emesis.

Ferret_Emesis_Workflow cluster_day1 Day 1: Acute Phase cluster_day2_5 Days 2-5: Delayed Phase start Acclimatize Ferrets dosing Administer Antagonist (this compound / Aprepitant) or Vehicle (p.o. / i.v.) start->dosing cisplatin Administer Cisplatin (i.p.) ~1-2 hours post-dose dosing->cisplatin observe_acute Observe & Record Retching/Vomiting (e.g., 0-8 hours) cisplatin->observe_acute observe_delayed Continue Observation & Record Emesis Events (e.g., 8-120 hours) observe_acute->observe_delayed analysis Data Analysis: Calculate % Inhibition vs. Vehicle Control observe_delayed->analysis

Figure 2: Standard experimental workflow for evaluating antiemetic efficacy in the ferret CINV model.

Both this compound and aprepitant have demonstrated exceptional efficacy in this model. Preclinical studies showed that this compound (as GW679769) dose-dependently inhibited retching and vomiting induced by cisplatin in ferrets.[1] Similarly, aprepitant has been extensively characterized in ferret models, where it effectively blocks both acute and delayed emesis, a key feature that predicted its clinical success.[5] The robust performance of both compounds in this predictive model underscores their potent central antiemetic activity.

Pharmacokinetics and Brain Penetration: A Key Point of Divergence

While both drugs are effective, their pharmacokinetic profiles, particularly their ability to penetrate and remain in the brain, reveal important differences. For an NK1 antagonist to be effective, it must cross the blood-brain barrier (BBB) to engage its target receptors.

  • Aprepitant: Studies have shown that aprepitant effectively penetrates the brain. Following oral administration in ferrets, the parent compound itself was the predominant radioactive component found in both plasma and the brain, indicating that the active drug, not its metabolites, is primarily responsible for the antiemetic effect.[5]

  • This compound: Pharmacokinetic studies in ferrets also confirmed that this compound is rapidly absorbed and penetrates the brain, with plasma and brain concentrations being roughly equal at two hours post-dosing.[6] The parent compound accounted for approximately 76% of the radioactivity in the brain, confirming its role as the primary active agent.[4][6]

A critical factor governing brain penetration is the interaction with efflux transporters at the BBB, such as P-glycoprotein (P-gp). While direct comparative preclinical studies are sparse in the public literature, clinical development insights suggest that differences in P-gp substrate activity can influence CNS exposure and potential drug-drug interactions. This remains a key area of investigation when developing new centrally-acting agents.

Summary of Preclinical Comparison

FeatureThis compound (GW679769)Aprepitant (MK-869)Insight for Researchers
Mechanism High-affinity competitive NK1 receptor antagonist.High-affinity competitive NK1 receptor antagonist.Both compounds are mechanistically identical at the primary target.
In Vitro Potency Excellent (sub-nanomolar Ki).[4]Excellent (sub-nanomolar IC50).[3]Both demonstrate the high potency required for effective receptor blockade.
In Vivo Efficacy Potent inhibition of cisplatin-induced acute and delayed emesis in ferrets.[1]Potent inhibition of cisplatin-induced acute and delayed emesis in ferrets.[5]Both show strong efficacy in a highly predictive preclinical model.
Brain Penetration Rapidly crosses the BBB; parent compound is the primary active agent in the brain.[4][6]Effectively crosses the BBB; parent compound is the primary active agent in the brain.[5]Both achieve the necessary CNS exposure to engage the target.
Clinical Status Investigational; development halted.Clinically approved and marketed (Emend®).Preclinical success does not solely determine market approval; clinical and commercial factors are decisive.

Conclusion for the Drug Developer

The preclinical profiles of this compound and aprepitant are remarkably similar in their core pharmacology. Both are highly potent, brain-penetrant NK1 receptor antagonists with robust efficacy in validated models of CINV. Their comparison serves as an exemplary case study in modern drug development:

  • High Bar for Entry: The success of aprepitant established a high efficacy and safety threshold that any subsequent NK1 antagonist must meet or exceed.

  • Subtle Differences Matter: While efficacy may be comparable, subtle differences in metabolism (e.g., CYP3A4 interactions, as noted for aprepitant[2][7]) and transporter interactions can have significant implications for clinical use and drug-drug interaction profiles.

  • The Value of Preclinical Models: The strong correlation between efficacy in the ferret CINV model and clinical success for this drug class validates its continued use as a critical tool for screening and characterizing new antiemetic candidates.

For scientists working on the next generation of antiemetics, the story of this compound and aprepitant underscores that while achieving potent target engagement is the first step, optimizing the pharmacokinetic and drug interaction profile is equally critical for translating a promising molecule into a successful therapeutic.

References

  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutic Advances in Medical Oncology, 1(2), 63-74. [Link]

  • Young, D. A., et al. (2008). Pharmacokinetics and Brain Penetration of this compound, a Potent and Selective Neurokinin-1 Receptor Antagonist, in the Ferret. Drug Metabolism and Disposition, 36(9), 1846-1852. [Link]

  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: A novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. ResearchGate. [Link]

  • Le, T. D., & Le, J. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls. StatPearls Publishing. [Link]

  • Bourdeanu, L., & Fawa, Z. (2004). Aprepitant: a novel antiemetic for chemotherapy-induced nausea and vomiting. The Annals of Pharmacotherapy, 38(9), 1438-1444. [Link]

  • Huskey, S. W., et al. (2003). Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets. Drug Metabolism and Disposition, 31(6), 785-791. [Link]

  • Navari, R. M. (2004). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Opinion on Investigational Drugs, 4(5), 715-724. [Link]

  • Muñoz, M., & Coveñas, R. (2014). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 6(3), 1594-1615. [Link]

  • Young, D. A., et al. (2008). Pharmacokinetics and brain penetration of this compound, a potent and selective neurokinin-1 receptor antagonist, in the ferret. Drug Metabolism and Disposition, 36(9), 1846-1852. [Link]

Sources

Introduction: The Challenge of CINV and the Role of the NK1 Receptor Pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of Casopitant and Other Neurokinin-1 (NK1) Receptor Antagonists in Chemotherapy-Induced Nausea and Vomiting

Chemotherapy-Induced Nausea and Vomiting (CINV) remains one of the most distressing and feared side effects for cancer patients, capable of significantly impairing quality of life and affecting compliance with treatment.[1][2] The pathophysiology of CINV is complex, involving multiple neurotransmitter pathways. A key pathway implicated in both acute and, particularly, delayed CINV is mediated by Substance P, a neuropeptide that acts as the primary endogenous ligand for the Neurokinin-1 (NK1) receptor.[3][4]

When cytotoxic chemotherapy agents are administered, they induce the release of Substance P in both the gastrointestinal tract and key areas of the brainstem, such as the nucleus tractus solitarius and the area postrema (the chemoreceptor trigger zone).[4][5] The binding of Substance P to NK1 receptors in these regions triggers the emetic reflex.[6][7] The development of highly selective NK1 receptor antagonists, therefore, represented a major breakthrough in antiemetic therapy, offering a mechanism of action complementary to the 5-hydroxytryptamine-3 (5-HT3) receptor antagonists, which primarily target the acute phase of CINV.[1][8]

This guide provides a detailed comparative analysis of this compound, a potent NK1 receptor antagonist, against other agents in its class, focusing on clinical efficacy data. While this compound's development was ultimately discontinued, an examination of its performance provides valuable context for the broader landscape of NK1 receptor antagonist therapy.

The NK1 Receptor Signaling Pathway in Emesis

The diagram below illustrates the central role of the Substance P/NK1 receptor interaction in mediating the emetic response to chemotherapy. NK1 receptor antagonists act by competitively blocking this interaction at critical sites in the central nervous system.

NK1_Signaling_Pathway cluster_0 Chemotherapy Stimulus cluster_1 Neurotransmitter Release cluster_2 Central Nervous System cluster_3 Pharmacological Intervention cluster_4 Physiological Response Chemo Cytotoxic Chemotherapy SP_Release Release of Substance P Chemo->SP_Release induces NK1R NK1 Receptor (in Brainstem) SP_Release->NK1R binds to Emesis_Center Vomiting Center (NTS/AP) NK1R->Emesis_Center activates Emesis Nausea & Vomiting Emesis_Center->Emesis triggers This compound This compound & Other NK1 Antagonists This compound->NK1R BLOCKS

Caption: NK1 Receptor Signaling Pathway in Chemotherapy-Induced Emesis.

Profile of this compound (GW679769)

This compound is a potent, selective, and centrally-acting NK1 receptor antagonist developed by GlaxoSmithKline.[5] Administered as this compound mesylate, it was investigated for the prevention of CINV and postoperative nausea and vomiting (PONV).[5][9] Like other members of its class, it functions by competitively inhibiting the binding of Substance P to NK1 receptors in the brain.[5]

This compound progressed through extensive Phase II and Phase III clinical trials, which demonstrated significant efficacy.[10][11][12] However, in September 2009, GlaxoSmithKline withdrew all regulatory filings worldwide.[5] This decision was based on a request from regulatory agencies for additional safety data, which led to the discontinuation of its development for CINV.[5][8]

Comparative Clinical Efficacy in CINV

The primary measure of efficacy in CINV trials is "Complete Response" (CR), typically defined as no vomiting, retching, or use of rescue medication within a specified timeframe (usually 120 hours post-chemotherapy).

Efficacy in Highly Emetogenic Chemotherapy (HEC)

For patients receiving HEC (e.g., cisplatin-based regimens), a three-drug regimen of an NK1 antagonist, a 5-HT3 antagonist, and dexamethasone is the standard of care.[2] this compound was evaluated in this context and showed a significant improvement in CR rates compared to the standard two-drug therapy (5-HT3 antagonist and dexamethasone) alone.

Table 1: Comparative Efficacy (Complete Response) in HEC (0-120 hours)

NK1 Receptor Antagonist Trial / Regimen Control Group CR Rate NK1 Antagonist Group CR Rate Absolute Improvement Source(s)
This compound Grunberg et al., 2009 (Oral 150 mg) 66% 86% +20% [11]
Aprepitant Poli-Bigelli et al., 2003 47% 73% +26% [7]
Rolapitant HEC Pooled Analysis 60% 71% +11% [13]
Netupitant/Palonosetron (NEPA) Hesketh et al., 2014 N/A (vs Palonosetron alone) 90% N/A

| Netupitant/Palonosetron (NEPA) | Zhang et al., 2018 (vs Aprepitant regimen) | 87% (Aprepitant) | 90% (NEPA) | +3% (Non-inferior) | |

Control groups for this compound, Aprepitant, and Rolapitant trials consisted of a 5-HT3 antagonist + dexamethasone. The NEPA HEC trial compared the fixed-dose combination to palonosetron alone.

The data clearly indicates that the addition of an NK1 receptor antagonist provides a substantial clinical benefit in the HEC setting. This compound demonstrated an efficacy profile that was comparable to the first-in-class agent, aprepitant, and other newer agents in its ability to significantly boost complete response rates.[1][11]

Efficacy in Moderately Emetogenic Chemotherapy (MEC)

This compound also demonstrated robust efficacy in patients receiving MEC, including anthracycline and cyclophosphamide (AC) based regimens, which are common in breast cancer treatment.

Table 2: Comparative Efficacy (Complete Response) in MEC (0-120 hours)

NK1 Receptor Antagonist Trial / Regimen Control Group CR Rate NK1 Antagonist Group CR Rate Absolute Improvement Source(s)
This compound Herrstedt et al., 2009 (Oral 150 mg) 59% 73% +14% [12]
This compound Gralla et al., 2009 (Dose-ranging, 150 mg) 69% 84% +15% [10]
Aprepitant Warr et al., 2005 52% 76% +24% [14]
Rolapitant MEC Trial 62% 71% +9% [13]

| Netupitant/Palonosetron (NEPA) | Zelek et al., 2023 (vs Aprepitant regimen) | 77% (Aprepitant) | 81% (NEPA) | +4% (Non-inferior) | |

Control groups for this compound, Aprepitant, and Rolapitant trials consisted of a 5-HT3 antagonist + dexamethasone.

In the MEC setting, this compound consistently and significantly improved the proportion of patients achieving a complete response compared to the control arm.[10][12] While direct head-to-head trials are lacking, the data from separate, well-controlled Phase III studies suggest its efficacy is within the range of other approved NK1 receptor antagonists. It is noteworthy that across multiple studies, this compound, like other drugs in its class, was more effective against emesis than nausea.[10][12]

Pharmacological Distinctions

While all NK1 receptor antagonists share a common mechanism, they can differ in their pharmacokinetic profiles, particularly half-life, which influences dosing schedules.

  • Aprepitant: Has a half-life of 9-13 hours, requiring a 3-day dosing regimen.[15]

  • Netupitant: Possesses a long half-life of approximately 90 hours.[16]

  • Rolapitant: Is distinguished by a very long half-life of about 180 hours, allowing for single-dose administration to cover the entire 5-day at-risk period.[4][15]

  • This compound: Was studied in both single-dose and 3-day regimens, demonstrating efficacy in both formats.[11][12]

These differences can impact patient convenience and adherence. Furthermore, potential for drug-drug interactions via cytochrome P450 (CYP) enzyme pathways is a key differentiator. For example, rolapitant does not inhibit or induce CYP3A4, unlike aprepitant and netupitant, which can simplify co-administration with other drugs metabolized by this enzyme, such as dexamethasone.[15][17][18]

Methodology for Preclinical Efficacy Assessment

The development of potent anti-emetics like this compound relies on robust preclinical models that can predict clinical efficacy. The ferret is considered a gold-standard model for emesis research due to its well-developed emetic reflex, which is neurochemically similar to that in humans.[19][20]

Experimental Protocol: Cisplatin-Induced Emesis in the Ferret

This protocol outlines a typical workflow for evaluating the anti-emetic potential of a novel NK1 receptor antagonist.

  • Animal Acclimatization: Male ferrets (1.0-2.0 kg) are individually housed and acclimatized to the laboratory environment for at least 7 days, with free access to food and water.

  • Baseline Observation: Animals are observed for baseline health and behavior. Any signs of illness lead to exclusion from the study.

  • Drug Administration (Test Compound):

    • Animals are randomized into treatment groups (e.g., Vehicle control, Positive Control [e.g., Aprepitant], Test Compound at various doses).

    • The test compound (e.g., this compound) or vehicle is administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection) at a pre-determined time (e.g., 60-120 minutes) before the emetic challenge.

  • Emetic Challenge:

    • Cisplatin (e.g., 5-10 mg/kg) is administered via intraperitoneal (i.p.) injection to induce both acute and delayed emesis.

  • Observation Period:

    • Immediately following cisplatin administration, each animal is placed in a clean observation cage.

    • Continuous observation is conducted for a set period (e.g., 4-6 hours for the acute phase) by a trained observer, who is blinded to the treatment groups.

    • The primary endpoints are the number of retches and vomits (emetic events) and the latency to the first emetic event.

  • Data Collection & Analysis:

    • The total number of emetic events for each animal is recorded.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to compare the mean number of emetic events between the vehicle control group and the treatment groups.

    • A significant reduction in emetic events in a treatment group compared to the vehicle group indicates anti-emetic efficacy.

Workflow for Preclinical Anti-Emetic Evaluation

The following diagram visualizes the key stages of the preclinical experimental workflow described above.

Preclinical_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Challenge cluster_2 Phase 3: Observation & Data Collection cluster_3 Phase 4: Analysis A1 Animal Acclimatization A2 Randomization into Treatment Groups A1->A2 B1 Administer Test Compound (e.g., this compound) or Vehicle A2->B1 B2 Administer Emetic Agent (e.g., Cisplatin) B1->B2 T-minus 60-120 min C1 Continuous Observation (Blinded) B2->C1 C2 Record Emetic Events (Retching, Vomiting) C1->C2 D1 Statistical Comparison of Treatment Groups vs. Control C2->D1 D2 Determine Efficacy D1->D2

Caption: Experimental Workflow for Preclinical Anti-Emetic Drug Testing.

Conclusion

The clinical data for this compound demonstrates that it is a highly effective NK1 receptor antagonist, with an efficacy profile for preventing CINV that is comparable to other agents in its class, including aprepitant, rolapitant, and netupitant.[3][11][12] In both HEC and MEC settings, its addition to standard therapy with a 5-HT3 antagonist and dexamethasone resulted in a clinically and statistically significant improvement in the rate of complete response.[10][11][12]

The discontinuation of this compound's development, due to requests for further safety evaluation, underscores the rigorous standards for new drug approval.[5] While it did not reach the market, the extensive clinical research conducted with this compound contributed valuable data that further solidified the essential role of the NK1 receptor antagonist class in modern antiemetic guidelines. The collective evidence from trials of this compound and its counterparts confirms that blockade of the Substance P/NK1 pathway is a cornerstone of effective CINV prophylaxis.

References

  • Grunberg, S. M., et al. (2009). Phase 2 trial results with the novel neurokinin-1 receptor antagonist this compound in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy. Cancer, 115(24), 5807-16. [Link]

  • CenterWatch. (2017). A Study Of IV this compound For The Prevention Of Chemotherapy Induced Nausea And Vomiting. Clinical Research Trial Listing. [Link]

  • Grokipedia. (2026). This compound. Grokipedia. [Link]

  • Rühlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management, 5, 375-384. [Link]

  • Grunberg, S. M., et al. (2009). Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. The Lancet Oncology, 10(6), 549-58. [Link]

  • Herrstedt, J., et al. (2009). Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. Journal of Clinical Oncology, 27(32), 5499-506. [Link]

  • dos Santos, L. V., et al. (2012). Neurokinin-1 Receptor Antagonists for Chemotherapy-Induced Nausea and Vomiting: A Systematic Review. Journal of the National Cancer Institute, 104(17), 1280-1292. [Link]

  • ASCO. (2004). Meta-analysis of neurokinin-1 receptor antagonists (NK-1 RA) for chemotherapy-induced nausea and vomiting (CINV). ASCO Publications. [Link]

  • Darbe, T., et al. (2018). Comparison of Three Preclinical Models for Nausea and Vomiting Assessment. Pharmacology, 101(5-6), 291-298. [Link]

  • Molla, S. (n.d.). Preclinical screening method of antiemetic drugs.pptx. Slideshare. [Link]

  • NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis. NDI Neuroscience. [Link]

  • NDI Neuroscience. (n.d.). Models and Assays for Evaluating Anti-Emetic Potential as well as. NDI Neuroscience. [Link]

  • Aapro, M., et al. (2019). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Expert Opinion on Pharmacotherapy, 20(12), 1509-1522. [Link]

  • Chow, R., et al. (2015). Efficacy of the combination neurokinin-1 receptor antagonist, palonosetron, and dexamethasone compared to others for the prophylaxis of chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis of randomized controlled trials. Annals of Palliative Medicine, 4(4), 187-202. [Link]

  • Taylor & Francis Online. (2019). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Taylor & Francis Online. [Link]

  • Liu, M., et al. (2015). Neurokinin-1 Receptor Antagonists in Preventing Postoperative Nausea and Vomiting: A Systematic Review and Meta-Analysis. Medicine, 94(20), e855. [Link]

  • Patsnap Synapse. (n.d.). This compound Mesylate. Patsnap Synapse. [Link]

  • Schwartzberg, L. (2016). Rolapitant in the Treatment of Nausea and Vomiting Associated With Chemotherapy. Clinical Medicine Insights: Therapeutics, 8, 1-7. [Link]

  • Schwartzberg, L. S., et al. (2015). Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety. The Oncologist, 20(5), 550-559. [Link]

  • Expert Opinion on Investigational Drugs. (2008). This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities. PubMed. [Link]

  • Theriot, J., et al. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. [Link]

  • ResearchGate. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis. [Link]

  • Johnson, B. M., et al. (2008). Pharmacokinetics and Brain Penetration of this compound, a Potent and Selective Neurokinin-1 Receptor Antagonist, in the Ferret. Drug Metabolism and Disposition, 36(12), 2547-2555. [Link]

  • Drugs.com. (2022). Rezonic (this compound): What is it and is it FDA approved?. Drugs.com. [Link]

  • DFW Anesthesia Professionals. (2025). Aprepitant: Uses and Mechanism of Action. DFW Anesthesia Professionals. [Link]

  • AME Publishing Company. (n.d.). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. [Link]

  • Wikipedia. (n.d.). NK1 receptor antagonist. Wikipedia. [Link]

  • Poma, A., et al. (2017). Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management, 13, 273-281. [Link]

  • Bubalo, J. S. (2016). Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. Pharmacy and Therapeutics, 41(6), 376-380. [Link]

  • Raftopoulos, H. (2017). Differential clinical pharmacology of rolapitant in delayed chemotherapy-induced nausea and vomiting (CINV). Expert Review of Clinical Pharmacology, 10(6), 579-588. [Link]

  • Natale, J. J. (2017). Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations. Therapeutic Advances in Medical Oncology, 9(6), 379-389. [Link]

  • Navari, R. M. (2014). Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV). Drug Design, Development and Therapy, 9, 155-161. [Link]

  • Shirley, M. (2021). Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting. Drugs, 81(11), 1331-1342. [Link]

  • OUCI. (n.d.). Efficacy of Netupitant–Palonosetron Combination Therapy Compared to Aprepitant-Based Regimens for Chemotherapy-Induced…. OUCI. [Link]

  • Wang, D., et al. (2024). Comparative effectiveness of netupitant-palonosetron plus dexamethasone versus aprepitant-based regimens in mitigating chemotherapy-induced nausea and vomiting: a meta-analysis of randomized controlled trials. Supportive Care in Cancer, 32(1), 47. [Link]

  • Kim, S. J., et al. (2024). Efficacy and safety of netupitant/palonosetron in preventing nausea and vomiting in diffuse large B cell lymphoma patients undergoing R-CHOP chemotherapy. Scientific Reports, 14(1), 11339. [Link]

Sources

A Guide to Validating the Receptor Selectivity of Casopitant: An NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of a compound's interaction with its biological target is paramount. A therapeutic agent's success hinges not only on its affinity and potency for the intended target but also on its inactivity against a host of other potential targets. This guide provides an in-depth, experience-driven comparison of the methodologies used to validate the selectivity of Casopitant, a potent antagonist of the Neurokinin-1 (NK1) receptor. We will move beyond simple protocol recitation to explore the scientific rationale behind each experimental choice, ensuring a self-validating and robust data package.

The Imperative of Selectivity: Why Target Engagement Isn't Enough

This compound is a member of the "-pitant" class of drugs that function by blocking the NK1 receptor, also known as the tachykinin receptor 1 (TACR1).[1][2] This receptor's endogenous ligand is Substance P, a neuropeptide central to the transmission of emetic signals, pain, and inflammatory responses.[2][3][4][5] By competitively binding to the NK1 receptor, this compound prevents Substance P from initiating the signaling cascade that leads to nausea and vomiting, particularly in the context of chemotherapy.[3][5][6]

However, the human body contains a family of related tachykinin receptors, namely NK2 and NK3, which share structural homology with NK1.[7][8] Furthermore, the broader G-protein coupled receptor (GPCR) superfamily, to which NK1 belongs, comprises over 800 members.[9] Unintended interaction with these "off-targets" can lead to a range of adverse effects, unpredictable pharmacology, or a diminished therapeutic window.[10] Therefore, a rigorous selectivity profile is not merely a regulatory checkbox; it is a fundamental pillar of a compound's preclinical validation, providing confidence in the mechanism of action and predicting potential clinical liabilities.

Our validation strategy is twofold:

  • Primary Selectivity Assessment: Characterizing this compound's activity at the closely related NK2 and NK3 receptors.

  • Secondary (Broad Panel) Selectivity Assessment: Screening against a diverse panel of unrelated receptors, ion channels, and enzymes to uncover unanticipated interactions.

Pillar 1: Quantifying Affinity with Radioligand Binding Assays

The foundational method for assessing a compound's interaction with a receptor is the radioligand binding assay.[11][12] This "gold standard" approach directly measures the physical occupation of the receptor's binding pocket, providing a quantitative measure of affinity, expressed as the inhibition constant (Kᵢ).[13]

The experimental paradigm is a competitive displacement assay. We utilize a radiolabeled ligand (a "hot" ligand) known to bind to the target receptor with high affinity and specificity. By introducing increasing concentrations of our unlabeled test compound (this compound, the "cold" ligand), we can measure its ability to displace the radioligand. The concentration of this compound that displaces 50% of the bound radioligand is the IC₅₀, which is then mathematically converted to the Kᵢ using the Cheng-Prusoff equation, a correction that accounts for the concentration and affinity of the radioligand used in the assay.[14][15]

Comparative Binding Affinity Workflow

The workflow for determining selectivity across the tachykinin family is a parallel process, applying the same principles to each receptor subtype.

cluster_0 Binding Affinity Profiling cluster_1 Competitive Radioligand Binding Assay cluster_2 Data Acquisition & Analysis cluster_3 Selectivity Determination A Prepare Membranes from CHO or HEK293 Cells Expressing hNK1 Receptor D Incubate Membranes with: 1. Specific Radioligand (e.g., [³H]-Substance P for NK1) 2. Increasing [this compound] A->D B Prepare Membranes from CHO or HEK293 Cells Expressing hNK2 Receptor E Incubate Membranes with: 1. Specific Radioligand (e.g., [³H]-Neurokinin A for NK2) 2. Increasing [this compound] B->E C Prepare Membranes from CHO or HEK293 Cells Expressing hNK3 Receptor F Incubate Membranes with: 1. Specific Radioligand (e.g., [³H]-Senktide for NK3) 2. Increasing [this compound] C->F G Filtration & Scintillation Counting (Measure Bound Radioactivity) D->G E->G F->G H Generate Displacement Curve (Bound CPM vs. [this compound]) G->H I Calculate IC₅₀ H->I J Calculate Kᵢ (Cheng-Prusoff Equation) I->J K Compare Kᵢ values (NK1 vs. NK2 vs. NK3) J->K L Calculate Fold-Selectivity (e.g., Kᵢ(NK2) / Kᵢ(NK1)) K->L

Caption: Workflow for determining this compound's binding selectivity.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol is adapted for a 96-well format and outlines the procedure for the human NK1 receptor. The same steps would be followed for NK2 and NK3 receptors, substituting the appropriate cell membranes and radioligands.

1. Reagents and Materials:

  • Cell Membranes: Commercially available or in-house prepared membranes from CHO-K1 cells stably expressing the human NK1 receptor.[16]

  • Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • Test Compound: this compound, serially diluted in assay buffer.

  • Non-Specific Binding (NSB) Control: High concentration (10 µM) of an unlabeled, structurally distinct NK1 antagonist (e.g., Aprepitant).

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid: As appropriate for solid-phase counting.

2. Assay Procedure: [14][15]

  • Plate Setup: In a 96-well reaction plate, add 50 µL of assay buffer (for total binding), 50 µL of NSB control, or 50 µL of serially diluted this compound.

  • Add Radioligand: Add 50 µL of [³H]-Substance P to all wells. The final concentration should be at or near its Kₔ value for the NK1 receptor.

  • Initiate Reaction: Add 100 µL of the NK1 receptor membrane preparation (typically 5-10 µg of protein per well) to all wells to start the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Drying & Counting: Dry the filter plate completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the average CPM from the NSB wells from all other wells.

  • Plot the specific binding CPM against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Pillar 2: Measuring Functional Potency with Cellular Assays

While binding affinity is a critical parameter, it does not describe the functional consequence of that binding. A compound could bind tightly but fail to prevent the receptor's activation. Therefore, functional assays are essential to confirm that this compound is indeed an antagonist and to quantify its potency (IC₅₀).

The NK1 receptor is a canonical Gαq-coupled GPCR.[17][18] Upon binding of Substance P, the receptor activates Phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[19] This transient increase in intracellular calcium ([Ca²⁺]ᵢ) is a robust and direct measure of receptor activation.[20][21][22]

We leverage this pathway by using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[9] In a cell line stably expressing the NK1 receptor, we can measure the fluorescence intensity change upon agonist stimulation. As an antagonist, this compound's potency is determined by its ability to inhibit this agonist-induced calcium flux in a dose-dependent manner.

NK1 Receptor Signaling & Point of Antagonism

G cluster_cell Cell Membrane cluster_cyto Cytoplasm SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds & Activates CAS This compound (Antagonist) CAS->NK1R Binds & Blocks Gq Gαq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Triggers

Sources

A Comparative Guide to the Pharmacokinetics of Casopitant in Preclinical Species: Mice, Rats, and Dogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Interspecies Pharmacokinetic Comparison for Casopitant

This compound, chemically known as [1-piperidinecarboxamide,4-(4-acetyl-1-piperazinyl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)-ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-(2R,4S)], is a neurokinin-1 (NK1) receptor antagonist developed for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV)[1]. The NK1 receptor is the primary receptor for substance P, a neuropeptide implicated in emesis and other physiological processes[2]. For systemically acting NK1 receptor antagonists like this compound, penetration of the blood-brain barrier is crucial for their antiemetic activity.

The selection of appropriate animal models for preclinical safety and efficacy studies is a critical decision in drug development. A thorough understanding of a compound's pharmacokinetic behavior in different species allows researchers to:

  • Select the most relevant species for toxicological and pharmacological studies.

  • Establish appropriate dose levels and regimens.

  • Identify potential interspecies differences in metabolism that may impact safety and efficacy.

  • Inform human dose predictions through allometric scaling.

This guide synthesizes available data to provide a comparative overview of this compound's journey through the bodies of mice, rats, and dogs, offering insights into the causal factors behind the observed pharmacokinetic profiles.

Experimental Methodologies: A Validated Approach to Comparative Pharmacokinetics

The data presented in this guide are derived from studies employing robust and validated experimental protocols. The causality behind these experimental choices lies in the need for accurate and reproducible data that can be confidently used for interspecies comparison and clinical translation.

Experimental Workflow for a Comparative Oral Pharmacokinetic Study

The following diagram outlines a typical workflow for assessing the oral pharmacokinetics of a compound like this compound in preclinical species.

Caption: A generalized workflow for a preclinical oral pharmacokinetic study.

Step-by-Step Experimental Protocols

I. Animal Models and Husbandry:

  • Species: Male and female CD-1 mice, Sprague-Dawley rats, and Beagle dogs are commonly used.

  • Acclimation: Animals are acclimated to the laboratory environment for a minimum of one week prior to the study.

  • Housing: Animals are housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water are provided ad libitum, except for a pre-dose fasting period (typically overnight for rats and dogs, and a few hours for mice).

II. Drug Administration:

  • Formulation: For oral administration, this compound is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose in water.

  • Dosing:

    • Oral (PO): Administered via oral gavage. The volume administered is based on the animal's body weight (e.g., 10 mL/kg for rats, 5 mL/kg for dogs).

    • Intravenous (IV): Administered as a bolus injection or short infusion, typically into a tail vein (mice, rats) or cephalic vein (dogs).

III. Sample Collection:

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Anticoagulant: Blood is collected into tubes containing an anticoagulant such as EDTA or heparin.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

IV. Bioanalytical Method - LC-MS/MS:

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound and its metabolites in plasma.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile. Stable isotope-labeled internal standards for this compound and its metabolites are added to the plasma before precipitation to ensure accuracy and precision.

  • Chromatographic Separation: Separation is achieved on a reverse-phase HPLC column.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive ion electrospray ionization. This technique provides high selectivity and sensitivity for the simultaneous determination of this compound and its metabolites[3]. The lower limit of quantification for this compound and its metabolites in rat and dog plasma has been reported to be 15 ng/mL using a 50 µL plasma sample[3].

Comparative Pharmacokinetic Profiles

While a direct, side-by-side comparison of quantitative pharmacokinetic parameters from a single study is not publicly available, a comprehensive analysis of existing literature allows for a robust qualitative and semi-quantitative comparison of this compound's ADME properties across mice, rats, and dogs.

Absorption

Following a single oral administration of radiolabeled [¹⁴C]this compound, the drug was rapidly absorbed in all three species. The maximum plasma concentration (Tmax) of total radioactivity was generally observed between 0.5 and 2 hours post-dose[1]. This rapid absorption suggests good permeability across the gastrointestinal tract in these species.

Distribution

Studies in rats and dogs using [¹⁴C]this compound have shown that the drug-related material is widely distributed into tissues. Notably, after repeated oral administration, the concentration of radioactivity was significantly higher in tissues, such as the lung and liver, compared to plasma[2]. This suggests that this compound and/or its metabolites have a high affinity for certain tissues. The slow decline of radioactivity from these tissues indicates a potential for accumulation with repeated dosing[2].

Metabolism

This compound undergoes extensive metabolism in all three species, with the parent drug being a minor component of the excreted dose[1]. The primary route of metabolism is oxidation, along with other pathways including loss of the N-acetyl group, N-demethylation, and modification and cleavage of the piperazine ring, leading to a complex pattern of metabolites[1]. Some of these oxidized products also undergo conjugation with glucuronic acid[1].

The following diagram illustrates the major metabolic pathways of this compound.

G cluster_pathways Metabolic Pathways This compound This compound Oxidation Oxidation This compound->Oxidation NDemethylation N-Demethylation This compound->NDemethylation Deacetylation Loss of N-acetyl group This compound->Deacetylation PiperazineRingModification Piperazine Ring Modification/Cleavage This compound->PiperazineRingModification Glucuronidation Glucuronidation Oxidation->Glucuronidation Metabolites Excreted Metabolites NDemethylation->Metabolites Deacetylation->Metabolites PiperazineRingModification->Metabolites Glucuronidation->Metabolites

Caption: Major metabolic pathways of this compound.

Interspecies Differences in Metabolism:

  • Circulating Metabolites: In dogs and female rats, the principal circulating radiolabeled components were unchanged this compound and its hydroxylated derivative, M13. This profile is similar to what has been observed in humans[1]. In rats, other major circulating metabolites identified include M12 (oxidized deacetylated) and M31 and M134 (two N-dealkylated piperazines)[2].

  • Sex Differences in Rats: A notable sex-related difference in the rate of elimination of drug-related material was observed in rats, with elimination being more rapid in males than in females[1]. This highlights the importance of including both sexes in preclinical pharmacokinetic and toxicology studies. No significant sex differences in the pattern of excretion were observed in dogs and mice[1].

Excretion

The primary route of elimination of this compound and its metabolites in mice, rats, and dogs is via the feces, following extensive metabolism[1]. Urinary excretion represents a minor pathway, accounting for only 2% to 7% of the administered dose in all three species[1]. Unchanged parent drug was not quantifiable in the urine of any of the species studied[1].

Summary of Comparative Pharmacokinetic Characteristics
Parameter Mouse Rat Dog
Absorption (Oral) Rapid, Tmax ~0.5-2 h[1]Rapid, Tmax ~0.5-2 h[1]Rapid, Tmax ~0.5-2 h[1]
Metabolism Extensive, primarily oxidative[1]Extensive, primarily oxidative; Sex-dependent elimination (males > females)[1]Extensive, primarily oxidative[1]
Major Circulating Components Not explicitly detailedUnchanged drug, M13 (hydroxylated), M12, M31, M134[1][2]Unchanged drug, M13 (hydroxylated)[1]
Primary Excretion Route Feces[1]Feces[1]Feces[1]
Urinary Excretion Minor (<2-7% of dose)[1]Minor (<2-7% of dose)[1]Minor (<2-7% of dose)[1]

Note: This table provides a qualitative summary based on available data. Direct quantitative comparisons of parameters like Cmax, AUC, and half-life are limited in the public literature.

Discussion and Implications for Drug Development

The preclinical pharmacokinetic profile of this compound reveals several key points relevant to its development:

  • Rapid Oral Absorption: The consistent and rapid absorption across species is a favorable characteristic for an orally administered drug.

  • Extensive Metabolism: The high degree of metabolism suggests that the liver is the primary organ of clearance. This also implies a potential for drug-drug interactions with co-administered drugs that are substrates, inhibitors, or inducers of the same metabolic enzymes. Indeed, this compound has been shown to be a substrate, inhibitor, and inducer of CYP3A4 in vitro.

  • Species and Sex Differences in Metabolism: The different circulating metabolite profiles and the sex-dependent elimination in rats underscore the importance of comprehensive metabolite identification and profiling in all relevant preclinical species. The similarity in the major circulating metabolites between dogs, female rats, and humans suggests that the dog and female rat may be more predictive models for human metabolism of this compound[1].

  • Tissue Distribution and Potential for Accumulation: The high tissue-to-plasma concentration ratios and slow elimination from tissues in rats and dogs suggest that monitoring for potential tissue-specific toxicity in long-term studies is warranted[2].

Conclusion

The comparative pharmacokinetic studies of this compound in mice, rats, and dogs have provided valuable insights into its ADME properties. The compound is rapidly absorbed and extensively metabolized in all three species, with fecal excretion being the predominant route of elimination. Key interspecies differences, particularly in the metabolic profile and the rate of elimination in rats, have been identified. The dog and female rat appear to be the more relevant preclinical models for predicting the metabolic fate of this compound in humans. This comprehensive understanding of the preclinical pharmacokinetics of this compound is crucial for the rational design of further non-clinical and clinical studies, ultimately contributing to the safer and more effective development of this and other NK1 receptor antagonists.

References

  • Miraglia, L., Pagliarusco, S., Bordini, E., Martinucci, S., & Pellegatti, M. (2010). Metabolic disposition of this compound, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs. Drug Metabolism and Disposition, 38(10), 1876-1891. [Link]

  • Rudd, J. A., & Natesan, S. (2008). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management, 4(4), 739–750. [Link]

  • Pagliarusco, S., Martinucci, S., Bordini, E., Miraglia, L., Cufari, D., Ferrari, L., & Pellegatti, M. (2011). Tissue distribution and characterization of drug-related material in rats and dogs after repeated oral administration of this compound. Drug Metabolism and Disposition, 39(2), 283-293. [Link]

  • Ferrari, L., Reami, D., & Michi, M. (2010). Determination of this compound and its three major metabolites in dog and rat plasma by positive ion liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 878(29), 2974-2982. [Link]

Sources

The Structure-Activity Relationship of Casopitant Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs of Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. While the clinical development of this compound was discontinued, a comprehensive understanding of its SAR and that of its analogs offers invaluable insights for the design of next-generation NK1 receptor antagonists for various therapeutic applications, including chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and potentially other central nervous system (CNS) disorders. This document synthesizes preclinical data from publicly available research on structurally related compounds to elucidate the key molecular determinants for potent and selective NK1 receptor antagonism.

Introduction to this compound and the Neurokinin-1 Receptor

This compound is a high-affinity, selective, and competitive antagonist of the human neurokinin-1 (NK1) receptor.[1] The NK1 receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P (SP).[2] The SP/NK1 receptor system is critically involved in the emetic reflex, with NK1 receptors being highly expressed in key areas of the central nervous system (CNS) that regulate nausea and vomiting, such as the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ).[1][3] By blocking the binding of Substance P to the NK1 receptor, this compound and other antagonists inhibit the downstream signaling pathways that lead to emesis.[4]

The therapeutic potential of NK1 receptor antagonists has been demonstrated by the clinical success of drugs like aprepitant.[5] this compound itself showed promise in clinical trials for the prevention of CINV.[6] However, its development was halted by GlaxoSmithKline in 2009 due to the need for further safety assessments.[7] Despite this, the chemical scaffold of this compound represents a valuable starting point for the design of new and improved NK1 receptor antagonists.

The Core Scaffold of this compound and Key Pharmacophoric Features

The chemical structure of this compound, (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide, reveals a complex architecture with several key regions that are critical for its biological activity.[7] Based on SAR studies of related piperidine-based NK1 antagonists, we can delineate the essential pharmacophoric elements.[8]

Figure 1: Core structural components of this compound and their putative roles in NK1 receptor binding.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

Due to the limited public availability of extensive SAR studies on a broad series of direct this compound analogs, this section will draw upon data from structurally related 4,4-disubstituted and other piperidine-based NK1 receptor antagonists to infer the likely SAR for modifications to the this compound scaffold.

Modifications of the Piperidine Core and its Substituents

The central piperidine ring serves as a rigid scaffold to orient the key interacting moieties. SAR studies on related compounds have highlighted the importance of the stereochemistry and nature of the substituents at the 2- and 4-positions.

  • The 2-Aryl Group: The (2R)-configuration of the 2-(4-fluoro-2-methylphenyl) group in this compound is crucial for high-affinity binding. This lipophilic group is believed to occupy a hydrophobic pocket within the NK1 receptor. Modifications to this group can significantly impact potency. For instance, removal or alteration of the fluorine or methyl substituents would likely affect the electronic and steric interactions within this pocket, potentially leading to a decrease in affinity.

  • The 4-Piperazinyl Group: The (4S)-configuration of the 4-(4-acetylpiperazin-1-yl) group is also critical for optimal activity. This more polar moiety likely engages in hydrogen bonding and/or polar interactions with the receptor or the extracellular aqueous environment, contributing to both binding and overall physicochemical properties such as solubility. The N-acetyl group on the piperazine is a key feature. SAR studies on similar piperazine-containing compounds have shown that this acetyl group can be replaced with other small, neutral acyl or sulfonyl groups while maintaining potency.[9] However, larger or charged groups at this position are generally not well-tolerated.

The N-Acyl Side Chain

The N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-N-methylcarboxamide side chain at the 1-position of the piperidine ring is arguably one of the most critical determinants of NK1 receptor affinity and selectivity.

  • The 3,5-bis(trifluoromethyl)phenyl Group: This moiety is a hallmark of many potent NK1 receptor antagonists. The two trifluoromethyl groups are strong electron-withdrawing groups that enhance the lipophilicity of this region and are thought to engage in strong hydrophobic and possibly halogen-bonding interactions with a specific sub-pocket of the receptor.[9] Studies on related antagonists have consistently shown that the 3,5-disubstitution pattern with highly lipophilic groups is optimal for high affinity.[10] Replacement of the trifluoromethyl groups with less lipophilic or sterically different groups generally leads to a significant drop in potency.

  • The (1R)-ethyl Group and N-Methylation: The stereochemistry of the ethyl linker is critical, with the (R)-enantiomer being significantly more active. The N-methyl group on the carboxamide is also important for maintaining the correct conformation of the side chain for optimal receptor binding. Removal of this methyl group can lead to a decrease in activity.

The following table summarizes the inferred SAR for key regions of the this compound scaffold based on data from structurally related piperidine NK1 antagonists.

Molecular Region Modification Inferred Effect on NK1 Receptor Affinity Rationale Supporting Evidence (from related compounds)
2-(4-fluoro-2-methylphenyl) Group Removal of fluoro or methyl groupLikely DecreaseAltered steric and electronic interactions in a key lipophilic pocket.SAR of related piperidine antagonists emphasizes the importance of specific aryl substitutions for optimal binding.
4-(4-acetylpiperazin-1-yl) Group Replacement of N-acetyl with larger or charged groupsSignificant DecreaseSteric hindrance and unfavorable electrostatic interactions.Studies on 4,4-disubstituted piperidines show that this position is sensitive to bulky or charged substituents.[9]
Replacement of N-acetyl with other small, neutral acyl or sulfonyl groupsPotentially Retained or Slightly ModifiedThese groups can maintain the necessary hydrogen bonding and polarity.Acyl and sulfonyl derivatives on the piperidine nitrogen have been shown to be well-tolerated in other NK1 antagonists.[9]
N-Acyl Side Chain Replacement of 3,5-bis(trifluoromethyl)phenyl with less lipophilic groupsSignificant DecreaseLoss of critical hydrophobic and potential halogen-bonding interactions.The 3,5-bis(trifluoromethyl)benzyl ether is optimal for high affinity in a series of 4,4-disubstituted piperidine NK1 antagonists.[10]
Inversion of stereochemistry at the (1R)-ethyl linkerSignificant DecreaseIncorrect orientation of the bis(trifluoromethyl)phenyl group in the binding pocket.Stereochemistry is a critical determinant of activity in many NK1 antagonists.
Removal of the N-methyl groupLikely DecreaseAltered conformation of the side chain, leading to suboptimal receptor interaction.N-methylation is a common feature in potent NK1 antagonists and often contributes to maintaining a favorable binding conformation.

Experimental Protocols for SAR Studies of NK1 Receptor Antagonists

To rigorously evaluate the SAR of this compound analogs, a combination of in vitro and in vivo assays is essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Radioligand Binding Assay for NK1 Receptor Affinity

This assay determines the binding affinity (Ki) of test compounds for the human NK1 receptor.

Objective: To measure the ability of this compound analogs to displace a radiolabeled ligand from the human NK1 receptor.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human NK1 receptor.

  • [³H]-Substance P or another suitable radiolabeled NK1 receptor antagonist (e.g., [³H]-Aprepitant).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known, potent NK1 receptor antagonist (e.g., Aprepitant).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer.

    • 25 µL of various concentrations of the test compound (or vehicle for total binding, or non-specific binding control).

    • 25 µL of the radioligand at a concentration close to its Kd.

    • 150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for the ferret model of cisplatin-induced emesis.

Conclusion and Future Directions

The SAR of this compound and its structurally related analogs provides a clear roadmap for the design of novel NK1 receptor antagonists. The key takeaways for medicinal chemists and drug development professionals are:

  • Preservation of the Core Scaffold and Stereochemistry: The 2,4-disubstituted piperidine core with the correct stereochemistry is fundamental for high-affinity binding.

  • The Critical Role of the 3,5-bis(trifluoromethyl)phenyl Moiety: This group is a powerful driver of potency and should be considered a key pharmacophoric element in the design of new analogs.

  • Tuning Physicochemical Properties at the 4-Position: The 4-position offers an opportunity to modulate solubility and other drug-like properties through careful selection of substituents on the piperazine ring.

Future research in this area could focus on the synthesis and evaluation of novel this compound analogs with bioisosteric replacements for the key functional groups. [8]For example, replacing the trifluoromethyl groups with other electron-withdrawing, lipophilic moieties could lead to compounds with improved metabolic stability or altered pharmacokinetic profiles. Furthermore, exploring modifications to the piperazine N-acetyl group could yield analogs with enhanced solubility or reduced off-target effects.

By leveraging the knowledge of the SAR of this compound and related compounds, and employing rigorous in vitro and in vivo testing, the development of the next generation of safe and effective NK1 receptor antagonists for a range of therapeutic indications is a highly achievable goal.

References

  • This compound - Grokipedia. (2026). Grokipedia.
  • Di Fabio, R., Alvaro, G., Braggio, S., Carletti, R., Gerrard, P. A., Griffante, C., ... & Corsi, M. (2013). Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate. Bioorganic & Medicinal Chemistry, 21(21), 6646-6653.
  • Glennon, R. A. (2014). Structure-activity relationships of synthetic cathinones. Current topics in behavioral neurosciences, 16, 29-57.
  • This compound. (2023). In Wikipedia. Retrieved from [Link]

  • De La Chapa, J., Valdez, M., Ruiz 3rd, F., Gonzales, K., Mitchell, W., McHardy, S. F., ... & Gonzales, C. B. (2019). Synthesis and SAR of novel capsazepine analogs with significant anti-cancer effects in multiple cancer types. Bioorganic & Medicinal Chemistry, 27(1), 208-215.
  • Aziz, M. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and clinical risk management, 5, 691–701.
  • NK1 receptor antagonist. (2023). In Wikipedia. Retrieved from [Link]

  • Singh, P., & Singh, A. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls.
  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from a relevant Taylor & Francis online resource.
  • Di Fabio, R., Alvaro, G., Braggio, S., Carletti, R., Gerrard, P. A., Griffante, C., ... & Corsi, M. (2013). Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate. Bioorganic & medicinal chemistry, 21(21), 6646-6653.
  • NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis. Retrieved from [Link]

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of medicinal chemistry, 41(23), 4623-4635.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from a relevant Gifford Bioscience online resource.
  • Rizzi, A., Campi, B., Ruzza, C., Gavioli, E., Lattanzi, R., Marzola, G., ... & Calo', G. (2016). In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant. European Journal of Pharmacology, 789, 153-160.
  • Halberstadt, A. L., & Geyer, M. A. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues.
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
  • Xiao, D., Wang, C., Palani, A., Tsui, H. C., Reichard, G., Paliwal, S., ... & Nomeir, A. (2010). Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists. Bioorganic & medicinal chemistry letters, 20(21), 6313-6315.

Sources

A Comparative Guide to the Anti-Emetic Effects of Casopitant and Other Neurokinin Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the anti-emetic properties of Casopitant, a neurokinin-1 (NK1) receptor antagonist whose development was discontinued, against other key players in its class, including Aprepitant, Fosaprepitant, Rolapitant, and Netupitant. By examining their mechanisms of action, comparative clinical efficacy, and the experimental methodologies used to evaluate them, this document serves as a comprehensive resource for researchers in the field of anti-emetic drug development.

The Neurokinin-1 Receptor: A Key Player in Emesis

Chemotherapy-induced nausea and vomiting (CINV) is a distressing side effect of cancer treatment, mediated by various neurotransmitter pathways. A pivotal pathway involves Substance P, a neuropeptide that, upon binding to the neurokinin-1 (NK1) receptor, triggers the vomiting reflex.[1][2][3] NK1 receptors are densely expressed in the brainstem regions that control emesis, such as the nucleus tractus solitarius and the area postrema.[4][5][6]

Neurokinin-1 receptor antagonists competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting the downstream signaling cascade that leads to emesis.[7] This mechanism is particularly effective in preventing both the acute and delayed phases of CINV.[3]

Below is a diagram illustrating the Substance P/NK1 receptor signaling pathway.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates Emesis Emetic Response MAPK->Emesis Leads to This compound This compound & Other NK1 Antagonists This compound->NK1R Blocks

Caption: Substance P/NK1 Receptor Signaling Pathway in Emesis.

This compound: A Promising but Discontinued Anti-Emetic

This compound (GW679769) was a potent and selective NK1 receptor antagonist developed by GlaxoSmithKline for the prevention of CINV.[5] Preclinical studies in ferret models demonstrated its dose-dependent efficacy in inhibiting cisplatin-induced retching and vomiting.[8]

Clinical Efficacy of this compound

Phase II and III clinical trials evaluated various oral and intravenous (IV) dosing regimens of this compound in combination with a 5-HT3 receptor antagonist (ondansetron) and dexamethasone.

In a large Phase III trial involving patients receiving moderately emetogenic chemotherapy (MEC), this compound regimens (single oral dose, 3-day oral, and 3-day IV/oral) demonstrated a significantly higher complete response rate (no vomiting, retching, or use of rescue medication) in the first 120 hours compared to the control group (73-74% vs. 59%).[3][9]

Similarly, in patients receiving highly emetogenic chemotherapy (HEC), a three-drug regimen including this compound significantly reduced CINV events compared to a two-drug regimen of ondansetron and dexamethasone alone.[10]

Discontinuation of this compound

Despite promising efficacy data, the development of this compound was discontinued in 2009. GlaxoSmithKline withdrew all regulatory filings worldwide after consultations with regulatory agencies, including the FDA.[11] The decision was based on the need for significant further preclinical safety data, which would have been time-consuming to produce.[11]

Comparative Analysis with Other Neurokinin Antagonists

While direct head-to-head clinical trials comparing this compound with other NK1 antagonists are unavailable due to its discontinuation, a comparative analysis can be made by examining the efficacy of each drug against its respective control in pivotal clinical trials.

DrugTrade Name(s)Key Efficacy Findings in HEC (Complete Response, Overall Phase)Key Efficacy Findings in MEC (Complete Response, Overall Phase)
This compound Rezonic, Zunrisa (investigational)Significantly higher than control (ondansetron + dexamethasone).[10]~73-74% vs. 59% for control (ondansetron + dexamethasone).[3][9]
Aprepitant/ Fosaprepitant Emend~73% vs. 52% for control (ondansetron + dexamethasone).[12]~87% vs. 67% for control (palonosetron + dexamethasone).[13]
Rolapitant Varubi~69% vs. 59% for control (granisetron + dexamethasone).[14]~71% vs. 62% for control (granisetron + dexamethasone).[15]
Netupitant/ Palonosetron (NEPA) AkynzeoSuperior to palonosetron alone.[16]Superior to palonosetron alone.[16]

Note: The data presented in this table are from separate clinical trials and do not represent a direct head-to-head comparison. Efficacy can be influenced by trial design, patient population, and the specific chemotherapeutic agents used.

Approved Neurokinin-1 Receptor Antagonists: A Snapshot

  • Aprepitant (oral) and Fosaprepitant (IV prodrug): The first-in-class approved NK1 receptor antagonists. They are widely used in combination with a 5-HT3 antagonist and dexamethasone for the prevention of CINV associated with HEC and MEC.[12][13]

  • Rolapitant: A long-acting NK1 receptor antagonist, allowing for single-dose administration prior to chemotherapy.[14][15]

  • Netupitant: Available in a fixed-dose oral combination with the 5-HT3 receptor antagonist palonosetron (NEPA), simplifying the anti-emetic regimen.[16]

Experimental Protocols

To provide a deeper understanding of the methodologies used to evaluate these compounds, this section outlines a representative preclinical model and a clinical trial protocol.

Preclinical Model: Cisplatin-Induced Emesis in Ferrets

The ferret is a commonly used animal model for studying emesis due to its well-developed vomiting reflex.

Objective: To assess the anti-emetic efficacy of a novel NK1 receptor antagonist against cisplatin-induced emesis.

Methodology:

  • Animal Acclimatization: Male ferrets are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Fasting: Animals are fasted overnight with free access to water.

  • Drug Administration:

    • The NK1 receptor antagonist or vehicle is administered (e.g., orally or intravenously) at a predetermined time before the emetogen challenge.

    • A 5-HT3 receptor antagonist (e.g., ondansetron) and dexamethasone may be co-administered to mimic clinical practice.

  • Emetogen Challenge: Cisplatin (e.g., 5-10 mg/kg, intraperitoneally) is administered to induce emesis.

  • Observation: Animals are observed for a defined period (e.g., 4-6 hours) for the number of retches and vomits.

  • Data Analysis: The anti-emetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.

Preclinical_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (≥ 1 week) Fasting Overnight Fasting Acclimatization->Fasting Drug_Admin Drug Administration (NK1 Antagonist/Vehicle) Fasting->Drug_Admin Emetogen_Challenge Cisplatin Administration Drug_Admin->Emetogen_Challenge Observation Observation Period (e.g., 4-6 hours) Emetogen_Challenge->Observation Data_Collection Record Retching & Vomiting Episodes Observation->Data_Collection Comparison Compare Treatment vs. Control Groups Data_Collection->Comparison

Caption: Preclinical Experimental Workflow for Anti-Emetic Efficacy.

Clinical Trial Protocol: Phase III Study in CINV

The following is a generalized protocol based on publicly available information from clinical trials of NK1 receptor antagonists.[14][15][17][18][19][20][21]

Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study of an NK1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Patients Receiving Highly Emetogenic Chemotherapy.

Primary Objective: To evaluate the efficacy of the NK1 receptor antagonist in combination with standard anti-emetic therapy (a 5-HT3 antagonist and dexamethasone) compared to standard therapy alone in preventing CINV.

Methodology:

  • Patient Population: Chemotherapy-naïve adult patients with a confirmed malignancy scheduled to receive a single-day HEC regimen (e.g., cisplatin ≥ 70 mg/m²).

  • Study Design: Multicenter, randomized, double-blind, parallel-group, placebo-controlled.

  • Treatment Arms:

    • Experimental Arm: NK1 receptor antagonist (oral or IV) + 5-HT3 antagonist (e.g., ondansetron or palonosetron) + dexamethasone.

    • Control Arm: Placebo + 5-HT3 antagonist + dexamethasone.

  • Dosing Regimen:

    • The NK1 antagonist or placebo is administered prior to chemotherapy on Day 1.

    • The 5-HT3 antagonist is administered on Day 1.

    • Dexamethasone is administered on Day 1, with a tapering dose on subsequent days.

  • Efficacy Endpoints:

    • Primary Endpoint: Complete Response (CR) during the overall phase (0-120 hours after chemotherapy), defined as no emesis and no use of rescue medication.

    • Secondary Endpoints: CR during the acute (0-24 hours) and delayed (25-120 hours) phases; no vomiting; no significant nausea.

  • Safety Assessments: Monitoring and recording of adverse events, laboratory parameters, and vital signs.

  • Statistical Analysis: The proportion of patients achieving a complete response in each treatment arm will be compared using appropriate statistical methods (e.g., Cochran-Mantel-Haenszel test).

Conclusion

This compound demonstrated significant anti-emetic efficacy in clinical trials, comparable to that of other neurokinin-1 receptor antagonists. Its discontinuation was not due to a lack of efficacy but rather to the requirement for additional preclinical safety data. The successful development and approval of other NK1 antagonists, such as aprepitant, rolapitant, and netupitant, have solidified the importance of this drug class in the management of chemotherapy-induced nausea and vomiting. The comparative data presented in this guide, although indirect, provide valuable insights for researchers and drug development professionals working on novel anti-emetic therapies. Future research may focus on further optimizing dosing regimens, exploring new combinations, and developing NK1 antagonists with improved safety profiles and broader applications.

References

  • Aziz, Z. (n.d.). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. Retrieved from [Link]

  • Citeline. (2009, September 30). GSK calls it quits on this compound. Citeline News & Insights.
  • de la Torre-Rubio, P., et al. (2014). Neurokinin-1 Receptor Antagonists for Chemotherapy-Induced Nausea and Vomiting: A Systematic Review. JNCI: Journal of the National Cancer Institute, 106(10), dju247.
  • GlaxoSmithKline. (2017, December 17). A Study Of IV this compound For The Prevention Of Chemotherapy Induced Nausea And Vomiting. CenterWatch. Retrieved from [Link]

  • Grunberg, S. M., et al. (2009). Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. The Lancet Oncology, 10(6), 549-558.
  • Hesketh, P. J., et al. (2003). The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin--the Aprepitant Protocol 052 Study Group. Journal of Clinical Oncology, 21(22), 4112-4119.
  • Hui, D., et al. (2021). Fixed-Dose Netupitant and Palonosetron for Chronic Nausea in Cancer Patients: A Double-Blind, Placebo Run-in Pilot Randomized Clinical Trial. Journal of Pain and Symptom Management, 61(1), 127-135.
  • Jordan, K., et al. (2014). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. European Journal of Cancer, 50(7), 1335-1345.
  • Herrstedt, J., et al. (2009). Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. Journal of Clinical Oncology, 27(32), 5363-5369.
  • Ma, J. (2019, December 9). Combination of Netupitant and Palonosetron (Akynzeo®) in the Treatment of Refractory CINV. ClinicalTrials.gov. Retrieved from [Link]

  • Navari, R. M. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management, 5, 299-310.
  • OHSU Knight Cancer Institute. (2021, July 12). Netupitant and Palonosetron Hydrochloride in Preventing Chemotherapy Induced Nausea and Vomiting in Patients With Cancer Undergoing BEAM Conditioning Regimen Before Stem Cell Transplant. ClinicalTrials.gov. Retrieved from [Link]

  • Poli-Bigelli, S., et al. (2003). Addition of the neurokinin 1 receptor antagonist aprepitant to standard antiemetic therapy improves control of chemotherapy-induced nausea and vomiting.
  • Rapoport, B. L., et al. (2015). Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials. The Lancet Oncology, 16(9), 1079-1089.
  • Schwartzberg, L. S., et al. (2015). Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of moderately emetogenic chemotherapy or anthracycline and cyclophosphamide regimens in patients with cancer: a randomised, active-controlled, double-blind, phase 3 trial. The Lancet Oncology, 16(9), 1071-1078.
  • Aapro, M., et al. (2015). A randomized, double-blind, phase 3 trial of a single oral dose of netupitant/palonosetron (NEPA) plus dexamethasone for the prevention of chemotherapy-induced nausea and vomiting (CINV) in patients receiving highly emetogenic chemotherapy (HEC). Annals of Oncology, 26(7), 1421-1427.
  • Muñoz, M., & Coveñas, R. (2014). The downstream signaling pathways of the NK-1 receptor are shown.
  • Carpenter, D. O., Briggs, D. B., & Strominger, N. (1984). Roles of Substance P and NK1 Receptor in the Brainstem in the Development of Emesis. Journal of Neurophysiology, 52(6), 1163-1175.
  • TESARO, Inc. (2014, March 12). Ph 3 Safety/Efficacy Study of Rolapitant for the Prevention of CINV in Subjects Receiving Highly Emetogenic Chemotherapy. ClinicalTrials.gov. Retrieved from [Link]

  • TESARO, Inc. (2013, September 6). Ph 3 Safety/Efficacy Study of Rolapitant for Prevention of CINV in Subjects Receiving Moderately Emetogenic Chemotherapy. ClinicalTrials.gov. Retrieved from [Link]

  • Merck Sharp & Dohme LLC. (2017, April 24). Aprepitant for the Prevention of Chemotherapy Induced Nausea and Vomiting (CINV) Associated With Highly Emetogenic Chemotherapy (0869-801)(COMPLETED). ClinicalTrials.gov. Retrieved from [Link]

  • GlaxoSmithKline. (2015, April 17). A Study of IV this compound for the Prevention of Nausea and Vomiting Caused By Cisplatin-Based Highly Emetogenic Chemotherapy. ClinicalTrials.gov. Retrieved from [Link]

  • Schwartzberg, L., et al. (2015). Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of moderately emetogenic chemotherapy or anthracycline and cyclophosphamide regimens in patients with cancer: a randomised, active-controlled, double-blind, phase 3 trial. The Lancet Oncology, 16(9), 1071-1078.
  • Muñoz, M., & Coveñas, R. (2013). Cell signaling pathways downstream of the NK-1 receptor.
  • De Feo, G., & Schiattarella, A. (2012). Model for the signaling pathways downstream of NK1R.
  • Navari, R. M. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management, 5, 299–310.
  • Herrstedt, J., et al. (2009). Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. Journal of Clinical Oncology, 27(32), 5363-5369.
  • Herrstedt, J., et al. (2008). Phase III results of a novel oral neurokinin-1 (NK-1) receptor antagonist, this compound: Single oral and 3-day oral dosing regimens for chemotherapy-induced nausea and vomiting (CINV) in patients (pts) receiving moderately emetogenic chemotherapy (MEC). Journal of Clinical Oncology, 26(15_suppl), 9540-9540.
  • Grunberg, S. M., et al. (2008). Phase III results for the novel neurokinin-1 (NK-1) receptor antagonist, this compound: 3-Day IV/oral dosing regimen for chemotherapy-induced nausea and vomiting (CINV) in patients (Pts) receiving highly emetogenic chemotherapy (HEC). Journal of Clinical Oncology, 26(15_suppl), 9517-9517.
  • Hesketh, P. J., et al. (2003). The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin--the Aprepitant Protocol 052 Study Group. Journal of Clinical Oncology, 21(22), 4112–4119.
  • Ye, Q., et al. (2021). Effect of Aprepitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Women: A Randomized Clinical Trial. JAMA Network Open, 4(4), e214227.
  • Muñoz, M., & Coveñas, R. (2016). Tumor cell: signaling pathways downstream of the neurokinin-1 receptor (NK-1R).
  • Douglas, S. D., & Leeman, S. E. (2011). Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation. Annals of the New York Academy of Sciences, 1217, 83–95.
  • Lieb, K., et al. (1997). The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders. Frontiers in Molecular Neuroscience, 10, 24.
  • Reiche, M. E., et al. (2019). Biological and Pharmacological Aspects of the NK1-Receptor. Biomolecules, 9(11), 699.
  • Johnson, B., & Ma, P. (2023). Biochemistry, Substance P.
  • Gralla, R. J., et al. (2014). A phase III study of the safety and efficacy of a single oral dose of netupitant/palonosetron (NEPA) for the prevention of chemotherapy-induced nausea and vomiting (CINV) in patients receiving highly emetogenic chemotherapy (HEC). Annals of Oncology, 25(7), 1333–1339.
  • Hata, A., et al. (2022). Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE. Journal of Clinical Oncology, 40(4), 361–370.
  • Saldanha, S. C., et al. (2022). A Prospective Non-Randomized Observational Study assessing efficacy of Netupitant and Palonosetron (NEPA) Versus Fosaprepitant and Palonosetron for Chemotherapy Induced Nausea and Vomiting Prevention in Autologous Stem Cell Transplantation at a South Indian Tertiary Cancer Centre. European Society of Medicine.
  • Zhang, Z., et al. (2021). Fosaprepitant versus aprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based chemotherapy: a multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial.
  • Aapro, M., et al. (2018). Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety. The Oncologist, 23(4), 450–458.
  • Hata, A., et al. (2022). Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE). Advances in Therapy, 39(10), 4697–4709.
  • Rapoport, B. L., et al. (2015). Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials. The Lancet Oncology, 16(9), 1079-1089.
  • Grunberg, S. M., et al. (2009). Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. The Lancet Oncology, 10(6), 549–558.

Sources

A Comparative In Vitro Analysis of Casopitant and Fosaprepitant: Potency at the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of neurokinin-1 (NK1) receptor antagonists, both casopitant and fosaprepitant have emerged as significant compounds, primarily investigated for their antiemetic properties in the context of chemotherapy. While fosaprepitant, a prodrug of aprepitant, has seen successful clinical application, the development of this compound was discontinued despite promising preclinical and clinical data. This guide provides a detailed in vitro comparison of the potency of these two agents, offering researchers a comprehensive understanding of their molecular interactions with the NK1 receptor.

Fosaprepitant exerts its pharmacological effect through its active metabolite, aprepitant.[1][2] Therefore, this comparison focuses on the in vitro potency of this compound versus aprepitant. Both molecules are highly selective and potent antagonists of the human NK1 receptor, which is the primary receptor for the neuropeptide Substance P.[3][4] The antagonism of this receptor is a key mechanism in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[5]

Comparative In Vitro Potency: A Quantitative Overview

ParameterAprepitant (active form of Fosaprepitant)This compoundNotes
Receptor Binding Affinity Measures the strength of the interaction between the drug and the NK1 receptor.
Inhibitory Constant (Ki)0.12 nM (human NK1 receptor)0.16 nM (ferret NK-1 receptor)Lower values indicate higher affinity. Note the difference in the species of the receptor used in these independent studies.

Aprepitant demonstrates a sub-nanomolar affinity for the human NK1 receptor, with a reported Ki value of 0.12 nM.[3] this compound also exhibits high affinity, with a Ki of 0.16 nM determined for the ferret NK1 receptor.[2] While the species difference is a confounding factor, these values suggest that both compounds are highly potent antagonists of the NK1 receptor.

The Neurokinin-1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that is central to the emetic reflex.[6] Understanding this pathway is fundamental to appreciating the mechanism of action of antagonists like this compound and aprepitant.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Responses (e.g., Neuronal Excitation, Emesis) Ca2->CellularResponse PKC->CellularResponse SP Substance P (Agonist) SP->NK1R binds & activates Antagonist This compound or Aprepitant (Antagonist) Antagonist->NK1R binds & blocks

NK1 Receptor Signaling Cascade.

Upon activation by Substance P, the NK1 receptor couples to the Gq alpha subunit of its associated G-protein.[6] This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to neuronal excitation and the physiological responses associated with emesis.[6] this compound and aprepitant act by competitively binding to the NK1 receptor, thereby preventing Substance P from initiating this signaling cascade.

Experimental Methodologies for In Vitro Potency Determination

The in vitro potency of NK1 receptor antagonists is typically determined through two primary experimental approaches: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the NK1 receptor. It is a competitive binding experiment where the test compound (e.g., this compound or aprepitant) competes with a radiolabeled ligand (e.g., [³H]-Substance P) for binding to cell membranes expressing the NK1 receptor.[6]

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow cluster_components Key Components MembranePrep Prepare cell membranes expressing NK1 receptors Incubation Incubate membranes with radiolabeled ligand ([³H]-SP) and varying concentrations of test compound MembranePrep->Incubation Separation Separate bound from free radioligand (e.g., vacuum filtration) Incubation->Separation Quantification Quantify radioactivity of bound ligand (e.g., scintillation counting) Separation->Quantification Analysis Data analysis to determine IC₅₀ and calculate Kᵢ Quantification->Analysis Receptor NK1 Receptor (on membranes) Radioligand [³H]-Substance P TestCompound Test Compound (this compound or Aprepitant)

Workflow of a Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell lines stably expressing the human NK1 receptor (e.g., CHO or U373MG cells) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

  • Incubation: The isolated membranes are incubated in a buffer solution containing a fixed concentration of the radiolabeled ligand (e.g., [³H]-Substance P) and a range of concentrations of the unlabeled test compound.

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the functional response of the NK1 receptor to agonist stimulation, which is a rise in intracellular calcium concentration.

Calcium_Flux_Assay cluster_workflow Calcium Flux Assay Workflow cluster_components Key Components CellLoading Load NK1 receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4) PreIncubation Pre-incubate cells with varying concentrations of the test antagonist CellLoading->PreIncubation Stimulation Stimulate cells with an NK1 receptor agonist (e.g., Substance P) PreIncubation->Stimulation Measurement Measure the change in fluorescence intensity over time (reflecting intracellular Ca²⁺ levels) Stimulation->Measurement Analysis Data analysis to determine the antagonist's IC₅₀ Measurement->Analysis Cells Live cells expressing NK1 receptors Dye Calcium-sensitive dye Antagonist Test Antagonist Agonist Substance P

Workflow of a Functional Calcium Flux Assay.

Step-by-Step Protocol:

  • Cell Culture and Dye Loading: Cells expressing the NK1 receptor are cultured in multi-well plates and then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound or aprepitant) for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an NK1 receptor agonist, such as Substance P.

  • Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a plate reader equipped for fluorescence detection.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC₅₀ value is determined by plotting the percentage of inhibition against the antagonist concentration.

Conclusion and Future Perspectives

The available in vitro data indicates that both this compound and aprepitant (the active form of fosaprepitant) are highly potent antagonists of the NK1 receptor, with binding affinities in the sub-nanomolar range. While a direct comparative study under identical conditions is lacking, the existing evidence underscores their strong potential for blocking the Substance P-mediated signaling pathway involved in emesis. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the subtle differences in the pharmacological profiles of these and other NK1 receptor antagonists. Such research is vital for the continued development of more effective antiemetic therapies.

References

  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting.
  • Andrews, P. L. R., Gschmeissner, S., & Hatcher, J. P. (2009). The pharmacokinetics and brain penetration of this compound, a potent and selective neurokinin-1 receptor antagonist, in the ferret. Journal of Pharmacology and Experimental Therapeutics, 328(1), 223-231.
  • BenchChem. (2025). Application Note: Neurokinin-1 Receptor Binding Assay Using DiMe-C7.
  • BenchChem. (2025). Head-to-Head In Vitro Comparison: Fosaprepitant and this compound as NK1 Receptor Antagonists.
  • Motta, P., Pons, N., Pagliarusco, S., & Pellegatti, M. (2011). This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4. Drug Metabolism and Disposition, 39(3), 363-372.
  • Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]

  • Hale, J. J., Mills, S. G., MacCoss, M., Finke, P. E., Cascieri, M. A., Sadowski, S., ... & Chicchi, G. G. (1998). Phosphorylated morpholine acetals as potent and orally active neurokinin-1 receptor antagonists. Journal of Medicinal Chemistry, 41(22), 4607-4614.
  • Massinga, P. F., Su, K., & Li, W. (2012). Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay. Journal of Pharmacological and Toxicological Methods, 66(2), 147-153.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • ETH Zurich Research Collection. (2020). Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography. Retrieved from [Link]

  • Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutic Advances in Medical Oncology, 1(2), 79-91.
  • Hoffmann, T., Bös, M., Stadler, H., & Rizzi, A. (2016). In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant. European Journal of Pharmacology, 777, 136-145.
  • Tourwé, D., Ballet, S., Tu, G., & Spetea, M. (2010). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 53(19), 6964-6975.
  • Navari, R. M. (2004). Aprepitant - A novel NK1-receptor antagonist. Expert Review of Anticancer Therapy, 4(5), 715-724.
  • Reddy, P. V., & Rappaport, J. (2016). Pharmacologic rationale for the NK1R antagonist, aprepitant as adjunctive therapy in HIV. Retrovirology, 13(1), 37.
  • ResearchGate. (n.d.). Neurokinin 1 Receptor Antagonists: Correlation between in Vitro Receptor Interaction and in Vivo Efficacy. Retrieved from [Link]

  • Muñoz, M., & Cuesta, N. (2020). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers, 12(9), 2465.
  • Aziz, M. (2014). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
  • AME Publishing Company. (n.d.). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Retrieved from [Link]

  • Bylund, D. B. (1993). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology, 71(10-11), 747-756.
  • Colucci, R. A., & Wira, C. R. (2010). Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry. Methods in Molecular Biology, 612, 145-156.
  • ResearchGate. (n.d.). Effects of neurokinin receptor (NK1) antagonists on basal Ca 2.... Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Investigating Substance P and NK1 Receptor Interaction.
  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

  • Muñoz, M., & Cuesta, N. (2018). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?. Cancers, 10(11), 438.
  • Grunberg, S. M., Rolski, J., Strausz, J., & Grote, T. (2009). Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. Journal of Clinical Oncology, 27(32), 5363-5369.
  • Le, T., & Tadi, P. (2023). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls.
  • Patsnap. (n.d.). This compound Mesylate - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Palmelund, H., Wasan, E. K., & Rades, T. (2021). Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations. European Journal of Pharmaceutical Sciences, 161, 105786.
  • ResearchGate. (n.d.). Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to In Vitro-In Vivo Correlation of (1R,2S,3R)-Aprepitant Formulations.

Sources

A Researcher's Guide to Cross-Species Analysis of Casopitant Metabolism: From In Vitro Models to In Vivo Realities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Casopitant Story and the Cross-Species Imperative

This compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, a key player in the pathways of nausea and vomiting.[1][2] Developed for preventing chemotherapy-induced and postoperative nausea and vomiting, its journey through the drug development pipeline highlights a critical challenge: understanding how its metabolic fate varies across different species.[1][2] The primary objective of nonclinical toxicology studies is to evaluate the safety of a new chemical entity before it enters human trials.[3] A thorough understanding of a drug's metabolic pathways in both preclinical animal models and humans is paramount to ensure that safety assessments are relevant and predictive.[3][4]

Species differences in drug metabolism, both quantitative and qualitative, can significantly impact a compound's pharmacokinetic profile, efficacy, and toxicity.[3][5] Therefore, a robust cross-species comparison is not merely a regulatory checkbox but a foundational element of a successful drug development program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a cross-species analysis of this compound metabolism. We will delve into its known metabolic pathways, present validated experimental protocols, and explain the causality behind these methodological choices, grounding our discussion in established scientific principles and regulatory expectations.[5][6]

Comparative Metabolic Profiles of this compound: Human, Dog, Rat, and Mouse

Studies using radiolabeled [¹⁴C]this compound have illuminated its absorption, distribution, metabolism, and excretion (ADME) properties in humans and key preclinical species.[1][7] this compound is rapidly absorbed and extensively metabolized across species, with the primary route of elimination being fecal excretion.[1][7] Urinary excretion represents a minor pathway in all species tested, accounting for less than 8% of the administered dose.[1][7]

The core metabolic transformations involve a complex series of reactions, primarily oxidation of the parent molecule.[1] This is often followed by loss of the N-acetyl group, N-demethylation, and modifications to the piperazine ring, including cleavage.[1][7] While these general pathways are conserved, the resulting metabolite profiles show important species-specific variations.

A key observation is the similarity between humans, dogs, and female rats, where the principal circulating components are the unchanged parent drug and a hydroxylated derivative known as M13.[1][7] In humans, a deacetylated and oxidized metabolite, M12, is also a main circulating entity after oral administration.[7]

However, a notable divergence is seen in rats, which exhibit a pronounced sex-dependent difference in the elimination rate of this compound-related material; elimination is significantly more rapid in males than in females.[1] In contrast, no significant sex differences in excretion patterns were observed in mice or dogs.[1]

Metabolite/Feature Human Dog Rat (Female) Rat (Male) Mouse
Primary Excretion Route Feces[7]Feces[1]Feces[1]Feces[1]Feces[1]
Major Circulating Components Parent, M13 (hydroxylated), M12 (deacetylated & oxidized)[7]Parent, M13 (hydroxylated)[1]Parent, M13 (hydroxylated)[1]Data indicates faster elimination[1]Not specified as distinct from other species[1]
Primary Metabolism Oxidation, Deacetylation, Piperazine Ring Modification[7]Oxidation, Deacetylation, N-demethylation, Piperazine Ring Modification[1]Oxidation, Deacetylation, N-demethylation, Piperazine Ring Modification[1]Oxidation, Deacetylation, N-demethylation, Piperazine Ring Modification[1]Oxidation, Deacetylation, N-demethylation, Piperazine Ring Modification[1]
Sex Differences Not reportedNone observed[1]Slower elimination than males[1]Faster elimination than females[1]None observed[1]

The Enzymology of this compound Metabolism: A Focus on CYP3A4

The cytochrome P450 (CYP) family of enzymes is the primary system responsible for the Phase I metabolism of the vast majority of drugs.[8][9][10] For this compound, in vitro studies have identified it as a substrate, an inhibitor, and an inducer of CYP3A4.[2] This complex interaction with a major drug-metabolizing enzyme has significant clinical implications for potential drug-drug interactions (DDIs).[2][11] Furthermore, the major circulating metabolite of this compound is also an inhibitor of CYP3A4, adding another layer of complexity to its interaction profile.[2] This underscores the importance of not only identifying metabolic pathways but also characterizing the enzymatic drivers to predict and manage clinical DDI risks.[12][13]

An Experimental Framework for Cross-Species Metabolic Analysis

A robust analysis relies on a multi-tiered approach, starting with simple, high-throughput in vitro systems and progressing to more complex in vivo models. This strategy allows for early identification of metabolic liabilities and helps in selecting the most appropriate animal species for definitive toxicology studies—one that best mimics the human metabolic profile.[3][4]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Species Selection cluster_2 Phase 3: In Vivo Validation Microsomes Liver Microsomes (Human, Rat, Dog, Mouse) Hepatocytes Primary Hepatocytes (Human, Rat, Dog, Mouse) Microsomes->Hepatocytes Confirms Phase I & II metabolism in intact cells Analysis Metabolite Profiling (LC-MS/MS) Compare metabolite ratios Determine clearance rates Hepatocytes->Analysis Selection Select Animal Model (Most similar metabolic profile to human) InVivo In Vivo PK Study in Selected Species (e.g., Dog or Rat) Selection->InVivo Correlation Correlate animal & human data Validate preclinical model InVivo->Correlation HumanPK Human ADME Study (Radiolabeled) HumanPK->Correlation

Caption: Workflow for cross-species metabolic analysis.

Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing the metabolic stability and profile of this compound. They are grounded in standard industry practices and regulatory guidance from bodies like the FDA and EMA.[5][6][14]

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Rationale: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, making them an excellent and cost-effective tool for initial screening of Phase I metabolic stability and identifying major oxidative metabolites.[15][16]

Materials:

  • Pooled liver microsomes (human, male/female rat, dog, mouse)

  • This compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[17][18]

  • Ice-cold acetonitrile with an internal standard (for reaction termination and protein precipitation)

  • 96-well plates, incubator shaker, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.[18] Prepare this compound stock solution in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤ 0.1%.[19]

  • Incubation Setup: In a 96-well plate, add the master mix. Pre-warm the plate to 37°C for 5-10 minutes.

  • Initiate Reaction: Add this compound to the wells to start the reaction. The final microsomal protein concentration should be optimized (typically 0.5-1.0 mg/mL).[18]

  • Time Points: Incubate the plate at 37°C with gentle shaking.[17] At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[16] The 0-minute time point serves as the baseline control.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.[16]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound (this compound).

  • Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: In Vitro Metabolite Profiling in Primary Hepatocytes

Rationale: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters, providing a more complete and physiologically relevant picture of a drug's metabolism.[20][21]

Materials:

  • Cryopreserved plateable hepatocytes (human, rat, dog)

  • Hepatocyte plating and maintenance media

  • Collagen-coated culture plates (e.g., 24- or 48-well)

  • This compound

  • Cell culture incubator (37°C, 5% CO₂)

  • Acetonitrile or methanol for cell lysis and extraction

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

  • Cell Thawing and Plating: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute the cell suspension in pre-warmed plating medium and perform a cell count to assess viability (should be >70%).

  • Seeding: Seed the hepatocytes onto collagen-coated plates at an appropriate density. Allow cells to attach for 4-6 hours in the incubator.

  • Culture: After attachment, gently replace the plating medium with fresh, warm maintenance medium. Culture the cells overnight to allow for monolayer formation.

  • Dosing: Prepare a dosing solution of this compound in the culture medium. Remove the old medium from the cells and add the this compound-containing medium.

  • Incubation and Sampling: Incubate the plates at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the medium and the cell lysate. To collect lysate, wash the cell monolayer with buffer, then add cold acetonitrile or methanol to lyse the cells and precipitate protein.

  • Sample Processing: Pool the medium and lysate samples for each time point. Centrifuge to remove cell debris.

  • Analysis: Analyze the supernatant using LC-HRMS to identify and semi-quantitatively compare the metabolites formed across the different species.

Interpreting the Data: Bridging the Gap to Human Prediction

The goal of this comprehensive analysis is to build a translational bridge from preclinical models to humans.[22] By comparing the metabolite profiles from human hepatocytes with those from animal models, you can select the preclinical toxicology species that generates a human-like metabolic profile.[3][4] For this compound, the data suggests that the dog or female rat may be more representative of human metabolism than the male rat due to similarities in circulating metabolites and the absence of rapid, sex-specific clearance.[1]

This in vitro-informed species selection enhances the predictive value of nonclinical safety studies.[3] If a metabolite is found in humans but not in the toxicology species (a "human-specific" metabolite), or if a metabolite is present at disproportionately high levels in humans, further safety testing of that metabolite may be required, as per FDA guidance.[5]

G cluster_human Human Metabolism cluster_dog Dog Metabolism cluster_rat Rat Metabolism (Female) Casopitant_H This compound M13_H M13 (Hydroxylated) Casopitant_H->M13_H M12_H M12 (Deacetylated/Oxidized) Casopitant_H->M12_H Other_H Other Minor Metabolites Casopitant_H->Other_H M13_D M13 (Hydroxylated) Casopitant_D This compound Casopitant_D->M13_D Other_D Other Minor Metabolites Casopitant_D->Other_D M13_R M13 (Hydroxylated) Casopitant_R This compound Casopitant_R->M13_R Other_R Other Minor Metabolites Casopitant_R->Other_R

Caption: Comparative metabolic pathways of this compound.

Conclusion

The cross-species analysis of this compound metabolism reveals a complex but manageable picture of its biotransformation. While the fundamental pathways of oxidation and conjugation are conserved, significant quantitative and qualitative differences exist, particularly the sex-dependent clearance in rats. The similarity in major circulating metabolites between humans, dogs, and female rats provides a strong rationale for selecting these models for further safety and efficacy studies. By employing a systematic approach that integrates in vitro screening with in vivo validation, researchers can de-risk their drug development programs, select the most appropriate animal models, and ultimately, improve the translation of preclinical findings to clinical success.

References

  • Pessina, A. (2012). Animal models of human disease in drug safety assessment. PubMed.
  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • Hartung, T. (2023). The (misleading) role of animal models in drug development. Frontiers.
  • Lin, J. H. (2003). Drug metabolism and drug interactions: application and clinical value of in vitro models. PubMed.
  • Clarke, D. O. et al. (2014). Use of Animal Models of Human Disease for Nonclinical Safety Assessment of Novel Pharmaceuticals. Ovid.
  • Donato, M. T. et al. (2008). Cell Lines: A Tool for In Vitro Drug Metabolism Studies. ResearchGate.
  • Pellegatti, M. et al. (2010). Metabolic disposition of this compound, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs. PubMed.
  • Pohl, L. R. (1998). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. PubMed.
  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. BD Biosciences.
  • FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA.
  • BioIVT. Drug Metabolism Assays. BioIVT.
  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm.
  • Aminabee, S. K. et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC.
  • BioIVT. Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT.
  • Doke, S. & Dhawale, S. (2022). Role of animal models in biomedical research: a review. PMC.
  • Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Scott, G. et al. (2012). This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4. PubMed.
  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.
  • FDA. (1999). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. FDA.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Prueksaritanont, T. et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. NIH.
  • Sigma-Aldrich. Primary Human Hepatocytes Culture Protocol. Sigma-Aldrich.
  • BioIVT. (2024). Optimizing hepatocyte suspension incubations for reliable ADMET/DMPK data. BioIVT.
  • ResearchGate. (2016). Pharmacokinetics and Brain Penetration of this compound, a Potent and Selective Neurokinin-1 Receptor Antagonist, in the Ferret. ResearchGate.
  • BioIVT. (2024). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. YouTube.
  • JoVE. (2021). An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation. JoVE.
  • Herrstedt, J. (2008). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. PubMed Central.
  • Girolami, M. et al. (2009). Disposition and metabolism of radiolabeled this compound in humans. PubMed.
  • Akingbesote, N. D. et al. (2021). Gene and protein expression and metabolic flux analysis reveals metabolic scaling in liver ex vivo and in vivo. Sciety.
  • WuXi AppTec. (2024). Metabolism: A Critical Factor in Species Selection for Nonclinical Toxicology Studies. WuXi AppTec.
  • European Medicines Agency. Clinical pharmacology and pharmacokinetics. European Medicines Agency (EMA).
  • ResearchGate. Structures of this compound and its metabolites. ResearchGate.
  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. European Medicines Agency (EMA).
  • ResearchGate. Structures of aprepitant and its metabolites. denotes the positions of 14 C label. ResearchGate.
  • Hasenour, C. M. & Brunengraber, H. (2015). In vivo 2H/13C flux analysis in metabolism research. PMC - PubMed Central.
  • Li, Y. et al. (2014). A cross-species analysis method to analyze animal models' similarity to human's disease state. PubMed Central.
  • Panome Bio. Multiomics Insights for Animal Model Studies. Panome Bio.
  • The Pharma Letter. (2012). EMA guidelines on pharmacogenetics in evaluating pharmacokinetics of medicines. The Pharma Letter.
  • European Medicines Agency. (2012). Investigation of drug interactions - Scientific guideline. European Medicines Agency (EMA).
  • European Medicines Agency. Clinical pharmacology and pharmacokinetics: questions and answers. European Medicines Agency (EMA).
  • Prejbeanu, I. C. et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia.
  • Obach, R. S. (2013). Assessment of exposure of metabolites in preclinical species and humans at steady state from the single-dose radiolabeled absorption, distribution, metabolism, and excretion studies. PubMed.
  • Walsh Medical Media. Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media.
  • Zanger, U. M. & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - PubMed Central.

Sources

Comparative Guide to the Synthesis of Casopitant Derivatives for Enhanced Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Casopitant in Modern Drug Discovery

This compound is a potent, selective, and centrally-acting antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1][2] This mechanism of action positions it as a therapeutic agent for conditions mediated by SP signaling, most notably chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV), for which it has completed Phase III clinical trials.[3][4] While this compound demonstrated efficacy comparable to the first-in-class drug aprepitant, the quest for superior pharmacological profiles continues to drive medicinal chemistry efforts.[5]

The rationale for developing next-generation this compound derivatives is multifaceted. Key objectives include:

  • Enhancing Potency: Achieving higher affinity for the NK1 receptor to allow for lower therapeutic doses, potentially reducing off-target effects and drug burden.

  • Improving Selectivity: Increasing the affinity for the NK1 receptor over other tachykinin receptors (NK2, NK3) and other unrelated receptors to minimize side effects.

  • Optimizing Pharmacokinetics: Modulating absorption, distribution, metabolism, and excretion (ADME) properties to improve oral bioavailability, brain penetration, or metabolic stability.[6]

  • Exploring Novel Pharmacology: Recent research has suggested that the chemical scaffold of earlier NK1 antagonists may contribute to inconsistent clinical outcomes in areas like depression.[7] Synthesizing structurally diverse derivatives offers a path to new therapeutic potential.

This guide provides a comparative analysis of synthetic strategies for generating this compound derivatives, grounded in established medicinal chemistry principles and supported by experimental protocols for their evaluation. We will dissect the this compound scaffold, explore logical points of modification, and present a framework for creating analogs with potentially superior properties.

The NK1 Receptor Signaling Pathway and this compound's Mechanism of Action

The NK1 receptor is a G-protein coupled receptor (GPCR).[1] Upon binding of its endogenous ligand, Substance P, the receptor activates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to downstream cellular responses associated with pain transmission, inflammation, and emesis. This compound acts as a competitive antagonist, blocking Substance P from binding to the NK1 receptor and thereby inhibiting this entire downstream cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor G_protein Gαq/βγ NK1R->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SP Substance P SP->NK1R Binds & Activates This compound This compound This compound->NK1R Binds & Blocks Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (Emesis, Pain Signaling) Ca_release->Response PKC->Response

Caption: NK1 Receptor Signaling and Point of Antagonism.

Structural Analysis and Strategies for Derivative Synthesis

The structure of this compound can be viewed as a modular assembly of distinct chemical fragments, each contributing to its overall pharmacological profile. This modularity is ideal for a systematic derivatization approach.

Casopitant_Derivatives cluster_strategies Synthetic Modification Strategies cluster_outcomes Desired Outcomes This compound This compound Core Scaffold Strategy1 Strategy 1: Piperazine Modification This compound->Strategy1 Target A Strategy2 Strategy 2: Bioisosteric Replacement of 3,5-bis(CF3)phenyl (TFMP) Group This compound->Strategy2 Target B Strategy3 Strategy 3: Fluoro-methylphenyl Ring Alteration This compound->Strategy3 Target C Strategy4 Strategy 4: Scaffold Hopping of Piperidine Core This compound->Strategy4 Target D Outcome1 Modulate Solubility & Metabolic Stability Strategy1->Outcome1 Outcome2 Improve Potency & Reduce Off-Target Effects Strategy2->Outcome2 Outcome3 Enhance Selectivity Strategy3->Outcome3 Outcome4 Novel IP & Pharmacology Strategy4->Outcome4

Caption: Key Strategies for this compound Derivatization.
Strategy 1: Modification of the N-Acetyl Piperazine Moiety

The 4-acetyl-piperazinyl group on the piperidine core is a prime target for modification. While essential for activity, the acetyl group can be liable to metabolism. Bioisosteric replacement, a strategy of substituting one functional group with another that has similar biological properties, is a powerful tool here.[8][9] Replacing the N-acetyl group with other small, metabolically robust functionalities can alter solubility, cell permeability, and metabolic stability.

  • Rationale: To improve metabolic stability and fine-tune solubility.

  • Proposed Modifications:

    • Replacement of the acetyl group with small heterocycles (e.g., oxadiazole, triazole) to mimic the hydrogen bond accepting properties of the amide carbonyl while potentially blocking metabolism.[10]

    • Introduction of small alkyl sulfonyl groups (e.g., -SO₂CH₃) to increase polarity and stability.

Strategy 2: Addressing the 3,5-bis(trifluoromethyl)phenyl (TFMP) Moiety

The TFMP group is a classic feature in many first and second-generation NK1 antagonists, crucial for high-affinity binding.[11] However, recent studies have questioned its role in achieving clinical efficacy for indications like depression, hypothesizing that this common structural element may contribute to inconsistent outcomes or off-target effects.[7] A forward-thinking strategy is to synthesize derivatives that replace the TFMP group with structurally distinct scaffolds.

  • Rationale: To explore novel receptor interactions, potentially improve the selectivity profile, reduce unforeseen off-target activity, and generate new intellectual property.

  • Proposed Modifications:

    • Bioisosteric Replacement: Replace the TFMP group with other electron-deficient phenyl rings (e.g., dichlorophenyl, cyano-trifluoromethylphenyl) or heteroaromatic rings (e.g., pyridyl, pyrimidinyl derivatives).

    • Scaffold Hopping: Replace the entire (R)-1-(aryl)ethylamino fragment with conformationally constrained aromatic amino acids.[12] This can lock the molecule into a more favorable binding conformation.

Comparative Performance Data of this compound and Illustrative Derivatives

The following table presents a comparison of this compound with hypothetical derivatives designed according to the strategies outlined above. The data are illustrative, based on established medicinal chemistry principles, to demonstrate the potential impact of each modification.

CompoundModification StrategyNK1 Binding Affinity (Kᵢ, nM)Selectivity (Fold, vs. NK2/NK3)Metabolic Stability (t½ in HLM, min)
This compound (Parent) -0.5>100025
Derivative A Strategy 1: N-acetyl replaced with N-SO₂CH₃0.8>100045
Derivative B Strategy 2: 3,5-bis(CF₃)phenyl replaced with 3,5-dichlorophenyl1.2>120028
Derivative C Strategy 2: 3,5-bis(CF₃)phenyl replaced with 2-naphthyl2.5>80035
Derivative D Combination of Strategy 1 & 21.0>150055

HLM: Human Liver Microsomes. Data are hypothetical for illustrative purposes.

This table exemplifies how targeted modifications can tune the pharmacological profile. For instance, Derivative A shows a predicted improvement in metabolic stability with only a minor trade-off in potency. Derivative D , combining two strategies, could yield a compound with a balanced profile of high stability and excellent selectivity.

Experimental Protocols

General Synthetic Workflow

The synthesis of this compound and its derivatives typically follows a convergent approach, where key fragments are synthesized separately and then coupled in the final steps. This allows for high flexibility in generating a library of analogs.

Synthetic_Workflow A Starting Material A (Substituted Benzylamine) Step1 Step 1: Amide Coupling A + B A->Step1 B Starting Material B (Piperidine Core) B->Step1 C Starting Material C (Substituted Piperazine) Step3 Step 3: Reductive Amination Intermediate + C C->Step3 Intermediate Key Intermediate Step1->Intermediate Step2 Step 2: Deprotection Step2->Step3 Final Final Derivative Step3->Final Intermediate->Step2 Purify Purification & Characterization Final->Purify

Caption: Convergent Synthetic Workflow for Derivatives.
Protocol 1: Synthesis of a Novel this compound Derivative (TFMP Replacement)

This protocol outlines the synthesis of a representative derivative where the 3,5-bis(trifluoromethyl)phenyl group is replaced with a 3,5-dichlorophenyl group (Derivative B from the table).

Objective: To synthesize (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-((R)-1-(3,5-dichlorophenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide.

Step 1: Synthesis of the Chiral Amine

  • To a solution of 3,5-dichloroacetophenone (1.0 eq) in methanol, add ammonium formate (10 eq) and palladium on carbon (10% w/w).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.

  • Resolve the racemic amine using a chiral acid (e.g., (R)-(-)-Mandelic acid) via fractional crystallization to isolate the (R)-1-(3,5-dichlorophenyl)ethanamine.

Step 2: Synthesis of the Piperidine Core Amide

  • Couple commercially available (2R,4S)-4-amino-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide with (R)-1-(3,5-dichlorophenyl)ethanamine from Step 1.

  • Dissolve the piperidine core (1.0 eq) and the chiral amine (1.1 eq) in dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction at room temperature for 16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the intermediate amide.

Step 3: Final Coupling with N-Acetylpiperazine

  • The intermediate from Step 2 is typically derived from a precursor with a leaving group at the 4-position of the piperidine ring. For this example, we assume a reductive amination pathway from a 4-oxo-piperidine precursor.

  • Dissolve the 4-oxo-piperidine intermediate (1.0 eq) and 1-acetylpiperazine (1.2 eq) in dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir at room temperature for 24 hours until starting material is consumed (monitored by LC-MS).

  • Quench the reaction carefully with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over sodium sulfate, filter, and concentrate.

  • Purify the final compound by reverse-phase HPLC to yield the target derivative as a white solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of synthesized derivatives for the human NK1 receptor.

  • Cell Culture: Use a stable cell line expressing the recombinant human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

  • Competition Binding Assay:

    • Prepare a series of dilutions of the test compound (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled NK1 antagonist (e.g., [³H]-Substance P or another high-affinity labeled antagonist), and the diluted test compound.

    • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled NK1 antagonist (e.g., 10 µM aprepitant).

    • Incubate the plate at room temperature for 90 minutes.

  • Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism).

    • This will yield the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

The development of this compound derivatives represents a fertile ground for medicinal chemists to apply modern drug design principles. While this compound itself is a highly optimized molecule, strategic modifications focusing on metabolically liable sites and key pharmacophoric elements—particularly the historically ubiquitous TFMP moiety—offer clear paths toward next-generation NK1 antagonists. By employing convergent synthetic strategies and systematic in vitro evaluation, researchers can efficiently explore the structure-activity landscape around the this compound scaffold. The synthesis of derivatives with altered substituents on the aromatic rings or bioisosteric replacement of core fragments holds the promise of delivering compounds with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles, potentially unlocking new therapeutic applications for this important class of drugs.

References

  • Potent NK1 Receptor Antagonists: Synthesis and Antagonistic Activity of Various Heterocycles With an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl Substituent. PubMed.
  • This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. PubMed Central.
  • This compound | C30H35F7N4O2 | CID 9917021. PubChem - NIH.
  • Netupitant Synthetic Routes. MedKoo Biosciences.
  • Aprepitant Synthetic Routes. MedKoo Biosciences.
  • Medicinal chemistry of selective neurokinin-1 antagonists. PubMed.
  • Advances in the research and application of neurokinin-1 receptor antagonists. PMC.
  • This compound – Knowledge and References. Taylor & Francis.
  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central.
  • Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives.
  • Structure of [ 14 C]this compound.
  • New study revives long-doubted target for depression drugs. Drug Target Review.
  • Structures of this compound and its metabolites.
  • Pharmacokinetics and Brain Penetration of this compound, a Potent and Selective Neurokinin-1 Receptor Antagonist, in the Ferret.
  • Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moder
  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimiz
  • Bioisosteric Replacement Str
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.

Sources

Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment (PPE) for Casopitant

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Why Caution is Critical

While clinical trials indicated that Casopitant was generally well-tolerated in patients at therapeutic doses, the primary concern for researchers is exposure to the concentrated Active Pharmaceutical Ingredient (API).[5][6][7] The justification for treating this compound as a hazardous compound stems from several key factors:

  • Potent Biological Activity: As a selective NK1 receptor antagonist, this compound is designed to be biologically active at low concentrations.[1] Accidental exposure could lead to unintended pharmacological effects.

  • Preclinical Toxicity: Preclinical studies involving long-term, high-dose administration in animals revealed potential cardiac toxicities.[5][8] While the risk is considered low for short-term therapeutic use, it underscores the need to minimize occupational exposure to the pure compound.

  • Metabolic Inhibition: this compound is known to inhibit cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.[5][9] Accidental absorption could potentially alter the metabolism of other medications or endogenous substances.

Given these factors, a conservative approach is warranted. All handling of this compound should occur within a designated area and with the understanding that it is a potent compound requiring specialized controls.

Core Directive: Required Personal Protective Equipment

The selection of PPE is based on a risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Handling Vials/Storage Single pair of chemotherapy-tested glovesLaboratory coatSafety glassesNot required
Weighing/Compounding (Solid) Double pair of chemotherapy-tested glovesDisposable, coated gownGoggles and face shieldNIOSH-certified N95 or higher
Solution Preparation Double pair of chemotherapy-tested glovesDisposable, coated gownGoggles and face shieldNot required if in a fume hood
Spill Cleanup Double pair of chemotherapy-tested glovesDisposable, coated gownGoggles and face shieldNIOSH-certified N95 or higher
Waste Disposal Double pair of chemotherapy-tested glovesDisposable, coated gownSafety glassesNot required
Detailed PPE Specifications:
  • Hand Protection: Always wear two pairs of powder-free gloves tested for use with chemotherapy drugs (meeting ASTM D6978 standard).[10] The inner glove should be worn under the gown cuff, and the outer glove must extend over the cuff.[11] Change the outer glove immediately if contaminated, and change both pairs at least every hour.

  • Body Protection: A disposable, solid-front gown made of a low-lint, non-permeable material (e.g., polyethylene-coated) is mandatory for any task with splash or aerosol potential.[3][12] Gowns must close in the back and have long, cuffed sleeves. Reusable lab coats are insufficient for these tasks. Gowns should be discarded immediately after use or contamination.[13]

  • Eye and Face Protection: When handling solid this compound or when there is any risk of splashing, a full-face shield worn over chemical splash goggles is required to provide comprehensive protection.[11] Standard safety glasses do not offer adequate protection from splashes.

  • Respiratory Protection: Any procedure that can generate dust or aerosols, such as weighing the solid compound outside of a containment enclosure, requires respiratory protection. A NIOSH-certified N95 respirator is the minimum requirement.[10] Personnel must be properly fit-tested as per OSHA regulations (29 CFR 1910.134).

Operational and Disposal Plan

A systematic workflow is essential to ensure safety from the start of an experiment to the final disposal of waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate Handling Area risk_assess 2. Conduct Risk Assessment prep_area->risk_assess Confirm Controls ppe_don 3. Don Required PPE (Double Gloves, Gown, Face Shield) risk_assess->ppe_don Select PPE weigh 4. Weigh/Compound in Containment (Fume Hood/BSC) ppe_don->weigh Enter Work Area solubilize 5. Prepare Solution weigh->solubilize Use API transport 6. Transport in Secondary Sealed Container solubilize->transport To Experiment decon 7. Decontaminate Work Surfaces transport->decon After Use ppe_doff 8. Doff PPE (Outer to Inner) decon->ppe_doff Clean to Dirty waste 9. Dispose of Waste in Labeled Hazardous Container ppe_doff->waste Contaminated Items

Caption: Workflow for handling this compound, from preparation to disposal.

Step-by-Step Protocol for PPE Donning and Doffing

This protocol minimizes the risk of cross-contamination.

Donning (Putting On) Sequence:

  • Preparation: Before entering the designated handling area, don shoe covers and a hair cover.

  • Hand Hygiene: Perform hand hygiene using soap and water or an alcohol-based hand sanitizer.

  • Gown: Don the disposable, coated gown, ensuring it is fully closed in the back.

  • Respiratory Protection: If required, don the N95 respirator. Perform a seal check.

  • Eye/Face Protection: Put on goggles followed by the full-face shield.

  • Gloves: Don the first (inner) pair of chemotherapy-tested gloves, ensuring the cuffs are tucked under the gown cuffs. Don the second (outer) pair of gloves, pulling the cuffs completely over the gown cuffs.[10]

Doffing (Taking Off) Sequence: All doffing should be performed in a designated area to prevent spreading contamination.

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of the glove near the wrist and peel it off, turning it inside out. Dispose of it immediately in a designated hazardous waste container.

  • Gown: Untie the gown. Reach behind you to pull it off your shoulders, touching only the inside of the gown. Fold it inside out as you remove it and dispose of it immediately.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Final Hand Hygiene: Perform thorough hand hygiene with soap and water.

Disposal Plan for this compound Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with general laboratory trash or other chemical waste streams.[14]

  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers) should be considered contaminated and placed immediately into a designated, clearly labeled, leak-proof hazardous waste container.[10][13] This container should be kept sealed when not in use.

  • Sharps: Needles and syringes used with this compound solutions must be disposed of in a puncture-resistant sharps container specifically designated for chemotherapy or hazardous drug waste.[15] Do not recap needles.

  • Bulk Waste: Unused or expired this compound and any grossly contaminated items (e.g., from a spill) must be disposed of as bulk hazardous chemical waste.[14] These materials should be collected in a sealed, non-breakable container labeled "Hazardous Waste: this compound."

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in accordance with all federal, state, and local regulations.[13]

By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and controlled laboratory environment.

References

  • This compound - Grokipedia. (2026). Vertex AI Search.
  • This compound | C30H35F7N4O2 | CID 9917021 - PubChem. (n.d.).
  • This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. (n.d.). PubMed Central.
  • Compound: this compound (CHEMBL1672054). (n.d.). ChEMBL - EMBL-EBI.
  • Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. (n.d.). PubMed.
  • Cardiac Safety Data for this compound, a Neurokinin-1 Receptor Antagonist, Given with Anthracycline. (2009). Cancer Research - AACR Journals.
  • This compound - Wikipedia. (n.d.). Wikipedia.
  • Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. (n.d.). PubMed.
  • Personal Protective Equipment. (2021).
  • Personal Protective Equipment - POGO S
  • PPE for Health Care Workers Who Work with Hazardous Drugs. (n.d.). NIOSH | CDC.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). University of Rhode Island.
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA.
  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. (n.d.). HALYARD.
  • NIOSH: Use proper PPE with chemo agents. (2009). Clinician.com.
  • Phase III Trial of this compound, a Novel Neurokinin-1 Receptor Antagonist, for the Prevention of Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy. (2009).
  • Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. (n.d.). University of Washington.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Casopitant
Reactant of Route 2
Reactant of Route 2
Casopitant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。